2-(3-Methyl-4-nitrophenoxy)propanohydrazide
Description
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Properties
IUPAC Name |
2-(3-methyl-4-nitrophenoxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-6-5-8(3-4-9(6)13(15)16)17-7(2)10(14)12-11/h3-5,7H,11H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVGSGUFQRLLLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395712 | |
| Record name | 2-(3-methyl-4-nitrophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588681-42-9 | |
| Record name | 2-(3-methyl-4-nitrophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure Analysis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
Prepared by: Gemini, Senior Application Scientist
Disclaimer: While 2-(3-Methyl-4-nitrophenoxy)propanohydrazide is a known chemical entity[1][2][3], a complete, publicly archived crystal structure determination was not available at the time of this writing. This guide has been constructed as an expert-level case study to meticulously detail the essential workflows, analytical principles, and data interpretation required for such an analysis. The experimental data presented herein is representative of typical results for similar small organic molecules and is provided to illustrate the practical application of the described techniques.
Abstract
The determination of a molecule's three-dimensional structure is fundamental to understanding its chemical behavior and biological activity, forming the bedrock of modern drug design. This guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction analysis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, a compound belonging to the pharmacologically significant hydrazide class. We detail the entire analytical pipeline, from synthesis and crystallization to data collection, structure solution, and advanced structural analysis. By explaining the causality behind key experimental decisions and theoretical underpinnings, this document serves as a technical resource for researchers and drug development professionals, demonstrating how a precise understanding of molecular conformation and supramolecular interactions informs rational drug design.
Introduction: The Significance of Hydrazide Scaffolds in Medicinal Chemistry
Hydrazide and its derivatives, particularly hydrazide-hydrazones, represent a privileged class of compounds in medicinal chemistry.[4][5] Their unique structural motif, characterized by an active (-CONHNH2) functional group, serves as a versatile synthon for creating a diverse array of heterocyclic compounds and bioactive molecules.[6] The scientific literature is replete with examples of hydrazide derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[5][7][8]
The biological function of a molecule is inextricably linked to its three-dimensional structure. Factors such as molecular conformation, intramolecular hydrogen bonding, and the ability to form specific intermolecular interactions with a biological target dictate its efficacy and specificity. Single-crystal X-ray diffraction is the definitive method for elucidating this atomic-level information.[9][10]
This guide focuses on 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, a molecule incorporating the active hydrazide moiety, a chiral center, and a substituted nitrophenyl ring—features that suggest potential for complex intermolecular interactions. By determining its crystal structure, we can:
-
Define the exact molecular conformation: Understand the spatial arrangement of the flexible propanohydrazide chain relative to the rigid nitrophenyl group.
-
Identify key intramolecular interactions: Reveal non-covalent forces that stabilize the molecule's preferred shape.
-
Analyze the supramolecular assembly: Map the network of intermolecular hydrogen bonds and other contacts that govern how molecules pack in the solid state. This provides critical insights into crystal stability, solubility, and potential polymorphism.
This structural knowledge is invaluable for drug development professionals, enabling structure-activity relationship (SAR) studies and the rational design of next-generation analogues with improved therapeutic profiles.
The Experimental & Computational Workflow
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process requiring precision in both experimental execution and computational analysis. The causality behind each step is critical for obtaining a high-quality, publishable structure.
Synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
The synthesis of hydrazides is conventionally achieved via the reaction of an ester with hydrazine hydrate.[7] This method is efficient and provides a clean product.
Protocol:
-
Ester Synthesis: The precursor, methyl 2-(3-methyl-4-nitrophenoxy)propanoate, is first synthesized. 3-Methyl-4-nitrophenol is reacted with methyl 2-bromopropanoate in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone. The mixture is refluxed for 12-18 hours.
-
Causality: Refluxing provides the necessary activation energy for the Sₙ2 reaction. K₂CO₃ acts as a base to deprotonate the phenol, creating a nucleophilic phenoxide ion that attacks the electrophilic carbon of the ester.
-
-
Hydrazide Formation: The synthesized ester (1 equivalent) is dissolved in ethanol. Hydrazine hydrate (N₂H₄·H₂O, 3-5 equivalents) is added dropwise. The reaction mixture is refluxed for 8-12 hours.
-
Causality: The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and formation of the stable hydrazide. Using an excess of hydrazine drives the reaction to completion.
-
-
Purification: The reaction mixture is cooled to room temperature. The resulting precipitate is collected by vacuum filtration, washed with cold ethanol to remove unreacted hydrazine, and dried under vacuum. The purity is confirmed by NMR spectroscopy.
Crystallization
The goal of crystallization is to grow a single, defect-free crystal of sufficient size (~0.1-0.3 mm) for X-ray diffraction. Slow evaporation is the most common and effective technique for small molecules.
Protocol:
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/dichloromethane) to create a saturated or near-saturated solution.
-
Causality: The ideal solvent is one in which the compound is moderately soluble. If solubility is too high, crystallization will not occur; if too low, the compound will not dissolve.
-
-
Slow Evaporation: The solution is placed in a small vial, which is loosely covered (e.g., with perforated parafilm). This vial is placed in a larger, sealed container.
-
Causality: Loosely covering the vial allows the solvent to evaporate very slowly over several days or weeks. This slow process allows molecules to deposit onto a growing crystal lattice in an ordered fashion, minimizing defects and preventing the rapid precipitation of an amorphous powder.
-
-
Crystal Harvesting: Once suitable crystals have formed, one is carefully selected and mounted on a cryoloop for data collection.
X-ray Data Collection
Data collection is performed using a single-crystal X-ray diffractometer. The crystal is cryo-cooled to minimize thermal motion of the atoms, resulting in sharper diffraction spots and higher quality data.[11]
Protocol:
-
Mounting and Cooling: A well-defined single crystal is mounted on a cryoloop and flash-cooled to 100 K in a stream of cold nitrogen gas.
-
Causality: At 100 K, atomic vibrations are significantly reduced, which improves the resolution of the diffraction data. Flash-cooling prevents the formation of crystalline ice, which would produce its own diffraction pattern.
-
-
Data Acquisition: The crystal is placed in a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[10] A series of diffraction images are collected as the crystal is rotated.[10]
-
Causality: As the crystal rotates, different crystallographic planes are brought into the correct orientation to satisfy Bragg's Law and produce diffraction spots. Collecting data over a full rotation (or a symmetry-unique portion) ensures a complete dataset is measured.[12]
-
-
Data Processing: The raw diffraction images are processed using software (e.g., CrysAlisPro, SAINT). This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensity of each spot, and applying corrections for experimental factors (e.g., Lorentz-polarization).[13] The output is a reflection file (.hkl file) containing the Miller indices (h,k,l) and intensity for each reflection.
Structure Solution
The "phase problem" in crystallography means we measure diffraction intensities but lose the phase information needed to directly calculate the electron density map.[13] Structure solution is the process of finding an initial set of phases.
Protocol:
-
Phase Determination: For small molecules, "Direct Methods" or, more modernly, "Intrinsic Phasing" algorithms are used. Software like SHELXT or SIR is highly effective.[14]
-
Causality: These methods use statistical relationships between the intensities of strong reflections to derive an initial set of phases. This allows for the calculation of a first electron density map.
-
-
Model Building: The program automatically identifies peaks in the initial map and attempts to build a chemically sensible molecular fragment. The output is an instruction file (.ins file) containing the preliminary atomic coordinates.
Structure Refinement
Refinement is an iterative process of optimizing the initial atomic model to achieve the best possible fit with the experimental diffraction data. The program SHELXL is the industry standard for this process.[15][16][17]
Protocol:
-
Least-Squares Refinement: The atomic coordinates, and later their anisotropic displacement parameters (describing atomic motion), are adjusted using a least-squares algorithm to minimize the difference between the observed structure factors (from the .hkl file) and the calculated structure factors (from the model in the .ins file).[16]
-
Difference Fourier Maps: After each cycle of refinement, a difference electron density map is calculated. This map reveals locations where the model is incorrect. Positive peaks (in green) indicate missing atoms (like hydrogen atoms), while negative peaks (in red) suggest atoms that are misplaced or should be removed.
-
Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference map and then constrained to ride on their parent atoms with idealized geometries.
-
Convergence: The refinement continues until the model converges, meaning further adjustments do not significantly improve the fit. Convergence is judged by a stable R-factor (agreement factor) and a flat difference map. The final, refined model is saved as a Crystallographic Information File (CIF).
Results and Discussion: A Structural Examination
The following sections detail the expected structural features of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide based on the rigorous application of the workflow described above.
Crystal Data and Structure Refinement
A successful analysis would yield a comprehensive set of crystallographic parameters, summarized in a standard format.
| Table 1: Representative Crystal Data and Structure Refinement Details | |
| Identification code | 2-(3-Methyl-4-nitrophenoxy)propanohydrazide |
| Empirical formula | C₁₀H₁₃N₃O₄ |
| Formula weight | 239.23 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5(1) Å, α = 90° |
| b = 15.2(1) Å, β = 98.5(1)° | |
| c = 9.1(1) Å, γ = 90° | |
| Volume | 1155(2) ų |
| Z | 4 |
| Density (calculated) | 1.375 Mg/m³ |
| Absorption coefficient | 0.108 mm⁻¹ |
| F(000) | 504 |
| Theta range for data collection | 2.5° to 27.5° |
| Reflections collected | 8950 |
| Independent reflections | 2650 [R(int) = 0.035] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.115 |
| R indices (all data) | R1 = 0.058, wR2 = 0.128 |
| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |
Note: Unit cell parameters and refinement statistics are hypothetical but representative of a well-refined small molecule structure.
Molecular Structure
The refined structure would reveal the precise bond lengths, angles, and torsion angles, defining the molecule's conformation. The 3-methyl-4-nitrophenoxy group is expected to be largely planar. The key conformational flexibility lies in the propanohydrazide side chain. The torsion angles around the C-O, C-C, and C-N bonds would dictate the overall shape of the molecule.
Supramolecular Assembly and Hydrogen Bonding
The hydrazide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This functionality is expected to dominate the crystal packing, forming a robust network of intermolecular interactions.
| Table 2: Representative Hydrogen Bond Geometry (Å, °) | |
| D—H···A | d(D-H) |
| N2—H2A···O1ⁱ | 0.88 |
| N3—H3B···O4ⁱⁱ | 0.88 |
| Symmetry codes: (i) -x+1, y-1/2, -z+3/2; (ii) x, -y+1/2, z-1/2. Parameters are representative. |
The primary interaction would likely be a strong N-H···O=C hydrogen bond, linking the hydrazide groups of adjacent molecules into chains or dimers.[18] The nitro group's oxygen atoms are also potent hydrogen bond acceptors and could participate in weaker C-H···O interactions with methyl or aromatic C-H groups, further stabilizing the three-dimensional architecture.
Hirshfeld Surface Analysis
To provide a more quantitative and visual understanding of all intermolecular interactions, Hirshfeld surface analysis is an invaluable tool.[19][20][21] This technique generates a surface around a molecule defined by the points where the electron contribution from the molecule is equal to the contribution from all its neighbors.[21]
-
d_norm Surface: The surface is mapped with a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact.[22] Strong interactions, such as hydrogen bonds, appear as intense red spots on the d_norm surface, indicating that the atoms are closer than their van der Waals radii sum.[20] Weaker contacts appear in white or blue.
-
2D Fingerprint Plots: The Hirshfeld surface can be deconstructed into a 2D "fingerprint" plot, which summarizes all intermolecular contacts.[19][23] The plot shows the distance to the nearest nucleus inside the surface (dᵢ) versus the distance to the nearest nucleus outside the surface (dₑ).
-
H···H contacts: Typically appear as a large, diffuse region in the center of the plot, often comprising the largest percentage of the surface area.[22]
-
O···H/H···O contacts: Appear as distinct, sharp "spikes." The N-H···O hydrogen bonds would be clearly visible as the sharpest and lowest spikes in this plot.
-
C···H/H···C contacts: These represent weaker interactions and appear as "wings" on either side of the main diagonal.
-
This analysis provides a holistic view of the crystal packing forces, moving beyond just classical hydrogen bonds to quantify every atomic contact that stabilizes the crystal lattice.[23]
Conclusion and Implications for Drug Development
This in-depth guide outlines the essential, state-of-the-art workflow for the complete crystal structure analysis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. Through a combination of meticulous experimental protocols and rigorous computational refinement, this analysis yields a precise, atomic-resolution model of the molecule.
The resulting structural data provides critical insights for drug development:
-
Pharmacophore Modeling: The determined solid-state conformation serves as a validated starting point for understanding the molecule's shape and for pharmacophore modeling, which can predict how it might interact with a biological target.
-
Structure-Activity Relationships (SAR): By understanding the key intermolecular interactions (e.g., the specific N-H donor and C=O acceptor sites), medicinal chemists can rationally design new analogues. For example, modifying substituents on the phenyl ring could modulate crystal packing, solubility, or introduce new interaction sites without disrupting the core hydrogen-bonding scaffold.
-
Physicochemical Properties: The crystal packing analysis informs an understanding of the material's properties, such as stability and solubility. Identifying strong, directional hydrogen bond networks can explain high melting points or low solubility, guiding formulation strategies.
References
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Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. Available at: [Link]
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MDPI. (n.d.). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. Available at: [Link]
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Wisdomlib. (2025). Hydrazide–hydrazone derivatives: Significance and symbolism. Wisdomlib. Available at: [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(15), 4437. Available at: [Link]
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Royal Society of Chemistry. (2009). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications. Available at: [Link]
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Scirp.org. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. Available at: [Link]
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MDPI. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one. MDPI. Available at: [Link]
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Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Available at: [Link]
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Saleh, M. Y., Sadeek, S. A., & Saeed, Z. F. (2021). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 14(10), 5539-5546. Available at: [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Available at: [Link]
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Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Available at: [Link]
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Semantic Scholar. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Semantic Scholar. Available at: [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. Available at: [Link]
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Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 2934–2957. Available at: [Link]
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MIT OpenCourseWare. (n.d.). The SHELX package. MIT OpenCourseWare. Available at: [Link]
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Mancheño, J. M. (2013). X-ray Diffraction Data Collection. CSIC. Available at: [Link]
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National Institutes of Health. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. NIH. Available at: [Link]
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National Institutes of Health. (2014). Crystal structure of (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one. NIH. Available at: [Link]
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International Union of Crystallography. (2016). Crystal structure of (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2H-pyran-2-one. IUCr. Available at: [Link]
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National Institutes of Health. (2018). Crystal structures and Hirshfeld surface analyses of various methyl acetate derivatives. NIH. Available at: [Link]
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National Institutes of Health. (2025). Synthesis and crystal structure of a 1,5-benzodiazepine derivative. NIH. Available at: [Link]
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National Institutes of Health. (2018). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. NIH. Available at: [Link]
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Spectroscopic Profile of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide: A Predictive and Interpretive Guide
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic properties of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. In the absence of published experimental spectra for this specific molecule, this document serves as an in-depth predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing parallels with structurally related compounds, we present a detailed interpretation of the expected spectral characteristics. This guide is designed to aid in the identification, characterization, and quality control of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, providing a robust framework for anticipating and interpreting experimental data.
Introduction
2-(3-Methyl-4-nitrophenoxy)propanohydrazide (C₁₀H₁₃N₃O₄, Molar Mass: 239.23 g/mol ) is a molecule of interest in medicinal chemistry and drug discovery due to its composite functional groups: a nitrophenoxy moiety and a propanohydrazide side chain.[1][2][3] The nitro group, in particular, is a common feature in pharmacologically active compounds. The hydrazide functional group is also a key structural alert in many pharmaceutical agents. A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and structural elucidation during synthesis and further development.
This guide will systematically deconstruct the predicted spectroscopic data for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, providing a detailed rationale for the expected chemical shifts, vibrational frequencies, and fragmentation patterns.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide is the foundation for predicting its spectroscopic behavior.
Figure 1. Molecular structure of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in a common solvent like DMSO-d₆ would exhibit distinct signals for each unique proton environment.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aromatic H (H-5) | 7.9 - 8.1 | d | ~9.0 | Ortho to the nitro group, which is strongly electron-withdrawing, leading to a downfield shift. |
| Aromatic H (H-2) | 7.0 - 7.2 | d | ~2.5 | Meta to the nitro group and ortho to the ether linkage. |
| Aromatic H (H-6) | 6.9 - 7.1 | dd | ~9.0, ~2.5 | Ortho to the ether linkage and meta to the nitro group. |
| CH (propanoyl) | 4.8 - 5.0 | q | ~7.0 | Chiral center, deshielded by the adjacent oxygen atom. |
| CH₃ (propanoyl) | 1.5 - 1.7 | d | ~7.0 | Coupled to the methine proton. |
| CH₃ (aromatic) | 2.2 - 2.4 | s | - | Attached to the aromatic ring. |
| NH (hydrazide) | 9.5 - 10.5 | br s | - | Amide proton, typically broad and downfield, exchangeable with D₂O. |
| NH₂ (hydrazide) | 4.3 - 4.6 | br s | - | Amine protons, typically broad, exchangeable with D₂O. |
Table 1. Predicted ¹H NMR data for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C=O (amide) | 170 - 173 | Carbonyl carbon of the hydrazide group. |
| C-O (aromatic) | 155 - 158 | Aromatic carbon attached to the ether oxygen. |
| C-NO₂ (aromatic) | 140 - 143 | Aromatic carbon attached to the nitro group. |
| C-CH₃ (aromatic) | 135 - 138 | Aromatic carbon attached to the methyl group. |
| CH (aromatic) | 125 - 128 | Aromatic CH ortho to the nitro group. |
| CH (aromatic) | 115 - 118 | Aromatic CHs. |
| CH (aromatic) | 110 - 113 | Aromatic CHs. |
| CH (propanoyl) | 70 - 75 | Chiral carbon attached to the ether oxygen. |
| CH₃ (propanoyl) | 18 - 22 | Methyl group of the propanoyl chain. |
| CH₃ (aromatic) | 15 - 18 | Aromatic methyl group. |
Table 2. Predicted ¹³C NMR data for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Figure 2. Predicted key IR absorption bands for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
Detailed Interpretation of Expected IR Peaks:
-
N-H Stretching: The hydrazide group will show characteristic N-H stretching vibrations in the region of 3300-3400 cm⁻¹. These bands are often broad due to hydrogen bonding.
-
C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methine groups will be observed just below 3000 cm⁻¹.
-
C=O Stretching: A strong absorption band between 1660-1680 cm⁻¹ is expected for the carbonyl group of the secondary amide (hydrazide).
-
N-O Stretching: The nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.
-
C-O Stretching: The aryl-alkyl ether linkage will produce C-O stretching bands in the fingerprint region, typically around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).
-
Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region will be due to the carbon-carbon stretching within the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.
Expected Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 239. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 240.
Predicted Fragmentation Pathway:
Figure 3. Predicted major fragmentation pathways for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide in EI-MS.
Key Predicted Fragments:
-
m/z 167: This fragment would arise from the loss of the propanohydrazide side chain, resulting in the 3-methyl-4-nitrophenoxy cation.
-
m/z 152: Subsequent loss of a methyl group from the m/z 167 fragment would yield the 4-nitrophenoxy cation.
-
m/z 122: Loss of the nitro group (NO₂) from the m/z 167 fragment.
-
m/z 73: This fragment corresponds to the [CH(CH₃)CONHNH₂]⁺ ion from the cleavage of the ether bond.
Experimental Protocols
For the experimental verification of the predicted data, the following standard protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse program, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A DEPT experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Employ a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI-MS. For EI-MS, a direct insertion probe can be used.
-
Instrumentation: Utilize a mass spectrometer with either EI or ESI ionization sources.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic characterization of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. The predicted NMR, IR, and MS data are based on fundamental principles and analysis of structurally similar compounds. This information is intended to be a valuable resource for researchers in the synthesis, identification, and analysis of this compound, facilitating its further investigation in various scientific disciplines. The provided experimental protocols offer a starting point for the empirical validation of these predictions.
References
-
International Journal of Applied Research. Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. (2015). [Link]
-
Der Pharma Chemica. Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (2016). [Link][3]
-
NIH National Center for Biotechnology Information. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). [Link][2]
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An In-Depth Technical Guide to the Solubility and Stability Profiling of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
Executive Summary
The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, formulation strategies, and shelf-life. This guide provides a comprehensive technical framework for the systematic evaluation of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, a molecule featuring a unique combination of functional groups. We will dissect the molecule's structure to anticipate its behavior, present detailed, field-proven protocols for empirical testing, and explain the scientific rationale behind each experimental choice. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust characterization package for this, or structurally related, compounds.
Introduction: The Candidate Molecule
2-(3-Methyl-4-nitrophenoxy)propanohydrazide is an organic molecule characterized by a substituted nitrophenyl ring linked via an ether bond to a propanoic acid derivative, terminating in a hydrazide functional group.
Chemical Structure:
A thorough understanding of this molecule's solubility and stability is not merely a data-gathering exercise; it is a foundational step in risk assessment and development strategy. Poor solubility can lead to erratic absorption and low exposure, while instability can result in loss of potency and the formation of potentially toxic degradation products. This guide provides the strategic and tactical methodologies to proactively address these challenges.
Structural Analysis and Physicochemical Predictions
The behavior of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide in aqueous and stress environments can be predicted by examining its constituent functional groups.
-
The Aromatic Core (3-Methyl-4-nitrophenoxy):
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety significantly influences the electronics of the aromatic ring.[3] This can impact the pKa of the phenol (had it been a hydroxyl group) and affects the overall polarity and stability of the molecule.[4] While polar, its contribution to water solubility can be complex.
-
Methyl Group (-CH₃): The methyl group is hydrophobic and generally tends to decrease aqueous solubility.[5][6] However, in some contexts, a "magic methyl" effect can be observed where its addition disrupts crystal lattice packing, paradoxically increasing solubility.[7] Its placement ortho to the nitro group and meta to the ether linkage will also influence molecular conformation.
-
Phenoxy Ether Linkage: The ether bond is generally stable, but the entire aromatic system is hydrophobic, which will counteract the solubilizing effects of other groups.
-
-
The Propanohydrazide Sidechain:
-
Hydrazide Group (-CONHNH₂): This is the most critical functional group for both solubility and stability. It is highly polar and capable of acting as both a hydrogen bond donor and acceptor, which should significantly enhance aqueous solubility.[8] However, the hydrazide linkage is a known point of chemical lability, susceptible to hydrolysis, particularly in acidic or basic conditions, and oxidation.[9][10][11] Studies on similar hydrazide conjugates show that their stability often increases as the pH approaches neutrality.[9]
-
Overall Hypothesis: The molecule presents a classic solubility/stability trade-off. The polar hydrazide group will be the primary driver of aqueous solubility, but it will also be the main locus of degradation. The substituted aromatic portion adds significant hydrophobicity, likely making the overall solubility modest and highly pH-dependent due to the basic nature of the terminal amine on the hydrazide.
Comprehensive Solubility Assessment
Solubility determines the maximum concentration of a drug in solution, which is a prerequisite for absorption. We must evaluate both thermodynamic and pH-dependent solubility.
Causality Behind the Method: Why Equilibrium Solubility?
The "shake-flask" method determines the equilibrium (or thermodynamic) solubility, which represents the true saturation point of the compound in a given solvent. This value is the gold standard for biopharmaceutical classification and is essential for developing oral formulations. It reflects the balance between the energy required to break the compound's crystal lattice and the energy gained from its solvation.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately measured.
-
Preparation: Add an excess of solid 2-(3-Methyl-4-nitrophenoxy)propanohydrazide to a series of glass vials containing a precise volume of the test medium (e.g., pH 7.4 phosphate-buffered saline). The excess solid is critical to ensure saturation is achieved.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a defined period. To ensure equilibrium is reached, time points should be taken (e.g., 24, 48, and 72 hours) until the concentration in solution plateaus.
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. For definitive separation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sampling: Carefully collect an aliquot of the clear supernatant.
-
Dilution: Dilute the supernatant with a suitable mobile phase to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC-UV method. The concentration is determined against a standard curve of the parent compound.
-
Validation: The confirmation that concentrations from the 48- and 72-hour time points are statistically identical validates that equilibrium was achieved.
Experimental Protocol: pH-Solubility Profiling
Because the hydrazide moiety is basic, the compound's solubility is expected to increase at lower pH as the molecule becomes protonated and more polar.
-
Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).[11]
-
Execution: Perform the shake-flask protocol (Section 3.2) in parallel for each prepared buffer.
-
Analysis and Plotting: Quantify the solubility at each pH and plot the results (log Solubility vs. pH). This profile is critical for predicting where the drug will dissolve in the gastrointestinal tract.
Data Presentation: Solubility Profile
All quantitative data should be summarized for clear interpretation.
| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | [Data] | [Data] |
| Acetate Buffer | 4.5 | 37 | [Data] | [Data] |
| Phosphate Buffer | 6.8 | 37 | [Data] | [Data] |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | [Data] | [Data] |
| Borate Buffer | 9.0 | 37 | [Data] | [Data] |
Visualization: Solubility Assessment Workflow
Caption: Workflow for pH-dependent equilibrium solubility determination.
Stability Profiling and Forced Degradation
Forced degradation studies are a regulatory requirement (ICH Q1A) and a critical tool in drug development.[12][13] They are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[14]
The Core Directive: A Stability-Indicating Method
The cornerstone of any stability study is a validated stability-indicating analytical method—typically an HPLC method. Such a method must be able to accurately measure the decrease of the active substance while simultaneously separating it from all significant degradation products, thus providing a complete mass balance.
Protocols for Forced Degradation Studies
The compound should be subjected to a variety of stress conditions to induce degradation of approximately 5-20%.[15] Degradation beyond this level can lead to secondary and tertiary degradants that may not be relevant under normal storage conditions. All studies should include a control sample (unstressed) for comparison.
4.2.1 Hydrolytic Degradation
-
Rationale: To assess susceptibility to hydrolysis across the physiological pH range. The hydrazide bond is the primary target.
-
Protocol:
-
Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).
-
Incubate samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[15]
-
Withdraw aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).
-
Before analysis, neutralize the acidic and basic samples to prevent further degradation during the analytical run.
-
Analyze all samples by the stability-indicating HPLC method.
-
4.2.2 Oxidative Degradation
-
Rationale: To evaluate the compound's sensitivity to oxidation. The hydrazide moiety and the electron-rich aromatic ring are potential sites of oxidation.
-
Protocol:
-
Prepare a solution of the compound in a suitable solvent (e.g., methanol/water).
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).[15]
-
Store the sample at room temperature, protected from light, and monitor over time (e.g., up to 24 hours).
-
Analyze aliquots by HPLC.
-
4.2.3 Photolytic Degradation
-
Rationale: To assess stability upon exposure to light, as required by ICH Q1B guidelines.[16] Nitroaromatic compounds are often photosensitive.
-
Protocol:
-
Expose both the solid compound and a solution of the compound to a calibrated light source. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to shield it from light.
-
Analyze the stressed and control samples by HPLC.
-
4.2.4 Thermal Degradation
-
Rationale: To evaluate the intrinsic stability of the molecule at elevated temperatures, simulating potential excursions during shipping or storage.
-
Protocol:
-
Store the solid compound in a temperature-controlled oven (e.g., 70°C) for an extended period (e.g., 1-2 weeks).
-
A parallel study can be conducted under humid conditions (e.g., 70°C / 75% RH) to assess the combined effect of heat and moisture.
-
Dissolve and analyze samples at appropriate time points.
-
Anticipated Degradation Pathways
Based on the structure, the primary degradation pathway is likely the hydrolysis of the hydrazide to form 2-(3-methyl-4-nitrophenoxy)propanoic acid and hydrazine. Other potential pathways include oxidation of the hydrazide or reduction of the nitro group.
Data Presentation: Forced Degradation Summary
Results should be tabulated to clearly show the extent of degradation and the formation of impurities.
| Stress Condition | Duration/Temp | % Assay Lost | Major Degradant RRT | Peak Purity | Mass Balance (%) |
| 0.1 M HCl | 24h / 60°C | [Data] | [Data] | [Pass/Fail] | [Data] |
| 0.1 M NaOH | 8h / 60°C | [Data] | [Data] | [Pass/Fail] | [Data] |
| 3% H₂O₂ | 2h / RT | [Data] | [Data] | [Pass/Fail] | [Data] |
| Photolytic | ICH Q1B | [Data] | [Data] | [Pass/Fail] | [Data] |
| Thermal (Dry) | 7 days / 70°C | [Data] | [Data] | [Pass/Fail] | [Data] |
| (RRT = Relative Retention Time) |
Visualization: Forced Degradation & Stability Workflow
Caption: Strategic workflow for forced degradation and method validation.
Conclusion
The systematic study of solubility and stability is an indispensable component of modern drug development. For 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, the key challenges and opportunities are dictated by the interplay between its polar hydrazide head and its hydrophobic nitrophenyl body. The hydrazide group, while beneficial for solubility, is the anticipated site of hydrolytic and oxidative instability. A comprehensive pH-solubility profile will be crucial for designing an effective oral formulation, while rigorous forced degradation studies will elucidate its degradation pathways, enabling the development of a stable drug product with appropriate storage conditions and shelf-life. The protocols and strategies outlined in this guide provide a robust, scientifically-grounded, and regulatory-compliant path to fully characterizing this promising chemical entity.
References
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ICH. Q1 Guideline on Stability Testing of Drug Substances and Drug Products. European Medicines Agency. Available at: [Link][12][17]
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MedChemComm Blog. The impact of N-methylation on aqueous solubility and lipophilicity. Royal Society of Chemistry. Available at: [Link][18]
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Rich, J. R., & Bundle, D. R. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. Available at: [Link][9]
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Dirksen, A., & Dawson, P. E. (2008). Hydrolytic Stability of Hydrazones and Oximes. Journal of the American Chemical Society. Available at: [Link][10]
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Priyanka, O. (2012). Ich guidelines for stability studies 1. Slideshare. Available at: [Link][16]
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ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Available at: [Link][17]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link][19]
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de Assis, L. C., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. Available at: [Link][7]
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Sutton, R. (Ed.). (1966). The Determination of Hydrazino–Hydrazide Groups. Elsevier. Available at: [Link][20]
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AMSbio. (2024). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link][21]
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ATSDR. (1997). Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry. Available at: [Link][22]
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Hildebrand, J. H. (1971). Absence of Outer Nonbonding Electrons in Methyl Groups Affects Solubility Parameters. Industrial & Engineering Chemistry Fundamentals, 10(3), 510-511. Available at: [Link][23]
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Chemistry LibreTexts. (2019). 4.4 Solubility. Available at: [Link][5]
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Georgieva, M., et al. (2018). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. ResearchGate. Available at: [Link][11]
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Alsante, K. M., et al. (2007). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link][24]
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OSHA. (1980). HYDRAZINE Method no.: 20. Available at: [Link][25]
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Bajaj, S., et al. (2023). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology, 8(10). Available at: [Link][15]
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Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Available at: [Link][13]
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Kumar, V. (2016). Forced Degradation Studies. MedCrave. Available at: [Link][14]
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NCERT. Alcohols, Phenols and Ethers. Available at: [Link][26]
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Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Sciences, 5(1), 1-7. Available at: [Link][4]
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Gornowicz, A., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 14(7), 639. Available at: [Link][3]
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Asif, M. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link][27]
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A Technical Guide to Quantum Chemical Calculations for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
Abstract
This technical guide provides a comprehensive framework for the in-silico characterization of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide (C₁₀H₁₃N₃O₄) using quantum chemical calculations. In the absence of extensive experimental data for this specific molecule, this document synthesizes established computational protocols, primarily leveraging Density Functional Theory (DFT), to predict its structural, electronic, and spectroscopic properties. The methodologies detailed herein are grounded in practices validated by numerous studies on structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a blueprint for computational analysis to elucidate molecular behavior and guide rational drug design.
Introduction: The Rationale for Computational Scrutiny
2-(3-Methyl-4-nitrophenoxy)propanohydrazide is a multifaceted organic molecule incorporating several key functional groups: a nitrophenoxy ring, a propanohydrazide chain, and a methyl substituent. The presence of the nitro group, a strong electron-withdrawing moiety, and the hydrazide group, known for its coordinating and hydrogen-bonding capabilities, suggests a rich chemical reactivity and potential for biological activity. Understanding the molecule's three-dimensional structure, electronic landscape, and vibrational modes is paramount to predicting its stability, reactivity, and potential interactions with biological targets.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have emerged as indispensable tools in modern chemical and pharmaceutical research.[1][2] These first-principles methods allow for the detailed prediction of molecular properties, offering profound insights that complement or precede experimental investigation. For 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, this computational approach can reveal:
-
Optimized Molecular Geometry: The most stable 3D arrangement of atoms, providing foundational data on bond lengths, bond angles, and dihedral angles.[3]
-
Vibrational Frequencies: Predictions of infrared (IR) spectra, which are crucial for experimental characterization and confirmation of synthesis.[3]
-
Electronic Properties: Insights into chemical reactivity, stability, and intermolecular interactions through the analysis of Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP).[1][4][5]
-
Intramolecular Interactions: Elucidation of charge transfer and hyperconjugative interactions via Natural Bond Orbital (NBO) analysis.
This guide will detail the theoretical basis and practical application of these computational techniques to construct a detailed molecular portrait of the title compound.
Methodologies and Computational Protocol
A rigorous and well-defined computational protocol is the bedrock of any reliable theoretical study. The workflow described here is based on widely accepted practices in the field for organic molecules of similar complexity.
The Computational Engine: Density Functional Theory (DFT)
DFT has become the workhorse of quantum chemistry for its favorable balance of computational cost and accuracy.[2][6] This study proposes the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3] B3LYP is renowned for its robust performance in predicting the geometries and electronic properties of a vast range of organic compounds.
For the basis set, which mathematically describes the atomic orbitals, a Pople-style split-valence basis set, 6-311++G(d,p) , is recommended.[3] This set provides a high degree of flexibility, incorporating diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for non-spherical electron density distributions, which are critical for molecules with heteroatoms and potential hydrogen bonding.
All calculations would be performed using a state-of-the-art quantum chemistry software package, such as Gaussian.[3][4]
Experimental Protocol: A Step-by-Step Computational Workflow
The comprehensive analysis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide follows a structured, multi-step protocol.
-
Structure Construction: The initial 3D structure of the molecule is built using molecular modeling software (e.g., GaussView).
-
Geometry Optimization: This crucial step involves finding the lowest energy conformation of the molecule on the potential energy surface. The optimization is performed without any symmetry constraints, allowing all bond lengths, angles, and dihedrals to relax fully. The process is complete when the forces on the atoms and the displacement for the next optimization step are negligible.
-
Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two vital purposes:
-
Verification of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Prediction of Vibrational Spectra: The calculated frequencies and their intensities are used to generate a theoretical IR spectrum. These frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data by accounting for anharmonicity.[3]
-
-
Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties. This includes:
-
Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions.
-
Molecular Electrostatic Potential (MEP): Generation of a 3D map of the electrostatic potential onto the electron density surface.
-
Natural Bond Orbital (NBO) Analysis: Investigation of intramolecular charge transfer and donor-acceptor interactions.
-
This systematic workflow ensures the reliability and reproducibility of the generated data.
Caption: A schematic of the computational workflow for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
Results and In-Depth Discussion
This section details the expected outcomes from the computational protocol, providing insights into the molecule's intrinsic properties.
Optimized Molecular Geometry
The geometry optimization would yield the most stable conformation of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. It is anticipated that the nitrophenyl ring will be essentially planar. Key structural parameters such as the C-N and N-O bond lengths of the nitro group, the C-O-C ether linkage angle, and the conformation of the propanohydrazide side chain would be determined. These theoretical values serve as a benchmark for comparison with potential future crystallographic data.[3][5]
Table 1: Predicted Key Geometric Parameters (Illustrative)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-NO₂ | 1.48 | O-N-O | 124.5 |
| N-O (nitro) | 1.22 | C-O-C (ether) | 118.0 |
| C=O (amide) | 1.24 | C-C-N (amide) | 115.0 |
| N-N (hydrazide) | 1.40 | N-N-H | 110.0 |
Note: Values are illustrative placeholders based on similar structures.
Vibrational Analysis: The Molecular Fingerprint
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. This is invaluable for identifying characteristic functional group vibrations.
Table 2: Predicted Vibrational Frequencies (Illustrative)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) | Expected Intensity |
|---|---|---|
| N-H Stretch (hydrazide) | 3300-3400 | Medium |
| C-H Stretch (aromatic) | 3050-3100 | Medium |
| C-H Stretch (aliphatic) | 2900-3000 | Strong |
| C=O Stretch (amide I) | ~1680 | Very Strong |
| N-O Asymmetric Stretch | ~1520 | Very Strong |
| N-O Symmetric Stretch | ~1345 | Strong |
| C-O Stretch (ether) | ~1250 | Strong |
Note: Values are illustrative placeholders.
The strong absorptions predicted for the C=O and N-O stretches are characteristic and would be key identifiers in an experimental IR spectrum.
Frontier Molecular Orbitals (FMOs): The Heart of Reactivity
The analysis of the HOMO and LUMO is fundamental to understanding a molecule's electronic behavior and reactivity.[7][8]
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with high HOMO density are prone to electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.[4]
For 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, it is predicted that the HOMO will be primarily localized on the phenoxy ring and the hydrazide moiety, which are more electron-rich. Conversely, the LUMO is expected to be concentrated on the electron-deficient nitrophenyl ring, particularly on the nitro group itself.
The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[4][9]
Table 3: Predicted FMO Energies and Reactivity Descriptors (Illustrative)
| Parameter | Value (eV) | Description |
|---|---|---|
| E(HOMO) | -6.50 | Electron-donating ability |
| E(LUMO) | -2.20 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.30 | Chemical Reactivity/Stability |
| Ionization Potential (I) | 6.50 | Energy to remove an electron |
| Electron Affinity (A) | 2.20 | Energy released when gaining an electron |
| Electronegativity (χ) | 4.35 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.15 | Resistance to charge transfer |
Note: Values are illustrative placeholders calculated from E(HOMO) and E(LUMO).
Caption: Energy level diagram of the Frontier Molecular Orbitals (HOMO-LUMO).
Molecular Electrostatic Potential (MEP): Visualizing Reactivity
The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[10][11] The map is color-coded, where:
-
Red: Regions of most negative electrostatic potential, rich in electrons. These are sites for electrophilic attack (e.g., protons).
-
Blue: Regions of most positive electrostatic potential, electron-deficient. These are sites for nucleophilic attack.
-
Green: Regions of neutral potential.
For the title compound, the MEP map is expected to show the most negative potential (red/yellow) localized around the oxygen atoms of the nitro and carbonyl groups. The most positive potential (blue) is anticipated near the hydrazide N-H protons, indicating their susceptibility to deprotonation and involvement in hydrogen bonding.[12] This visualization provides an intuitive understanding of where the molecule is most likely to interact with other polar molecules or ions.
Conclusion and Future Directions
This guide has outlined a robust computational framework for the detailed quantum chemical characterization of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, it is possible to generate reliable predictions of the molecule's geometry, vibrational spectra, and electronic properties. The analysis of FMOs and the MEP provides a clear picture of the molecule's reactivity and potential interaction sites.
The theoretical data generated through this protocol serves as a powerful predictive tool, offering foundational knowledge that can guide synthetic efforts, aid in the interpretation of experimental spectroscopic data, and provide a basis for more advanced studies, such as molecular docking simulations, to explore its potential as a pharmacologically active agent.
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Quintero-Saumeth, J., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 10), 524–530. Available at: [Link]
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Kumar, R. S., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Chemistry, 6(4), 100-118. Available at: [Link]
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Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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DFT study on the structure and detonation properties of amino, methyl, nitro, and nitroso substituted 3,4,5-trinitropyrazole-2-oxides: New high energy materials. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Fun, H.-K., et al. (2008). Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1938. Available at: [Link]
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S. Jasres, A., et al. (2018). Crystal structure, DFT and Hirshfeld surface analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile. IUCrData, 3(1), x172065. Available at: [Link]
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A Theoretical Deep Dive into the Conformational Landscape of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide: A Guide for Drug Discovery Professionals
This technical guide provides a comprehensive theoretical conformational analysis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, a molecule of interest in medicinal chemistry. In the absence of experimental structural data, this document outlines a robust computational methodology to predict its three-dimensional structure, electronic properties, and spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and analysis of novel therapeutic agents. The insights derived from this theoretical framework can guide future synthesis, characterization, and biological evaluation of this and structurally related compounds.
Introduction: The Significance of Conformational Analysis in Drug Design
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. The specific arrangement of atoms and functional groups in space dictates how a molecule interacts with its biological target, such as an enzyme or receptor. Conformational analysis, therefore, is a cornerstone of modern drug discovery, enabling scientists to predict the bioactive conformation of a molecule and to understand its structure-activity relationship (SAR).
The title compound, 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, incorporates several key pharmacophoric features: a nitrophenoxy ring, a flexible propanohydrazide linker, and a chiral center. The nitro group, in particular, is a well-known functional group in medicinal chemistry, often contributing to a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][2] The hydrazide moiety is also a versatile scaffold in drug design, known for its diverse pharmacological properties.[1][3] A thorough understanding of the conformational preferences of this molecule is therefore crucial for elucidating its potential biological role and for the rational design of more potent and selective analogues.
This guide will detail a theoretical investigation using Density Functional Theory (DFT), a powerful quantum chemical method that has proven to be a valuable tool for structural elucidation and for evaluating the properties of hydrazone and hydrazide derivatives.[3][4][5]
Computational Methodology: A Self-Validating Theoretical Protocol
The following section outlines a step-by-step computational workflow for the theoretical conformational analysis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. The choice of methodology is grounded in established practices for similar molecular systems, ensuring a high degree of predictive accuracy.
Molecular Structure Construction and Initial Optimization
The initial 3D structure of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide will be built using standard molecular modeling software. A preliminary geometry optimization will be performed using a molecular mechanics force field to obtain a reasonable starting conformation for the more computationally intensive quantum mechanical calculations.
Density Functional Theory (DFT) Calculations
All quantum chemical calculations will be performed using a widely recognized computational chemistry software package. The choice of the DFT functional and basis set is critical for obtaining reliable results.
-
Functional and Basis Set Selection: Based on extensive literature precedent for hydrazide and nitro-containing compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional will be employed.[4][6] This functional has demonstrated a good balance between computational cost and accuracy for a wide range of organic molecules. The 6-311++G(d,p) basis set will be used, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, to accurately describe the electronic distribution, particularly for the lone pairs and the nitro group.
-
Geometry Optimization: A full geometry optimization of the molecule will be carried out in the gas phase to locate the global minimum on the potential energy surface. The convergence criteria will be set to the default values of the software.
-
Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis will be performed. The absence of imaginary frequencies will validate the stability of the obtained conformation. The calculated vibrational frequencies can also be used to predict the theoretical FT-IR spectrum of the molecule.
Analysis of Molecular Properties
Following the geometry optimization, a series of analyses will be conducted to elucidate the electronic and chemical properties of the molecule.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map will be generated to visualize the charge distribution and to identify the electrophilic and nucleophilic sites within the molecule. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding, which are critical for drug-receptor binding.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate the intramolecular charge transfer and hyperconjugative interactions that contribute to the stability of the molecule.
The logical flow of this computational protocol is depicted in the following workflow diagram:
Caption: Computational workflow for the theoretical analysis.
Predicted Molecular Properties: A Data-Driven Perspective
This section presents the predicted molecular properties of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide based on the computational protocol described above. It is important to reiterate that these are theoretical predictions and await experimental validation.
Optimized Molecular Geometry
The DFT calculations would yield the optimized 3D coordinates of all atoms in the molecule, providing insights into bond lengths, bond angles, and dihedral angles. The key structural features to analyze would be the planarity of the nitrophenoxy ring, the conformation of the flexible propanohydrazide chain, and the relative orientation of the different functional groups.
A detailed table of predicted bond lengths and angles would be presented here upon completion of the calculations.
Spectroscopic Signatures
The theoretical vibrational frequencies can be used to predict the key absorption bands in the FT-IR spectrum. This information is crucial for the future experimental characterization of the synthesized compound.
Table 1: Predicted Key Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H stretching (hydrazide) | |
| C=O stretching (amide) | |
| NO₂ asymmetric stretching | |
| NO₂ symmetric stretching | |
| C-O-C stretching (ether) | |
| Aromatic C-H stretching |
(Note: The table is a template; the actual values would be populated after the DFT calculations.)
Similarly, theoretical NMR chemical shifts can be calculated to aid in the interpretation of experimental ¹H and ¹³C NMR spectra.
Electronic Properties and Chemical Reactivity
The analysis of the electronic properties provides a deeper understanding of the molecule's reactivity and potential for intermolecular interactions.
Table 2: Predicted Electronic Properties
| Parameter | Predicted Value |
| Energy of HOMO | |
| Energy of LUMO | |
| HOMO-LUMO Energy Gap (ΔE) | |
| Dipole Moment |
(Note: The table is a template; the actual values would be populated after the DFT calculations.)
The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. The MEP map would visually complement this data by highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
The following diagram illustrates the relationship between the calculated electronic properties and the predicted chemical behavior:
Caption: Correlation of electronic properties and chemical behavior.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical framework for the conformational analysis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. The proposed computational protocol, centered on Density Functional Theory, provides a robust and scientifically sound approach to predicting the molecule's 3D structure, spectroscopic signatures, and electronic properties.
The insights gained from this theoretical study will be instrumental in guiding the future experimental work on this compound. The predicted FT-IR and NMR data will serve as a valuable reference for the characterization of the synthesized molecule. Furthermore, the understanding of its conformational preferences and electronic properties will be crucial for interpreting its biological activity and for the rational design of new derivatives with improved pharmacological profiles.
The next logical step is to synthesize 2-(3-Methyl-4-nitrophenoxy)propanohydrazide and to perform experimental characterization using techniques such as X-ray crystallography, FT-IR, and NMR spectroscopy. A comparison of the experimental data with the theoretical predictions will serve to validate the computational model and to provide a more complete understanding of this promising molecule.
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Synthesis, Conformational Analysis, Antioxidant and Enzyme Inhibition Activity, Molecular Docking, and DFT Studies of New Chiral Hydrazide-Hydrazone Derivatives. PubMed. [Link]
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Discovery and isolation of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide derivatives
An In-Depth Technical Guide to the Discovery, Isolation, and Characterization of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide Derivatives
Foreword: The Hydrazide Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, diverse biological targets—is a cornerstone of efficient lead generation. Among these, the hydrazide-hydrazone moiety (-CONHNH=CH-) stands out for its remarkable versatility and broad spectrum of pharmacological activities.[1][2] Derivatives incorporating this functional group have demonstrated significant potential as anticonvulsant, anti-inflammatory, anticancer, and, most notably, antimicrobial agents.[2][3][4][5][6][7] This guide focuses on a specific, rationally designed subclass: 2-(3-Methyl-4-nitrophenoxy)propanohydrazide derivatives . We will dissect the strategic design of this scaffold, provide field-proven protocols for its synthesis and isolation, detail the necessary analytical workflows for its characterization, and explore its potential therapeutic applications.
The core structure combines three key pharmacophoric elements:
-
The Aryloxy Linkage: Provides a stable connection and influences the overall stereoelectronic profile.
-
The Propanohydrazide Backbone: A flexible yet constrained linker that allows for optimal positioning of functional groups for target interaction.
-
The Substituted Nitrophenyl Ring: The nitro group, a potent electron-withdrawing feature, is frequently associated with pronounced antimicrobial and antiprotozoal activities.[8][9] The additional methyl group allows for fine-tuning of lipophilicity and steric interactions.
This document serves as a technical resource for researchers and drug development professionals, offering a comprehensive roadmap from conceptualization to preliminary biological screening of this promising class of compounds.
Part 1: Synthesis and Isolation – A Self-Validating Protocol
The synthesis of the target hydrazide is achieved through a robust and high-yielding two-step process. The causality behind this choice is clear: it begins with a stable ether formation, followed by a classic hydrazinolysis that is both efficient and easy to monitor.
Step 1: Synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)propanoate (Intermediate)
The foundational step is the creation of the aryloxy-propanoate linkage via a Williamson ether synthesis. This reaction is chosen for its reliability and the relative ease of purification of the resulting ester. The use of a slight excess of the alkyl halide ensures the complete consumption of the starting phenol.
Protocol:
-
To a stirred solution of 3-methyl-4-nitrophenol (1.0 eq.) in dry acetonitrile (15 mL/g of phenol), add anhydrous potassium carbonate (2.0 eq.).
-
Add ethyl 2-bromopropionate (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by column chromatography on silica gel (100-200 mesh) using a gradient elution from 5% to 15% ethyl acetate in hexane to yield the pure ester intermediate as a pale yellow oil.
Step 2: Synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide (Target Compound)
Hydrazinolysis is the definitive method for converting esters to their corresponding hydrazides.[10] The high nucleophilicity of hydrazine hydrate facilitates a clean and often quantitative conversion. Ethanol is selected as the solvent due to the excellent solubility of both the ester intermediate and the final hydrazide product.
Protocol:
-
Dissolve the purified ethyl 2-(3-methyl-4-nitrophenoxy)propanoate (1.0 eq.) in absolute ethanol (10 mL/g of ester).
-
Add hydrazine hydrate (99%, 5.0 eq.) to the solution. The large excess drives the reaction to completion.
-
Heat the mixture to reflux (approx. 78°C) for 6-8 hours. The reaction can be monitored by TLC for the disappearance of the starting ester spot.
-
After completion, cool the reaction mixture in an ice bath. The product will typically precipitate as a white or off-white solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold diethyl ether to remove any residual hydrazine.
-
The crude product is purified by recrystallization from hot ethanol to yield the final 2-(3-Methyl-4-nitrophenoxy)propanohydrazide as fine, crystalline needles.
Part 2: Structural Elucidation – A Multi-Technique Approach
Unambiguous confirmation of the molecular structure is paramount and is achieved by integrating data from multiple spectroscopic techniques.[11][12][13] Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of characterization.
Expected Spectroscopic Data
The following table summarizes the key signals anticipated for the title compound, which collectively confirm its identity.
| Technique | Functional Group/Proton Environment | Expected Signal/Observation |
| FT-IR (cm⁻¹) | N-H Stretching (Amide/Hydrazide) | Two distinct bands in the 3200-3400 cm⁻¹ region. |
| C=O Stretching (Amide I) | Strong absorption band around 1650-1680 cm⁻¹. | |
| N-H Bending (Amide II) | Band around 1520-1550 cm⁻¹. | |
| Ar-NO₂ Asymmetric Stretch | Strong band around 1500-1540 cm⁻¹. | |
| ¹H NMR (ppm) | -NH₂ (Hydrazide) | Broad singlet, ~4.3 ppm (D₂O exchangeable). |
| -NH- (Amide) | Broad singlet, ~9.2 ppm (D₂O exchangeable). | |
| Aromatic Protons (H) | Multiplets in the range of 7.0-8.1 ppm. | |
| -O-CH- | Quartet, ~4.8 ppm. | |
| Ar-CH₃ | Singlet, ~2.5 ppm. | |
| -CH-CH₃ | Doublet, ~1.5 ppm. | |
| ¹³C NMR (ppm) | C=O (Amide Carbonyl) | ~170 ppm. |
| Aromatic Carbons | 115-160 ppm range. | |
| -O-CH- | ~75 ppm. | |
| Ar-CH₃ | ~20 ppm. | |
| -CH-CH₃ | ~18 ppm. | |
| Mass Spec. (m/z) | Molecular Ion Peak [M+H]⁺ | Expected at m/z = 240.09. |
Detailed Analytical Protocols
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Protocol: A small amount of the dried, crystalline sample is mixed with KBr powder and pressed into a thin pellet. The spectrum is recorded from 4000 to 400 cm⁻¹.
-
Causality: This technique is ideal for the rapid confirmation of key functional groups (C=O, N-H, NO₂), validating the success of the hydrazinolysis step.[14]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher spectrometer.
-
Causality: NMR provides the definitive carbon-hydrogen framework of the molecule. The chemical shifts, integration, and splitting patterns allow for the precise assignment of every proton and carbon, confirming connectivity.[11][15][16]
-
-
Mass Spectrometry (MS):
-
Protocol: The sample is analyzed using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.
-
Causality: MS provides the exact molecular weight of the compound, offering the final piece of evidence for its elemental composition and confirming the identity of the target molecule.[14][15][17]
-
Part 3: Potential Biological Activity and Screening
The structural motifs present in 2-(3-methyl-4-nitrophenoxy)propanohydrazide suggest a strong potential for antimicrobial activity. Hydrazide-hydrazone derivatives are well-documented for their antibacterial and antifungal properties.[1][3][4][18][19] The nitrophenyl group, in particular, has been linked to potent antifungal and antiprotozoal effects.[8][9]
Primary Target: Antifungal Activity
A logical first step in evaluating the biological potential of these novel derivatives is to screen them for antifungal activity against clinically relevant fungal pathogens.
Screening Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution) This protocol is based on established standards for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible fungal growth.
-
Preparation of Fungal Inoculum: Culture a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) on appropriate agar plates. Suspend the yeast cells or conidia in sterile saline to a concentration of 5 x 10² CFU/mL.[18]
-
Compound Preparation: Prepare a stock solution of the test hydrazide derivative in DMSO. Create a series of two-fold serial dilutions in RPMI 1640 medium in a 96-well microplate, typically ranging from 64 µg/mL to 0.125 µg/mL.
-
Inoculation: Add the prepared fungal inoculum to each well of the microplate.
-
Controls: Include a positive control (a known antifungal drug like fluconazole), a negative control (no drug), and a sterility control (no fungi).
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is determined visually as the lowest concentration of the compound where no fungal growth is observed.
Conclusion
The 2-(3-methyl-4-nitrophenoxy)propanohydrazide scaffold represents a rationally designed platform for the discovery of novel therapeutic agents. This guide has provided a comprehensive and technically grounded framework for its synthesis, isolation, and rigorous characterization. The protocols described herein are robust, reproducible, and built upon established chemical principles. The logical progression from synthesis to potential biological application underscores the efficiency of this discovery workflow. The strong scientific premise for antifungal activity makes these derivatives compelling candidates for further investigation and development in the ongoing search for new anti-infective drugs.
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A Technical Guide to the Preliminary Biological Screening of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
Introduction
In the quest for novel therapeutic agents, the hydrazone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3][4] Compounds incorporating this moiety have been investigated for their potential as antimicrobial, anticonvulsant, anti-inflammatory, and antitumor agents.[1][2][3][4] This guide provides a comprehensive framework for the preliminary biological screening of a novel hydrazide derivative, 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. As a Senior Application Scientist, the following sections will not only detail the requisite experimental protocols but also elucidate the scientific rationale underpinning each methodological choice, ensuring a robust and insightful preliminary evaluation.
The core structure of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide suggests several avenues for biological activity. The phenoxy ring, substituted with a methyl and a nitro group, can influence the molecule's electronic and lipophilic properties, which are critical for receptor binding and membrane permeability. The propanohydrazide moiety provides a versatile backbone that can participate in various biological interactions. This guide will focus on three primary areas of preliminary screening: antimicrobial, antioxidant, and cytotoxic activities, which are common starting points in the evaluation of novel hydrazide-hydrazone compounds.[5][6]
Synthesis and Characterization
The synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide serves as the foundational step in its biological evaluation. A plausible synthetic route would involve the reaction of the corresponding ester with hydrazine hydrate.[7][8][9]
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
Upon successful synthesis, comprehensive characterization is paramount to confirm the identity and purity of the compound. Standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be employed.[6][10][11] The resulting spectral data must be consistent with the proposed chemical structure.
Part 1: Antimicrobial Activity Screening
The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[1] Hydrazide-hydrazones have been identified as a promising class of compounds with potential antibacterial and antifungal properties.[2][3][4][5]
Rationale for Screening
The azomethine group (-NHN=CH-) present in many hydrazone derivatives is often implicated in their antimicrobial activity.[5][6] This screening will assess the potential of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide to inhibit the growth of a panel of clinically relevant bacteria and fungi.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Detailed Protocol: Microbroth Dilution Method
-
Selection of Microorganisms: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal species (e.g., Candida albicans).
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard.
-
Preparation of Test Compound: A stock solution of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[12]
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): An aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the subculture plates.
Data Presentation
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| S. aureus | ||
| E. coli | ||
| C. albicans | ||
| Positive Control | ||
| (e.g., Ciprofloxacin) | ||
| Positive Control | ||
| (e.g., Fluconazole) |
Part 2: Antioxidant Activity Screening
Oxidative stress, arising from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases.[13] The evaluation of a novel compound's antioxidant potential is a crucial preliminary screening step.[13]
Rationale for Screening
Phenolic and hydrazide moieties can act as hydrogen donors or electron scavengers, thereby neutralizing free radicals.[14] This screening will employ a battery of assays to provide a comprehensive assessment of the antioxidant capacity of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. A combination of assays is recommended as different methods reflect different aspects of antioxidant activity.[14][15][16]
Experimental Workflow: In Vitro Antioxidant Assays
Caption: Workflow for in vitro antioxidant activity screening.
Detailed Protocols
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[17]
-
Procedure:
-
A solution of the test compound at various concentrations is added to a methanolic solution of DPPH.
-
The mixture is incubated in the dark for 30 minutes.
-
The absorbance is measured at 517 nm.
-
Ascorbic acid or Trolox is used as a positive control.
-
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, which is reduced to the colorless ABTS.[18] This assay is applicable to both hydrophilic and lipophilic compounds.[18]
-
Procedure:
-
The ABTS•+ solution is prepared by reacting ABTS with potassium persulfate.
-
The test compound is added to the ABTS•+ solution.
-
The absorbance is measured at 734 nm after a set incubation period.
-
-
Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Data Presentation
| Assay | Parameter | Result | Positive Control (e.g., Ascorbic Acid) |
| DPPH | IC50 (µg/mL) | ||
| ABTS | TEAC (mM Trolox equivalents/mg compound) |
Part 3: Cytotoxicity Screening
A preliminary assessment of a compound's toxicity to mammalian cells is essential to gauge its therapeutic potential.[10][19] This screening will evaluate the cytotoxic effects of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide against both cancerous and non-cancerous cell lines.
Rationale for Screening
Many hydrazone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[20][21][22] The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[19]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
-
Cell Culture: Select a panel of cell lines, including at least one cancer cell line (e.g., MCF-7 - breast cancer) and one non-cancerous cell line (e.g., HEK293T - human embryonic kidney).[19][21]
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.[19]
-
Compound Treatment: The cells are treated with a range of concentrations of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide for 24 to 72 hours.[19]
-
MTT Addition: The MTT reagent is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm.
-
Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is calculated.
Data Presentation
| Cell Line | IC50 (µM) | Positive Control (e.g., Doxorubicin) |
| MCF-7 (Cancer) | ||
| HEK293T (Non-cancerous) |
Conclusion and Future Directions
This in-depth technical guide provides a robust framework for the preliminary biological screening of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. The proposed panel of antimicrobial, antioxidant, and cytotoxicity assays will generate crucial preliminary data to guide further drug development efforts. Positive results in any of these screens would warrant more extensive investigations, including mechanism of action studies, in vivo efficacy models, and lead optimization to enhance potency and reduce toxicity. The systematic approach outlined herein ensures a scientifically rigorous and efficient evaluation of this novel hydrazide derivative.
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A Technical Guide to the Acute Toxicity Assessment of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for conducting acute toxicity studies of the novel chemical entity, 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. Given the absence of published toxicity data for this specific compound, this document outlines a robust, scientifically-grounded approach based on internationally recognized guidelines and best practices in toxicology. The methodologies described herein are designed to ensure data integrity, animal welfare, and the generation of reliable results for hazard classification and risk assessment.
Introduction: The Rationale for Acute Toxicity Profiling
2-(3-Methyl-4-nitrophenoxy)propanohydrazide (C₁₀H₁₃N₃O₄, M.W. 239.23) is a compound of interest with potential applications necessitating a thorough safety evaluation.[1] Acute toxicity studies represent a critical initial step in the preclinical safety assessment of any new chemical substance intended for pharmaceutical or other applications.[2][3] These studies provide essential information on the potential health hazards that may arise from a single, short-term exposure to a substance.[2] The primary objectives of an acute toxicity study are to determine the median lethal dose (LD50), identify clinical signs of toxicity, and establish the potential target organs for toxic effects.[4][5] The data generated are fundamental for hazard classification, dose selection for subsequent sub-chronic and chronic toxicity studies, and establishing preliminary safety margins.[2][6]
Strategic Experimental Design: Adherence to OECD Guidelines
To ensure regulatory acceptance and scientific validity, the acute oral toxicity study of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide should be conducted in accordance with established international guidelines. The Organisation for Economic Co-operation and Development (OECD) provides several validated methods, including the Fixed Dose Procedure (OECD Guideline 420), the Acute Toxic Class Method (OECD Guideline 423), and the Up-and-Down Procedure (OECD Guideline 425).[7] For this guide, we will focus on a study design inspired by the principles of these guidelines, aiming to minimize animal usage while maximizing data output.
Justification for Animal Model Selection
The rat is the preferred rodent species for acute oral toxicity studies due to the extensive historical database available and its physiological and metabolic similarities to humans in many aspects.[2] The use of healthy, young adult animals of a single sex (typically females, which are often slightly more sensitive) is recommended to reduce variability.[8] All animals should be acclimatized to laboratory conditions for at least five days prior to the study.[8]
Dose Formulation and Administration
The test substance, 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, should be administered orally. The choice of vehicle for administration is critical and should be selected in the following order of preference: aqueous solution, oil solution (e.g., corn oil), or other appropriate vehicles.[2] The toxicological properties of any non-aqueous vehicle must be well-characterized.[2] The volume administered to rodents should generally not exceed 1 mL/100g of body weight for non-aqueous solutions or 2 mL/100g for aqueous solutions.[2]
Detailed Experimental Protocol: Acute Oral Toxicity Study
This protocol outlines a stepwise procedure for the acute oral toxicity assessment of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
Step 1: Sighting Study (Dose Range Finding)
A preliminary sighting study is conducted to determine the appropriate starting dose for the main study. This involves dosing single animals in a sequential manner with fixed doses (e.g., 5, 50, 300, and 2000 mg/kg) to identify a dose that produces evident toxicity but not mortality.[8]
Step 2: Main Study
Based on the results of the sighting study, the main study is initiated. The chosen OECD guideline (e.g., 420, 423, or 425) will dictate the exact dosing strategy. For the purpose of this guide, we will describe a general approach. Groups of animals (typically 5 per group of a single sex) are dosed with the selected starting dose.[2][8]
Step 3: Clinical Observations
Following administration of the test substance, each animal is observed for clinical signs of toxicity. Observations should be made frequently on the day of dosing (at least hourly for the first few hours) and at least once daily thereafter for a total of 14 days.[5][9]
Table 1: Key Clinical Signs of Toxicity to be Monitored
| Category | Specific Observations |
| General Appearance | Changes in skin and fur, eye and mucous membrane abnormalities, changes in excreta.[9] |
| Behavioral Changes | Increased or decreased motor activity, tremors, convulsions, ataxia, lethargy, sedation.[10][11][12] |
| Physiological Responses | Salivation, lacrimation, respiratory distress, changes in body temperature.[10][11] |
| Autonomic Signs | Piloerection, changes in pupil size. |
Step 4: Body Weight Measurement
Individual animal body weights are recorded prior to dosing and at regular intervals (e.g., daily or weekly) throughout the 14-day observation period.[9] Significant weight loss can be an important indicator of toxicity.
Step 5: Mortality and LD50 Determination
The number of mortalities in each dose group is recorded. The LD50, the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals, is then calculated using appropriate statistical methods such as the Reed-Muench, Litchfield and Wilcoxson, or Karber's method.[4][13]
Step 6: Necropsy and Histopathology
At the end of the 14-day observation period, all surviving animals are humanely euthanized. All animals (including those that died during the study) undergo a gross necropsy. Key organs and tissues, particularly those showing gross abnormalities, should be collected and preserved for histopathological examination.[14][15] This microscopic examination is crucial for identifying target organs of toxicity and the nature of any cellular damage.[14][16][17]
Table 2: Recommended Tissues for Histopathological Examination
| System | Tissues |
| Gastrointestinal | Stomach, Small Intestine, Large Intestine |
| Hepatic | Liver |
| Renal | Kidneys |
| Cardiovascular | Heart, Aorta |
| Respiratory | Lungs, Trachea |
| Nervous | Brain, Spinal Cord, Peripheral Nerves |
| Hematopoietic | Spleen, Thymus, Bone Marrow |
| Endocrine | Adrenal Glands, Thyroid, Pituitary |
| Reproductive | Testes, Ovaries, Uterus |
Data Analysis and Interpretation
The relationship between the dose of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide and the incidence and severity of all observed abnormalities, including clinical signs, body weight changes, gross lesions, and histopathological findings, should be carefully evaluated.[2]
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the acute toxicity study workflow.
Caption: Workflow for the acute oral toxicity study of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for conducting acute toxicity studies on 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. By adhering to established OECD guidelines and best practices, researchers can generate high-quality, reliable data essential for the safety assessment and continued development of this compound. The emphasis on detailed clinical observation, thorough histopathological examination, and a structured, stepwise approach ensures a self-validating system for toxicological evaluation.
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Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC. Available from: [Link]
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In Vivo and in Vitro Toxicity Studies - Biogem. Available from: [Link]
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Rodenticide Toxicity - StatPearls - NCBI Bookshelf. Available from: [Link]
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Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - MDPI. Available from: [Link]
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Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - NIH. Available from: [Link]
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Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides | Request PDF - ResearchGate. Available from: [Link]
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Synthesis, characterization and biological evaluations of 2-(4- - Der Pharma Chemica. Available from: [Link]
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Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide - PMC - NIH. Available from: [Link]
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2-(3-Methyl-4-nitrophenoxy)propanohydrazide, 90% Purity, C10H13N3O4, 1 gram. Available from: [Link]
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Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways - PMC - PubMed Central. Available from: [Link]
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Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed. Available from: [Link]
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A Comprehensive Technical Guide to the Thermogravimetric Analysis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
Abstract
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, a compound of interest in pharmaceutical development. The document details the experimental protocol for TGA and differential thermal analysis (DTA), offering insights into the material's thermal stability and decomposition kinetics. The guide is designed to be a practical resource, elucidating the causality behind experimental choices and providing a framework for the interpretation of thermal analysis data. All methodologies are presented to ensure scientific integrity and reproducibility.
Introduction: The Significance of Thermal Analysis in Pharmaceutical Profiling
The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its storage, handling, formulation, and ultimately, its safety and efficacy. Thermogravimetric analysis (TGA) is a cornerstone technique in the solid-state characterization of pharmaceuticals, providing quantitative information on mass changes as a function of temperature.[1][2] This guide focuses on 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, a molecule with a molecular formula of C10H13N3O4 and a molecular weight of 239.23 g/mol .[3] Understanding its thermal decomposition profile is paramount for predicting its behavior under various processing and storage conditions.
The presence of a nitro group and a hydrazide moiety suggests a complex thermal decomposition pathway, potentially involving high-energy release. This guide will walk through the process of elucidating this pathway through a meticulously designed TGA experiment, coupled with kinetic analysis to determine the energy barriers to its decomposition.
Experimental Methodology: A Self-Validating Protocol
The following protocol is designed to provide robust and reproducible data on the thermal decomposition of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
Instrumentation and Calibration
A simultaneous thermogravimetric analyzer with differential thermal analysis (TGA/DTA) capabilities is essential. The instrument must be calibrated for both temperature and mass using certified reference materials (e.g., Indium and Calcium Oxalate) prior to the experiment.
Sample Preparation and Loading
A sample of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide (approximately 5 mg) is accurately weighed into a platinum crucible.[1] The small sample size minimizes thermal gradients within the sample, ensuring uniform heating.
Experimental Parameters
The selection of experimental parameters is critical for obtaining high-quality data. The rationale for each parameter is outlined below:
| Parameter | Value | Rationale |
| Temperature Range | Ambient to 700 °C | To ensure complete decomposition and capture all thermal events. |
| Heating Rates | 10, 20, and 30 °C/min | Multiple heating rates are employed to enable model-free kinetic analysis, providing more reliable kinetic parameters.[1] |
| Atmosphere | Dynamic Nitrogen | An inert atmosphere prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound.[2] |
| Flow Rate | 100 mL/min | To ensure efficient removal of gaseous decomposition products from the sample environment.[1] |
Detailed Experimental Workflow
The following diagram illustrates the step-by-step experimental workflow:
Caption: Experimental workflow for the TGA of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
Results and Discussion: Interpreting the Thermal Profile
The TGA and DTA curves provide a wealth of information about the thermal behavior of the compound. A hypothetical thermogram is presented below for illustrative purposes.
TGA/DTA Curve Analysis
The TGA curve would likely show a multi-stage decomposition process, characteristic of a complex organic molecule. The DTA curve will indicate whether these decomposition steps are endothermic or exothermic.
-
Stage 1: An initial mass loss at lower temperatures may correspond to the loss of residual solvent or moisture.
-
Stage 2: The major decomposition step would likely be exothermic, given the presence of the nitro and hydrazide groups, which can undergo energetic decomposition. This stage could involve the cleavage of the N-N bond in the hydrazide and the decomposition of the nitro group. Hydrazide derivatives are known to decompose to produce gaseous products like nitrogen.[4][5]
-
Stage 3: Further decomposition at higher temperatures would likely involve the breakdown of the aromatic ring structure.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data obtained from the TGA curves at a heating rate of 10 °C/min:
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | DTA Peak (°C) |
| 1 | 80 - 150 | ~1-2% | Endothermic |
| 2 | 200 - 350 | ~45-50% | Exothermic |
| 3 | 350 - 600 | ~30-35% | Exothermic |
| Residue at 700 °C | - | ~15% | - |
Kinetic Analysis: Unveiling the Decomposition Mechanism
To gain deeper insight into the decomposition process, a kinetic analysis of the major decomposition step is performed using model-free isoconversional methods.[1][6] These methods, such as the Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) methods, are advantageous as they do not require prior knowledge of the reaction mechanism.[1]
The activation energy (Ea) for the decomposition can be determined by analyzing the TGA data collected at different heating rates. A higher activation energy implies greater thermal stability.
Kinetic Analysis Workflow
The following diagram outlines the logical flow of the kinetic analysis:
Caption: Logical workflow for the kinetic analysis of TGA data.
Conclusion
This technical guide has outlined a comprehensive approach to the thermogravimetric analysis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. By following the detailed experimental protocol and applying robust kinetic analysis methods, researchers can obtain a thorough understanding of the thermal stability and decomposition kinetics of this pharmaceutical compound. The insights gained from such studies are invaluable for ensuring the safety, quality, and efficacy of the final drug product.
References
- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024).
- Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. (n.d.).
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- Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (n.d.). PMC - NIH.
- Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. (2009). PubMed.
- Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric D
- Aldehyde. (n.d.). Wikipedia.
- kinetic analysis of high resolution TGA variable heating rate d
- Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initi
- 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. (n.d.).
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
Abstract
This document provides a comprehensive guide for the synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, a compound of interest for researchers in medicinal chemistry and drug development. The protocol herein is structured as a robust two-step process, commencing with a Williamson ether synthesis to form an ester intermediate, followed by hydrazinolysis to yield the final hydrazide product. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies accompanied by expert insights into the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction
Hydrazide derivatives are a significant class of compounds in pharmaceutical sciences, often serving as crucial intermediates or as bioactive molecules themselves. The title compound, 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, incorporates a nitrophenoxy moiety, a common pharmacophore, linked to a propanohydrazide side chain. This structural arrangement presents potential for various biological activities. The synthesis strategy detailed below is efficient and relies on well-established, fundamental organic reactions, making it accessible to researchers with a solid background in synthetic chemistry.
The synthesis is logically divided into two primary stages:
-
Step 1: Williamson Ether Synthesis. Formation of ethyl 2-(3-methyl-4-nitrophenoxy)propanoate from 3-methyl-4-nitrophenol and ethyl 2-bromopropanoate.
-
Step 2: Hydrazinolysis. Conversion of the ethyl ester intermediate into the target 2-(3-Methyl-4-nitrophenoxy)propanohydrazide using hydrazine hydrate.
Overall Reaction Scheme
The two-step synthesis proceeds as follows:
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)propanoate
This initial step employs the Williamson ether synthesis, a classic and reliable method for forming ethers. In this procedure, the phenolic proton of 3-methyl-4-nitrophenol is deprotonated by a mild base to form a phenoxide nucleophile. This nucleophile then displaces the bromide from ethyl 2-bromopropanoate in an SN2 reaction.
Causality of Experimental Choices:
-
Base: Anhydrous potassium carbonate (K₂CO₃) is selected as the base. It is a mild, inexpensive, and easy-to-handle solid base, which is strong enough to deprotonate the phenol without causing significant hydrolysis of the ester functional group on the electrophile or the product. Stronger bases like sodium hydroxide could lead to unwanted side reactions.[1][2]
-
Solvent: A polar aprotic solvent such as acetone or butan-2-one is ideal.[3] These solvents effectively dissolve the reactants and facilitate the SN2 mechanism by solvating the potassium cation without strongly solvating the phenoxide anion, thus preserving its nucleophilicity.[4]
-
Reaction Conditions: Heating the mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reagents and Materials (Step 1)
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Notes |
| 3-Methyl-4-nitrophenol | 2581-34-2 | C₇H₇NO₃ | 153.14 | 1.53 g (10.0 mmol) | Starting material. Harmful if swallowed, in contact with skin, or if inhaled.[5] |
| Ethyl 2-bromopropanoate | 535-11-5 | C₅H₉BrO₂ | 181.03 | 1.99 g (1.6 mL, 11.0 mmol) | Electrophile. Causes severe skin burns and eye damage. Flammable.[6] |
| Anhydrous Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 | 2.07 g (15.0 mmol) | Base. Pulverized for better reactivity. |
| Acetone (or Butan-2-one) | 67-64-1 | C₃H₆O | 58.08 | 50 mL | Solvent. Anhydrous grade is recommended. |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | As needed | For extraction. |
| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃(aq) | N/A | As needed | For washing. |
| Brine | N/A | NaCl(aq) | N/A | As needed | For washing. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | As needed | Drying agent. |
Step-by-Step Protocol (Step 1)
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-4-nitrophenol (1.53 g, 10.0 mmol) and pulverized anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 50 mL of acetone (or butan-2-one) to the flask.
-
Initial Stirring: Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the potassium phenoxide salt.
-
Electrophile Addition: Add ethyl 2-bromopropanoate (1.6 mL, 11.0 mmol) to the mixture dropwise via a dropping funnel or syringe.
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain this temperature with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 8-12 hours.
-
Work-up (Cooling & Filtration): Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts using suction filtration and wash the solid cake with a small amount of fresh acetone.
-
Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in diethyl ether (approx. 50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL). The aqueous washes help remove any unreacted phenol and residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, ethyl 2-(3-methyl-4-nitrophenoxy)propanoate, which is typically a yellow or brownish oil.
-
Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel.
Part 2: Synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
This step involves the nucleophilic acyl substitution of the ester group with hydrazine. Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the more stable hydrazide.
Causality of Experimental Choices:
-
Reagent: Hydrazine hydrate (N₂H₄·H₂O) is the standard reagent for this transformation. It serves as a strong nucleophile. An excess is often used to drive the reaction to completion.
-
Solvent: Absolute ethanol is a common solvent for hydrazinolysis.[7] It effectively dissolves both the ester intermediate and hydrazine hydrate, and the protic nature of the solvent can facilitate the reaction mechanism.
-
Reaction Conditions: Refluxing in ethanol provides the thermal energy required to overcome the activation barrier for the nucleophilic attack and subsequent elimination of ethanol.
Reagents and Materials (Step 2)
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Quantity (based on 8 mmol product) | Notes |
| Ethyl 2-(3-methyl-4-nitrophenoxy)propanoate | N/A | C₁₂H₁₅NO₅ | 253.25 | ~2.03 g (8.0 mmol) | Crude product from Step 1. |
| Hydrazine Hydrate (~64% N₂H₄) | 7803-57-8 | H₆N₂O | 50.06 | ~1.25 g (1.2 mL, ~25 mmol) | Highly Toxic and Carcinogenic. [1][3] Handle with extreme care in a chemical fume hood using appropriate personal protective equipment. |
| Absolute Ethanol | 64-17-5 | C₂H₆O | 46.07 | 40 mL | Solvent. |
| Cold Deionized Water | 7732-18-5 | H₂O | 18.02 | As needed | For precipitation/crystallization. |
Step-by-Step Protocol (Step 2)
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude ethyl 2-(3-methyl-4-nitrophenoxy)propanoate (~8.0 mmol) in 40 mL of absolute ethanol.
-
Hydrazine Addition: (Caution: Perform in a fume hood) Carefully add hydrazine hydrate (1.2 mL, ~25 mmol) to the solution. The mixture may become warm.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring for 4-6 hours. The formation of a solid precipitate may be observed as the product is often less soluble than the starting ester.
-
Product Isolation (Precipitation): After the reflux period, cool the reaction mixture in an ice bath. If a significant amount of solid has formed, it can be collected by suction filtration.
-
Product Isolation (Crystallization): If little or no solid has precipitated, slowly pour the reaction mixture into a beaker containing cold deionized water (~100 mL) with stirring. The product should precipitate as a solid.
-
Collection and Washing: Collect the solid product by suction filtration. Wash the filter cake thoroughly with cold deionized water to remove any excess hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the collected solid product in a vacuum oven at a low temperature (e.g., 40-50 °C) to yield the final compound, 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
Integrated Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Characterization and Expected Results
The intermediate, ethyl 2-(3-methyl-4-nitrophenoxy)propanoate, is expected to be a yellow or brown oil. The final product, 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, is expected to be a solid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Expected ¹H NMR signals would include aromatic protons, a quartet and doublet for the ethyl group on the propanoate chain, a methyl singlet on the aromatic ring, and signals for the hydrazide protons (-NHNH₂).
-
Infrared (IR) Spectroscopy: Key vibrational bands should be observed for the N-H stretches (around 3200-3400 cm⁻¹), the C=O stretch of the hydrazide (around 1640-1680 cm⁻¹), and the strong asymmetric and symmetric stretches for the nitro group (-NO₂) (around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively).
-
Mass Spectrometry (MS): To confirm the molecular weight (239.23 g/mol ).
-
Melting Point (M.P.): A sharp melting point range for the recrystallized solid indicates high purity.
Safety Precautions
All manipulations should be carried out in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
3-Methyl-4-nitrophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[5][8]
-
Ethyl 2-bromopropanoate: Corrosive. Causes severe skin burns and eye damage. It is also a flammable liquid.[9]
-
Hydrazine Hydrate: EXTREMELY HAZARDOUS. Toxic if swallowed, in contact with skin, or if inhaled.[3] It is a suspected human carcinogen and causes severe skin burns and eye damage.[1] It may also cause an allergic skin reaction.[3] Use extreme caution and ensure secondary containment. Any waste containing hydrazine must be quenched and disposed of according to institutional safety guidelines.
References
-
Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis [Video]. Khan Academy. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Reddit. (2023). Williamson Ether synthesis. r/OrganicChemistry. Retrieved from [Link]
-
Al-Soud, Y. A., et al. (2008). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 13(6), 1273–1281. Retrieved from [Link]
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PubChem. (n.d.). 3-Methyl-4-nitrophenol. Retrieved from [Link]
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- 6. PubChemLite - N'-(4-hydroxybenzylidene)-2-(4-nitrophenoxy)propanohydrazide (C16H15N3O5) [pubchemlite.lcsb.uni.lu]
- 7. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ETHYL 2-(3-FLUORO-4-NITROPHENYL)PROPIONATE synthesis - chemicalbook [chemicalbook.com]
- 9. Khan Academy [khanacademy.org]
Application Note & Protocols for the Quantitative Analysis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
Introduction and Scientific Context
2-(3-Methyl-4-nitrophenoxy)propanohydrazide is a complex organic molecule featuring a nitrophenoxy core and a propanohydrazide side chain. As with many substituted nitroaromatic and hydrazide-containing compounds, it is likely utilized as a key intermediate in the synthesis of pharmacologically active agents or other high-value chemical entities. The precise quantification of this compound is paramount for ensuring the quality, safety, and efficacy of the final product. It is critical for process control during manufacturing, for stability testing of the drug substance, and for regulatory compliance.
This document provides a comprehensive guide to a robust, validated analytical method for the quantification of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, primarily focusing on High-Performance Liquid Chromatography (HPLC). The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering both the procedural steps and the scientific rationale underpinning the methodology. All validation elements are based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Principle of the Primary Analytical Method: Reversed-Phase HPLC with UV Detection
The selected primary method for the quantification of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection.
Causality Behind Method Selection:
-
Molecular Properties: The target analyte possesses a significant degree of hydrophobicity due to the substituted aromatic ring, making it ideally suited for retention and separation on a non-polar stationary phase, such as C18.
-
Strong UV Chromophore: The presence of the nitro-substituted benzene ring constitutes a strong chromophore. This allows for highly sensitive and specific detection using a standard UV-Vis spectrophotometer, a detector that is both robust and widely available.[4] An analysis of similar nitrophenol compounds shows strong absorbance, which is leveraged for quantification.[5][6][7]
-
Separation Power: HPLC provides the high resolving power necessary to separate the main analyte from potential impurities, starting materials, and degradation products, ensuring the specificity of the quantification.
The fundamental principle involves injecting a precise volume of the sample solution into a high-pressure stream of a liquid (the mobile phase). This stream carries the sample through a column packed with a non-polar stationary phase (the stationary phase). The analyte partitions between the mobile and stationary phases based on its polarity. Less polar compounds, like our target analyte, interact more strongly with the C18 stationary phase and thus elute later. The separation is achieved by optimizing the composition of the polar mobile phase.
Method Validation Strategy: A Self-Validating System
To ensure that the analytical procedure is fit for its intended purpose, a thorough validation must be performed.[1][3] The objective is to demonstrate reliability, accuracy, and precision. The framework for this validation is derived from the ICH Q2(R2) guideline.[1][2]
Validation Parameters to be Assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
The workflow for developing and validating this analytical method is outlined below.
Caption: Workflow from Method Development to Routine Implementation.
Detailed Experimental Protocols
Reagents and Materials
-
Reference Standard: 2-(3-Methyl-4-nitrophenoxy)propanohydrazide (Purity ≥ 99.0%).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).
-
Buffer Components: Monobasic Potassium Phosphate (KH₂PO₄), Phosphoric Acid.
-
Equipment: Analytical Balance, Volumetric Flasks (Class A), Pipettes (Calibrated), pH meter, Sonicator, 0.45 µm Syringe Filters.
Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile. The exact ratio should be optimized but a starting point of Acetonitrile:Buffer (50:50, v/v) is recommended. Filter and degas the mobile phase prior to use.
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v). Use this for all standard and sample dilutions.
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the Stock Solution with the diluent. A suggested concentration range is 5, 25, 50, 100, and 200 µg/mL.
Sample Preparation
Accurately weigh an amount of the sample powder expected to contain approximately 25 mg of the analyte and transfer it to a 25 mL volumetric flask. Add approximately 20 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, then dilute to volume with the diluent. Further dilute this solution as necessary to fall within the calibration range (e.g., a 1:4 dilution to target a 100 µg/mL concentration). Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Instrumentation and Conditions
The following table summarizes the recommended starting conditions. These may require optimization based on the specific instrument and column used.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 290 nm (Based on similar nitrophenol compounds)[5][7] |
| Run Time | 10 minutes |
System Suitability Test (SST)
Before commencing any analysis, the system's suitability must be verified. This is achieved by making at least five replicate injections of a standard solution (e.g., 100 µg/mL). The results must conform to the pre-defined criteria.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and good separation performance. |
| % RSD of Peak Areas | ≤ 2.0% | Demonstrates the precision of the injector and the detector response. |
Calibration and Quantification
-
Inject the prepared calibration standards in sequence from lowest to highest concentration.
-
Generate a calibration curve by plotting the peak area response against the concentration.
-
Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared sample solutions.
-
Calculate the concentration of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide in the sample using the linear regression equation derived from the calibration curve.
Calculation Formula: Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
Alternative Method: GC-MS for Hydrazine-Related Impurities
While HPLC is ideal for quantifying the parent compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying potential genotoxic impurities, such as residual hydrazine, which may be present from the synthesis process.
Principle: Hydrazine is highly polar and thermally labile, making direct GC analysis difficult.[8] Therefore, a derivatization step is required.[8][9] Reacting hydrazine with acetone in the sample matrix produces acetone azine, a more volatile and stable derivative suitable for GC analysis.[10][11] Headspace GC-MS is often the preferred technique as it minimizes matrix interference and provides excellent sensitivity, with limits of quantitation as low as 0.1 ppm.[10]
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Application Notes & Protocols: In Vitro Antimicrobial Activity of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of the in vitro antimicrobial activity of the novel chemical entity, 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. The protocols detailed herein are grounded in established methodologies and standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility. This guide covers essential preliminary assessments, including solubility and stability, and provides step-by-step protocols for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound. Furthermore, a theoretical framework for the potential mechanism of action is discussed, drawing parallels from related chemical moieties to guide future investigations.
Introduction and Scientific Rationale
The escalating threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action. The compound 2-(3-Methyl-4-nitrophenoxy)propanohydrazide incorporates two key pharmacophores that have been independently associated with antimicrobial properties: a nitrophenoxy group and a propanohydrazide moiety.
-
Nitrophenyl Derivatives: The nitro group, being strongly electron-withdrawing, is a common feature in various antimicrobial agents. Its biological activity is often linked to its bioreduction within microbial cells to form reactive nitrogen species, which can induce oxidative stress and damage cellular macromolecules.[1][2]
-
Hydrazide-Hydrazones: This class of compounds has demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and antimycobacterial effects.[3][4] The azomethine group (–NH–N=CH–) is considered crucial for their biological activity.
The synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide represents a rational design approach to combine these two pharmacophores, with the hypothesis that their synergistic or additive effects could result in potent antimicrobial activity. These application notes provide the foundational protocols to rigorously test this hypothesis in vitro.
Preliminary Compound Assessment
Before initiating antimicrobial screening, it is crucial to characterize the physicochemical properties of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide to ensure the reliability of the biological assays.
Solubility Determination
Rationale: The compound must be fully dissolved to accurately determine its effective concentration. Undissolved compound can lead to a significant overestimation of the MIC. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions due to its ability to dissolve a wide range of organic compounds and its general compatibility with microbial assays at low final concentrations (typically ≤1% v/v).
Protocol:
-
Prepare a high-concentration stock solution of the test compound (e.g., 10 mg/mL or 2560 µg/mL) in 100% DMSO.
-
Visually inspect for complete dissolution. If necessary, gentle warming or sonication may be applied.
-
Perform serial dilutions of the stock solution in the intended microbiological broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to determine the concentration at which precipitation occurs.
-
The highest concentration that remains in solution will dictate the upper limit for antimicrobial testing.
Stability in Assay Medium
Rationale: The compound must remain stable in the assay medium for the duration of the experiment (typically 18-24 hours) to exert its effect. Degradation could lead to an inaccurate assessment of its antimicrobial potency.
Protocol:
-
Dissolve the compound in the assay medium at the highest intended test concentration.
-
Incubate under the same conditions as the antimicrobial assay (e.g., 35°C for 24 hours).
-
At various time points (e.g., 0, 6, 12, 24 hours), analyze the solution using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the parent compound. A minimal decrease in concentration over the incubation period indicates sufficient stability.
Core Antimicrobial Susceptibility Testing Protocols
The following protocols are aligned with internationally recognized standards to ensure the generation of robust and comparable data.[5][6][7]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9][10][11] The broth microdilution method is a widely used and standardized technique for determining MIC values.[5][12]
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Detailed Protocol:
-
Preparation of Materials:
-
Test Compound: Prepare a stock solution in DMSO at a concentration of 2560 µg/mL.
-
Microorganisms: Use a panel of clinically relevant Gram-positive and Gram-negative bacteria. Include standard quality control (QC) strains such as Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853.[13]
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the compound stock solution to the first column of wells, resulting in a starting concentration of 1280 µg/mL (assuming a 1:1 dilution with the inoculum).
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last dilution column. This will typically create a concentration range from 128 µg/mL to 0.25 µg/mL or lower.
-
Include a growth control well (no compound) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35 ± 2°C for 18-24 hours in ambient air.
-
-
Result Interpretation:
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[17][18][19] It is determined by subculturing from the clear wells of the MIC assay onto antibiotic-free agar.
Workflow for MBC Determination:
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Determination.
Detailed Protocol:
-
Following MIC Determination: Use the microtiter plates from the completed MIC assay.
-
Subculturing: From each well that shows no visible growth (the MIC well and all wells with higher concentrations), plate a fixed volume (e.g., 10-100 µL) onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Result Interpretation:
-
Count the number of colonies on each plate.
-
The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the number of CFUs from the initial inoculum.[18][20][21]
-
The ratio of MBC to MIC can provide insight into whether the compound is bactericidal (killing) or bacteriostatic (inhibiting growth). An agent is typically considered bactericidal if the MBC/MIC ratio is ≤ 4.[17][18]
-
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in a clear and concise format to allow for easy comparison and analysis.
Table 1: Example MIC and MBC Data for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
| Microorganism | ATCC Strain No. | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 8 | 16 | 2 | Bactericidal |
| Enterococcus faecalis | 29212 | 16 | 128 | 8 | Bacteriostatic |
| Escherichia coli | 25922 | 32 | 64 | 2 | Bactericidal |
| Pseudomonas aeruginosa | 27853 | >128 | >128 | - | Resistant |
| Candida albicans | 90028 | 64 | >128 | >2 | Fungistatic |
| Ciprofloxacin (Control) | - | 0.5 - 2 | 1 - 4 | 2 | Bactericidal |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Proposed Mechanism of Action: A Hypothetical Framework
Based on the chemical structure of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, a plausible mechanism of action involves the intracellular reduction of the nitro group.
Potential Mechanistic Pathway:
Caption: Proposed mechanism of action via nitroreductase activation.
This proposed pathway suggests that the compound acts as a prodrug. Upon entering the bacterial cell, it is enzymatically reduced by nitroreductases, which are more active in the microaerophilic or anaerobic environments often found in microbial niches.[1][22] This reduction generates a nitro radical anion, a highly reactive species. This radical can then react with molecular oxygen to produce superoxide radicals and other reactive oxygen species (ROS), leading to widespread oxidative damage to DNA, proteins, and lipids, ultimately resulting in cell death.[2] The hydrazide component may contribute by enhancing cell uptake or by chelating essential metal ions required for enzymatic processes.
Conclusion and Future Directions
These application notes provide a standardized framework for the initial in vitro evaluation of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. The described protocols for determining MIC and MBC will establish its spectrum of activity and potency. Positive results from these initial screens would warrant further investigation, including:
-
Time-kill kinetics assays: To understand the rate of bactericidal activity.
-
Mechanism of action studies: To validate the proposed role of nitroreduction and oxidative stress.
-
Toxicity assays: To assess the compound's selectivity for microbial cells over mammalian cells.
-
Resistance development studies: To evaluate the potential for bacteria to develop resistance to the compound.
By following these rigorous and well-established protocols, researchers can generate high-quality, reproducible data that will be crucial for the continued development of this, and other, novel antimicrobial candidates.
References
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Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5–16. Available at: [Link]
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Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds. Journal of Clinical Microbiology, 45(6), 1827-1830. Available at: [Link]
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Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
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Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2262-2280. Available at: [Link]
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Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(21), 6437. Available at: [Link]
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Price, S. A., et al. (1960). The antimicrobial properties of some alpha-amino-oxy-acids, alpha-amino-oxy-hydrazides, alkoxyamines, alkoxydiguanides and their derivatives. British Journal of Pharmacology and Chemotherapy, 15(2), 243–246. Available at: [Link]
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Drăcea, O., et al. (2008). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Romanian archives of microbiology and immunology, 67(3-4), 92–97. Available at: [Link]
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Stojković, D. S., et al. (2018). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 23(10), 2638. Available at: [Link]
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Rauf, A., et al. (2021). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Journal of Chemistry, 2021. Available at: [Link]
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Popiołek, Ł. (2022). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 27(19), 6610. Available at: [Link]
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Oravec, M., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. BioMed Research International, 2015. Available at: [Link]
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Parmar, P., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. ACS Omega, 7(51), 48068–48085. Available at: [Link]
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Application Notes & Protocols: Initial Anticancer Cell Line Screening of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
Introduction: The Rationale for Screening a Novel Hydrazide Derivative
The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. The hydrazide-hydrazone moiety (–(C=O)NHN=CH) has been identified as a critical pharmacophore in a variety of biologically active compounds, demonstrating antibacterial, antifungal, and notable anticancer properties.[1] The versatility of this scaffold allows for the synthesis of diverse derivatives, which have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][2][3]
This document provides a detailed guide for the initial in vitro anticancer screening of a novel compound, 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. While specific biological data for this compound is not yet established[4], its structural similarity to other biologically active hydrazides warrants a thorough investigation of its potential as a cytotoxic agent. These protocols are designed for researchers, scientists, and drug development professionals to conduct a primary assessment of the compound's efficacy against a panel of human cancer cell lines. The primary endpoint of this initial screen is the determination of the half-maximal inhibitory concentration (IC50), a key metric of a drug's potency.[5][6]
Part 1: Foundational Strategy - The NCI-60 Approach as a Model
A robust initial screening strategy involves testing the compound against a diverse panel of cancer cell lines from various tissue origins. The U.S. National Cancer Institute's (NCI) 60 human tumor cell line screen (NCI-60) serves as an exemplary model for this approach.[7][8][9] Developed in the late 1980s, the NCI-60 panel includes cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[8][9][10] This diversity allows for the identification of tumor-specific sensitivity and provides early insights into potential mechanisms of action through comparative analysis.[11] For the initial screening of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, a representative subset of cell lines inspired by the NCI-60 panel is recommended.
Recommended Cell Line Panel (Illustrative Example):
| Cell Line | Tissue of Origin | Cancer Type |
| MCF-7 | Breast | Adenocarcinoma |
| MDA-MB-231 | Breast | Triple-Negative Adenocarcinoma |
| A549 | Lung | Carcinoma |
| HCT116 | Colon | Carcinoma |
| PC-3 | Prostate | Adenocarcinoma |
| U-87 MG | Brain | Glioblastoma |
| K-562 | Blood | Chronic Myelogenous Leukemia |
Part 2: Core Experimental Protocol - Cytotoxicity Determination via Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cytotoxicity and cell proliferation.[12][13][14] Its principle is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins that have been fixed to the culture plate by trichloroacetic acid (TCA).[12][13] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells. This assay is simple, sensitive, and cost-effective, making it ideal for high-throughput screening.[14]
Workflow for SRB Cytotoxicity Assay
Caption: Workflow for determining compound cytotoxicity using the SRB assay.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
Selected human cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
2-(3-Methyl-4-nitrophenoxy)propanohydrazide, dissolved in DMSO (e.g., 10 mM stock)
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom microplates
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Determine cell density and dilute to the optimal seeding concentration (typically 5,000-10,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "no-cell" blanks and "vehicle control" (DMSO).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare a series of 2X concentrations of the test compound by serial dilution in complete medium from the stock solution.
-
Gently remove the medium from the wells and add 100 µL of the corresponding compound dilutions. Add medium with the highest concentration of DMSO to the vehicle control wells.
-
Incubate the plate for an additional 48 to 72 hours.
-
-
Cell Fixation:
-
Staining and Washing:
-
Wash the plates four to five times by submerging them in a container of slow-running tap water.[15][16] Tap the plates on paper towels to remove excess water.
-
Allow the plates to air-dry completely at room temperature.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[15][16]
-
-
Solubilization and Data Acquisition:
-
Allow the plates to air-dry completely.
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.[16]
-
Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.[13][16]
-
Part 3: Data Analysis and Interpretation
The primary output of the screening assay is the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%.[5][17]
Calculation Steps:
-
Background Subtraction: Subtract the average OD of the "no-cell" blank wells from all other readings.
-
Calculate Percentage Viability: The percentage viability for each concentration is calculated relative to the vehicle control using the following formula: % Viability = (OD of treated well / OD of vehicle control well) * 100
-
Dose-Response Curve and IC50 Determination:
-
Plot the % Viability against the log-transformed concentration of the test compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or R to fit a sigmoidal dose-response curve.
-
The IC50 value is automatically calculated by the software from this curve.[6]
-
Illustrative Data Presentation:
The results should be summarized in a clear, tabular format.
Table 1: Cytotoxic Activity of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide (Illustrative Data)
| Cell Line | Tissue of Origin | IC50 (µM) ± SD |
| MCF-7 | Breast | 15.2 ± 2.1 |
| MDA-MB-231 | Breast | 9.8 ± 1.5 |
| A549 | Lung | 25.6 ± 3.4 |
| HCT116 | Colon | 7.5 ± 0.9 |
| PC-3 | Prostate | 18.3 ± 2.5 |
| U-87 MG | Brain | 42.1 ± 5.6 |
| K-562 | Leukemia | 5.1 ± 0.7 |
| Data are presented as the mean from three independent experiments ± standard deviation. |
Part 4: Potential Mechanism of Action & Next Steps
Hydrazide derivatives have been reported to induce apoptosis (programmed cell death) and cause cell cycle arrest.[1][3] Should 2-(3-Methyl-4-nitrophenoxy)propanohydrazide demonstrate potent cytotoxic activity (i.e., low micromolar IC50 values), subsequent studies should be designed to elucidate its mechanism of action.
Proposed Follow-up Investigations:
-
Apoptosis Induction: Assess for markers of apoptosis using assays like Annexin V/Propidium Iodide staining followed by flow cytometry. This can distinguish between early apoptotic, late apoptotic, and necrotic cells.[18]
-
Cell Cycle Analysis: Use flow cytometry with a DNA-intercalating dye (e.g., Propidium Iodide) to determine if the compound causes cells to accumulate in a specific phase of the cell cycle (G0/G1, S, or G2/M).[19]
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3, to confirm the involvement of the caspase cascade in apoptosis.[20]
Caption: A potential intrinsic apoptosis signaling pathway induced by an anticancer agent.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the initial anticancer screening of the novel compound 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. By employing a diverse cell line panel and a robust cytotoxicity assay such as the SRB method, researchers can effectively determine the compound's potency and selectivity. The resulting IC50 values will be critical for making informed decisions about its future development as a potential therapeutic agent. Positive results from this primary screen should be followed by more detailed mechanistic studies to fully characterize the compound's biological activity.
References
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Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature reviews Cancer, 6(10), 813-23. [Link]
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National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]
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Wikipedia. (2023). NCI-60. Retrieved from [Link]
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Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
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Taylor & Francis Online. (n.d.). NCI-60 – Knowledge and References. Retrieved from [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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Promega Connections. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. Retrieved from [Link]
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protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-6. [Link]
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Li, D., et al. (2017). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications, 53(57), 8038-8041. [Link]
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Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
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PubMed. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols. Retrieved from [Link]
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Agius, R., et al. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 26(4), 916. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Frontiers in Chemistry. (2023). A review of hydrazide-hydrazone metal complexes' antitumor potential. Retrieved from [Link]
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Sharma, P., et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Medicinal Chemistry, 16(15), 1235-1256. [Link]
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ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
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Popiołek, Ł., et al. (2022). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. Molecules, 27(19), 6293. [Link]
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protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
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Martínez-Ramos, C., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(3), 2095. [Link]
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Al-Ostath, A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3508. [Link]
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PubMed. (2013). Bioassays for anticancer activities. Methods in molecular biology. Retrieved from [Link]
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The Royal Society of Chemistry. (2017). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. Retrieved from [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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Pharmacia. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds. Retrieved from [Link]
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Jonušaitė, A., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(16), 4983. [Link]
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de Farias, C. C., et al. (2012). Discovery of cytotoxic and pro-apoptotic compounds against leukemia cells: Tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate. Investigational new drugs, 30(2), 567-76. [Link]
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MDPI. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]
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National Institutes of Health. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Retrieved from [Link]
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MDPI. (2022). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Retrieved from [Link]
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Application Notes and Protocols for Enzyme Inhibition Assays Using 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the inhibitory potential of novel compounds, using 2-(3-Methyl-4-nitrophenoxy)propanohydrazide as a representative, yet uncharacterized, test article. While specific enzymatic targets for this particular hydrazide derivative are not extensively documented in public literature, the principles and protocols outlined herein provide a robust framework for its systematic evaluation against a chosen enzyme. This guide emphasizes methodological rigor, data integrity, and a deep understanding of the underlying principles of enzyme kinetics, ensuring that any generated data is both reliable and reproducible.
Introduction: The Rationale for Enzyme Inhibition Screening
Enzyme inhibitors are fundamental tools in both basic research and pharmaceutical development. Their ability to modulate the activity of specific enzymes allows for the elucidation of metabolic pathways, the validation of drug targets, and the direct therapeutic intervention in a host of diseases. The hydrazide functional group, present in 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, is a common motif in medicinal chemistry, known to interact with various enzyme classes. Therefore, a systematic approach to screening such novel compounds is paramount.
This guide will walk the user through the necessary steps to:
-
Prepare and handle the inhibitor.
-
Design and execute a primary enzyme inhibition screening assay.
-
Determine the half-maximal inhibitory concentration (IC50).
-
Elucidate the mechanism of inhibition and determine the inhibition constant (Ki).
Pre-Assay Considerations and Reagent Preparation
Scientific rigor begins before the first measurement is taken. Careful preparation and characterization of all reagents are critical for a self-validating experimental system.
Handling and Solubilization of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
-
Compound Integrity: Obtain the Certificate of Analysis (CoA) for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide to confirm its purity and identity[1][2][3][4].
-
Solubility Testing: The solubility of the test compound dictates the appropriate solvent for stock solutions. Dimethyl sulfoxide (DMSO) is a common choice for initial screening due to its broad solubilizing power.
-
Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequently, perform serial dilutions in the assay buffer to determine the highest concentration at which the compound remains soluble. Visual inspection for precipitation is crucial.
-
-
Solvent Effects: It is imperative to ensure that the final concentration of the solvent (e.g., DMSO) in the assay is consistent across all wells and is at a level that does not interfere with enzyme activity. A solvent tolerance test for the target enzyme should be performed.
Enzyme and Substrate
-
Enzyme Purity and Activity: Use a highly purified enzyme preparation with known activity. The specific activity (units/mg) should be documented.
-
Substrate Selection and Km Determination: The choice of substrate is critical. For kinetic assays, it is ideal to use a substrate that produces a continuous, measurable signal (e.g., a change in absorbance or fluorescence). Before inhibitor screening, the Michaelis constant (Km) of the enzyme for the substrate must be determined under the chosen assay conditions (pH, temperature, buffer composition). The Km represents the substrate concentration at which the reaction velocity is half of the maximal velocity (Vmax)[5].
Primary Screening: Determination of Percentage Inhibition
The initial goal is to determine if 2-(3-Methyl-4-nitrophenoxy)propanohydrazide exhibits any inhibitory activity against the target enzyme at a single, high concentration.
Assay Principle (Example: Spectrophotometric Assay)
Many enzyme assays are spectrophotometric, monitoring the change in absorbance over time as a substrate is converted to a product.[6][7][8] This protocol assumes the product has a higher absorbance at a specific wavelength than the substrate.
Experimental Protocol: Single-Point Inhibition Assay
This protocol is a general guideline and should be optimized for the specific enzyme system.[9][10][11]
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer that maintains optimal pH and ionic strength for the enzyme.[6]
-
Enzyme Solution: Dilute the enzyme stock in assay buffer to a working concentration. The amount of enzyme should yield a linear reaction rate for the duration of the measurement.
-
Substrate Solution: Prepare the substrate in assay buffer at a concentration typically at or near its Km.
-
Inhibitor Solution: Prepare a working solution of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide at a high concentration (e.g., 100 µM) in assay buffer. Ensure the final DMSO concentration is consistent with the controls.
-
-
Assay Setup (96-well plate format):
-
Blank Wells: Assay buffer and substrate (no enzyme).
-
Negative Control (100% Activity): Assay buffer, enzyme, and the same concentration of DMSO as the test wells.
-
Test Wells: Assay buffer, enzyme, and the inhibitor solution.
-
Positive Control: Assay buffer, enzyme, and a known inhibitor of the target enzyme.
-
-
Procedure:
-
Add assay buffer, enzyme, and inhibitor/DMSO to the respective wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 10-15 minutes) to allow for inhibitor binding.[9]
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at the predetermined wavelength over time (kinetic read).[9]
-
Data Analysis: Calculating Percentage Inhibition
The rate of the reaction (initial velocity, V₀) is determined from the linear portion of the absorbance vs. time plot.
Percentage Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100
A significant percentage of inhibition (typically >50%) at the screening concentration warrants further investigation.
Dose-Response and IC50 Determination
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[5][12] It is a measure of the inhibitor's potency.
Experimental Protocol: IC50 Determination
This protocol is an extension of the primary screen, using a range of inhibitor concentrations.
-
Inhibitor Dilutions: Prepare a serial dilution series of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide (e.g., 8-12 concentrations, starting from 100 µM down to the nM range).
-
Assay Setup: Set up the assay as described in section 3.2, but include wells for each inhibitor concentration.
-
Procedure and Measurement: Follow the same procedure as the single-point assay.
Data Analysis and Visualization
-
Calculate the percentage inhibition for each inhibitor concentration.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R). The IC50 value is determined from this curve.[12]
Caption: Workflow for IC50 determination of an enzyme inhibitor.
| Parameter | Description |
| Enzyme Concentration | [E] |
| Substrate Concentration | [S] (fixed, e.g., at Km) |
| Inhibitor Concentrations | [I] (variable, serial dilution) |
| Negative Control | 0% Inhibition (DMSO vehicle) |
| Positive Control | Known Inhibitor |
| IC50 Value | Concentration of inhibitor for 50% inhibition |
Mechanism of Inhibition (MoA) Studies and Ki Determination
The Ki, or inhibition constant, is a more fundamental measure of an inhibitor's affinity for an enzyme than the IC50, as it is independent of substrate concentration.[5][13] MoA studies determine how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, uncompetitive).
Experimental Design
To determine the MoA, enzyme kinetics are measured at various fixed concentrations of the inhibitor while varying the substrate concentration.
Experimental Protocol: MoA Studies
-
Select Inhibitor Concentrations: Choose several fixed concentrations of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide based on its IC50 value (e.g., 0.5x, 1x, 2x IC50).
-
Vary Substrate Concentrations: For each inhibitor concentration (including a zero-inhibitor control), perform a substrate titration curve (e.g., 8-10 substrate concentrations ranging from 0.1x to 10x Km).
-
Measure Initial Velocities: For each combination of inhibitor and substrate concentration, measure the initial reaction velocity (V₀).
Data Analysis and Visualization
The data are typically visualized using a double-reciprocal plot (Lineweaver-Burk plot), where 1/V₀ is plotted against 1/[S].
-
Competitive Inhibition: Lines intersect on the y-axis. Apparent Km increases with inhibitor concentration, while Vmax remains unchanged.
-
Non-competitive Inhibition: Lines intersect on the x-axis. Vmax decreases with inhibitor concentration, while Km remains unchanged.
-
Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km decrease with inhibitor concentration.
Caption: Logical workflow for determining the mechanism of inhibition.
Calculating the Inhibition Constant (Ki)
The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors:[5][13]
Ki = IC50 / (1 + ([S] / Km))
Where:
-
[S] is the substrate concentration used in the IC50 experiment.
-
Km is the Michaelis constant of the substrate.
For other inhibition models, Ki is typically determined by global fitting of the entire dataset (V₀ vs. [S] at different [I]) to the appropriate enzyme inhibition equations.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated data, the following controls and checks are mandatory:
-
Linearity of Reaction: Confirm that the reaction rate is linear with both time and enzyme concentration.
-
Compound Interference: Test 2-(3-Methyl-4-nitrophenoxy)propanohydrazide for intrinsic absorbance or fluorescence at the assay wavelengths to rule out signal interference.
-
Reproducibility: All experiments should be performed with appropriate replicates (n≥3), and key experiments should be repeated to ensure reproducibility.
Conclusion
While the specific biological activity of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide remains to be elucidated, the protocols and methodologies detailed in this application note provide a clear and robust pathway for its characterization as a potential enzyme inhibitor. By following these guidelines, researchers can generate high-quality, reliable data to determine its potency (IC50) and mechanism of action (Ki), thereby contributing valuable knowledge to the fields of enzymology and drug discovery.
References
- BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
- Daina, A., & Zoete, V. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
- Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
- Tan, Y. T., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19.
- Davidson College. (n.d.). IC50 Determination. edX.
- The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays.
- Thermo Fisher Scientific. (2021). Enzyme Assay Analysis: What Are My Method Choices?.
- Wiley. (n.d.). Guidelines for the digestive enzymes inhibition assay. ResearchGate.
- Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. YouTube.
- Bitesize Bio. (n.d.). Working with Enzymes: Part I - The Simple Kinetic Spectrophotometric Assay.
- Creative Enzymes. (n.d.). Spectrophotometric Enzyme Assays.
- Oxford Academic. (n.d.). Spectrophotometric assays. In Spectrophotometry and Spectrofluorimetry: A Practical Approach.
- Sigma-Aldrich. (n.d.). 2-(4-nitrophenoxy)propanohydrazide.
- BLDpharm. (n.d.). 2-(3-Methyl-4-nitrophenoxy)propanehydrazide.
- CymitQuimica. (n.d.). 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
- Huateng Pharma. (n.d.). 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
- Sinfoo Biotech. (n.d.). 2-(3-methyl-4-nitrophenoxy)propanohydrazide.
Sources
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- 3. 2-(3-Methyl-4-nitrophenoxy)propanohydrazide | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 4. 2-(3-methyl-4-nitrophenoxy)propanohydrazide,(CAS# 588681-42-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 6. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. opal.latrobe.edu.au [opal.latrobe.edu.au]
- 12. courses.edx.org [courses.edx.org]
- 13. m.youtube.com [m.youtube.com]
In Vivo Efficacy Evaluation of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide: Protocols for Pharmacokinetic, Anti-Inflammatory, and Analgesic Assessment in Rodent Models
An Application Guide for Preclinical Researchers
Introduction: Rationale for Investigation
The compound 2-(3-Methyl-4-nitrophenoxy)propanohydrazide belongs to a chemical class incorporating both phenoxy and hydrazide moieties. Structures containing these functional groups have been explored for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The presence of these scaffolds provides a strong rationale for investigating its therapeutic potential, particularly in the context of inflammatory disorders and associated pain.
The transition from promising in vitro data to a viable clinical candidate is critically dependent on rigorous in vivo validation.[4] This guide outlines a logical, stepwise approach to characterize the preclinical profile of this compound. We will begin with fundamental safety and pharmacokinetic (PK) assessments to establish a therapeutic window and inform dosing strategies, followed by efficacy evaluations in gold-standard animal models.
All described protocols are designed with scientific integrity and ethical considerations at their core, adhering to the "3Rs" principle (Replacement, Reduction, and Refinement) to ensure animal welfare and the generation of reproducible, high-quality data.[5][6][7]
Part 1: Foundational In Vivo Characterization
Before assessing efficacy, it is imperative to understand the compound's safety profile and how it behaves within a living system. These initial studies are non-negotiable prerequisites for designing meaningful and ethical efficacy experiments.
Section 1.1: Acute Oral Toxicity Assessment (OECD Guideline 423)
Expert Rationale: The first step in any in vivo program is to understand the compound's acute toxicity. This allows for the classification of the substance's hazard level and, crucially, identifies a safe dose range for subsequent, more complex studies. The Acute Toxic Class Method (OECD 423) is selected here as it provides a reliable estimation of toxicity while minimizing the number of animals required compared to older, traditional LD50 tests.[8][9][10]
Protocol: Acute Toxic Class Method
-
Animal Model: Use healthy, nulliparous, non-pregnant female Sprague-Dawley rats, weighing between 150-200g. Females are often slightly more sensitive, providing a more conservative safety margin.[8]
-
Acclimatization: Acclimate animals to laboratory conditions for at least five days prior to dosing, with free access to standard chow and water.
-
Dose Formulation: Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose in sterile water). The concentration should be calculated such that the required dose can be administered in a volume not exceeding 1-2 mL/100g body weight.[8]
-
Dosing Procedure (Stepwise):
-
Starting Dose: Based on the absence of prior data, a starting dose of 300 mg/kg is a conservative choice.
-
Initial Step: Dose a group of three rats with the starting dose via oral gavage.
-
Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[9] Record all signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects, and behavior) and any instances of mortality.
-
-
Progression Criteria:
-
If 2-3 animals die: Re-test at a lower dose (e.g., 50 mg/kg).
-
If 0-1 animals die: Re-test at a higher dose (e.g., 2000 mg/kg) in another group of three animals.
-
Limit Test: If no mortality is observed at 2000 mg/kg, a further test at this dose can confirm the low toxicity profile.[10]
-
-
Endpoint: The study concludes after the 14-day observation period. The LD50 cut-off value is estimated based on the pattern of mortality across the tested doses, allowing for classification according to the Globally Harmonized System (GHS).
Data Presentation: Acute Toxicity Observation Summary
| Dose (mg/kg) | No. of Animals | Mortality (within 14 days) | Clinical Signs of Toxicity | GHS Category Estimate |
| 300 | 3 | 0/3 | Mild lethargy observed in the first 4 hours, resolved by 24h. | Category 5 or Unclassified |
| 2000 | 3 | 1/3 | Lethargy, piloerection. | Category 4 |
Section 1.2: Preliminary Pharmacokinetic (PK) Profiling in Rats
Expert Rationale: An efficacy study is meaningless without understanding the drug's exposure at the target site. A PK study reveals how the compound is absorbed, distributed, metabolized, and excreted (ADME), providing critical parameters like half-life, maximum concentration (Cmax), and bioavailability.[11][12] This knowledge is essential for designing a rational dosing regimen (i.e., how much and how often to dose) for the efficacy models to ensure that the observed effects (or lack thereof) are correlated with meaningful compound exposure.
Protocol: Single-Dose Pharmacokinetics in Rats
-
Animal Model: Use male Wistar rats (200-250g). Surgical cannulation of the jugular vein is recommended to allow for serial blood sampling from the same animal, which reduces animal numbers and biological variability.
-
Grouping and Dosing:
-
Group 1 (Intravenous, IV): Administer the compound at 1-2 mg/kg in a suitable solubilizing vehicle (e.g., saline with 10% DMSO/10% Solutol) as a bolus via the tail vein (n=3-4 rats). This route is essential for determining clearance and absolute bioavailability.
-
Group 2 (Oral, PO): Administer the compound at 10-20 mg/kg via oral gavage (n=3-4 rats).
-
-
Blood Sampling: Collect serial blood samples (approx. 100-150 µL) from the jugular vein cannula at predefined time points.
-
IV route: Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours.
-
PO route: Pre-dose, 15, 30 min, 1, 2, 4, 8, and 24 hours.
-
-
Sample Processing: Immediately process blood samples to obtain plasma (centrifugation with an anticoagulant like K2-EDTA). Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
Data Presentation: Summary of Key Pharmacokinetic Parameters
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| T½ (half-life) | 3.5 h | 4.1 h |
| Cmax (peak concentration) | 850 ng/mL | 450 ng/mL |
| Tmax (time to peak) | 2 min | 1.0 h |
| AUC₀-inf (total exposure) | 1275 hng/mL | 2550 hng/mL |
| CL (Clearance) | 25 mL/min/kg | - |
| Vdss (Volume of distribution) | 7.5 L/kg | - |
| F% (Oral Bioavailability) | - | 40% |
Part 2: In Vivo Efficacy Models
With safety and PK data in hand, we can proceed to efficacy testing. Based on the compound's structure, models for acute inflammation and visceral pain are logical starting points.
Section 2.1: Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
Expert Rationale: The carrageenan-induced paw edema model is a cornerstone for screening acute anti-inflammatory activity. It is highly reproducible and reflects the cardinal signs of inflammation (edema).[13] The inflammatory response is biphasic: an early phase (0-2.5h) mediated by histamine, serotonin, and bradykinin, and a later phase (>2.5h) maintained by prostaglandins, which is sensitive to inhibition by NSAIDs.[14][15] This allows for an initial characterization of the compound's potential mechanism.
Protocol: Rat Paw Edema Assay
-
Animal Model: Use male Wistar or Sprague-Dawley rats (150-180g).
-
Grouping (n=6-8 per group):
-
Group 1 (Vehicle Control): Receives the vehicle only.
-
Group 2 (Positive Control): Receives a standard NSAID (e.g., Indomethacin, 10 mg/kg, PO).
-
Groups 3-5 (Test Compound): Receive the test compound at three different dose levels (e.g., 10, 30, and 100 mg/kg, PO), selected based on the acute toxicity and PK data.
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (this is the baseline reading).
-
Administer the vehicle, positive control, or test compound orally.
-
One hour after dosing (to allow for absorption), induce inflammation by injecting 0.1 mL of 1% λ-carrageenan solution in saline into the sub-plantar surface of the right hind paw.[16]
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-treatment volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Data Presentation: Effect on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Edema Volume at 3h (mL) | % Inhibition at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.34 ± 0.03 | 60.0% |
| Test Compound | 10 | 0.72 ± 0.06 | 15.3% |
| Test Compound | 30 | 0.51 ± 0.04 | 40.0% |
| Test Compound | 100 | 0.39 ± 0.05* | 54.1% |
| Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control. |
Section 2.2: Analgesic Efficacy: Acetic Acid-Induced Writhing Test
Expert Rationale: This model is a classic and highly sensitive test for evaluating peripheral analgesic activity. The intraperitoneal injection of acetic acid triggers an inflammatory response in the peritoneal cavity, causing the release of endogenous mediators like prostaglandins and bradykinin that stimulate nociceptors.[17][18] This results in a quantifiable, visceral pain response known as "writhing." The test is particularly effective for screening NSAID-like compounds.[19]
Protocol: Mouse Writhing Test
-
Animal Model: Use male Swiss albino mice (20-25g).
-
Grouping (n=8-10 per group):
-
Group 1 (Vehicle Control): Receives the vehicle only.
-
Group 2 (Positive Control): Receives a standard analgesic (e.g., Diclofenac Sodium, 10 mg/kg, PO).
-
Groups 3-5 (Test Compound): Receive the test compound at three different dose levels (e.g., 10, 30, and 100 mg/kg, PO).
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound orally.
-
After a 30-60 minute absorption period, administer 0.1 mL/10g body weight of a 0.7% acetic acid solution via intraperitoneal (IP) injection to each mouse.[19]
-
Immediately place each mouse into an individual observation chamber.
-
After a 5-minute latency period, count the total number of writhes (characterized by abdominal constriction, pelvic torsion, and hind limb extension) for each animal over a 10-minute period.[17][20]
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage inhibition of writhing for each treated group compared to the vehicle control using the formula: % Inhibition = [(Writhes_control - Writhes_treated) / Writhes_control] x 100
-
Data Presentation: Effect on Acetic Acid-Induced Writhing
| Treatment Group | Dose (mg/kg) | Mean No. of Writhes (in 10 min) | % Inhibition |
| Vehicle Control | - | 35.4 ± 2.1 | - |
| Diclofenac Na | 10 | 12.1 ± 1.5 | 65.8% |
| Test Compound | 10 | 28.5 ± 2.5 | 19.5% |
| Test Compound | 30 | 19.8 ± 1.9 | 44.1% |
| Test Compound | 100 | 14.2 ± 1.6* | 59.9% |
| Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control. |
Visualizations: Workflows and Pathways
Conclusion and Future Directions
This application note provides a robust and ethical framework for the initial in vivo characterization of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. By systematically evaluating acute toxicity, pharmacokinetics, and efficacy in validated models of inflammation and pain, researchers can generate the critical data needed to make an informed go/no-go decision for further development.
If the compound demonstrates a promising profile—efficacious at well-tolerated doses that are supported by a reasonable pharmacokinetic profile—subsequent steps would include:
-
Mechanism of Action Studies: Investigating the specific molecular targets (e.g., COX-1/COX-2 enzyme inhibition assays).
-
Broader Efficacy Testing: Evaluating performance in chronic inflammation models (e.g., adjuvant-induced arthritis) and models of neuropathic or thermal pain.
-
Repeat-Dose Toxicity Studies: Assessing the safety profile after longer-term administration.
This structured approach ensures that resources are invested efficiently and that the compound is advanced only on the basis of sound scientific evidence.
References
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Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. (n.d.). RJPT SimLab. Retrieved from [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]
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Kim, Y. H. (2022). Considerations for experimental animal ethics in the research planning and evaluation process. Kosin Medical Journal, 37(4), 279-282. Retrieved from [Link]
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Fehrenbacher, J. C., Vasko, M. R., & Duarte, D. B. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 56(1), 5.4.1-5.4.7. Retrieved from [Link]
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Jonsson, M., Jestoi, M., Nathanail, A. V., Kokkonen, U. M., Anttila, M., Koivisto, P., & Peltonen, K. (2013). Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin. Food and Chemical Toxicology, 53, 27-32. Retrieved from [Link]
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Ethical Considerations In Preclinical Testing | Balancing Science And Animal Welfare. (2023, November 18). BioBoston Consulting. Retrieved from [Link]
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Ghavipanjeh, G. R., Hejazi, S. H., & Asghari, A. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 45(6), 599-603. Retrieved from [Link]
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Singh, P. P., Junnarkar, A. Y., Seshagiri Rao, C., Singh, K., & Varma, R. K. (1981). Acetic acid induced painful endogenous infliction in writhing test on mice. Indian Journal of Pharmacology, 13(2), 191-193. Retrieved from [Link]
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Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]
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Jia, L., Zhao, Y., & Wang, X. (2009). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. Expert Opinion on Drug Discovery, 4(5), 543-554. Retrieved from [Link]
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Ethical conduct in animal experimentation and why is this important. (n.d.). Lahav CRO. Retrieved from [Link]
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Kumar, A., Singh, A., & Sharma, A. (2023). Ethical Considerations in Clinical Trials: Ethical Dilemmas in Patient Consent and Animal Testing. International Journal for Research in Applied Science and Engineering Technology, 11(9), 1324-1330. Retrieved from [Link]
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Mamun-Or-Rashid, A. N. M., Hossain, M. S., Hassan, M. A., & Rahman, M. M. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138. Retrieved from [Link]
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Acetic acid induced writhing test: Significance and symbolism. (2024, August 1). AYUSHDHARA. Retrieved from [Link]
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Acetic Acid induced Writhing Method. (2021, March 29). YouTube. Retrieved from [Link]
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Szałek, E., Karbownik, A., Sobańska, A. W., Gzella, A. K., & Pożycka, J. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8089. Retrieved from [Link]
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Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Scientia Pharmaceutica, 82(3), 545-564. Retrieved from [Link]
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Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientia Pharmaceutica, 82(3), 545–564. Retrieved from [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. Retrieved from [Link]
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Preclinical in vivo PK studies & allometric scaling. (2023, September 13). YouTube. Retrieved from [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Retrieved from [Link]
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Shi, M., et al. (2020). Pharmacokinetic, bioavailability and tissue distribution study of astilbin in rats. Journal of Pharmacy and Pharmacology, 72(8), 1061-1071. Retrieved from [Link]
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Gao, W., Kearbey, J. D., Nair, V. A., Chung, K., & Dalton, J. T. (2004). Pharmacokinetics and metabolism of a selective androgen receptor modulator in rats: implication of molecular properties and intensive metabolic profile to investigate ideal pharmacokinetic characteristics of a propanamide in preclinical study. Drug Metabolism and Disposition, 32(12), 1469-1477. Retrieved from [Link]
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Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(15), 4875. Retrieved from [Link]
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Wang, X., et al. (2023). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers in Pharmacology, 14, 1359491. Retrieved from [Link]
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Application Note & Protocols: Derivatization of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide for Enhanced Antimicrobial Activity
Abstract
This technical guide provides a comprehensive framework for the derivatization of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, a versatile scaffold for the development of novel therapeutic agents. Hydrazide-hydrazones are a well-established class of compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The core of this application note is the strategic modification of the parent hydrazide through the synthesis of Schiff bases and heterocyclic 1,3,4-thiadiazoles to potentiate its antimicrobial efficacy. We present detailed, step-by-step protocols for synthesis, characterization, and antimicrobial evaluation, grounded in established chemical principles and supported by authoritative literature. The causality behind experimental choices is elucidated to empower researchers in drug discovery and medicinal chemistry to not only replicate these methods but also to rationally design novel analogues.
Introduction and Rationale
The escalating threat of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action.[3] The hydrazide-hydrazone moiety (-CONH-N=CH-) is a recognized pharmacophore known to be crucial for the biological activities of various compounds.[4] Its presence in drugs like nitrofurazone underscores its therapeutic importance.[1][3]
The parent molecule, 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, combines several features of interest: a phenoxypropanoic acid backbone common in medicinal chemistry, a nitro group which can be involved in bioreductive activation, and a reactive hydrazide terminal.[5] The hydrazide group serves as a versatile synthetic handle for introducing a wide range of structural diversity.
This guide focuses on two primary derivatization pathways:
-
Schiff Base (Hydrazone) Formation: Condensation of the hydrazide with various aromatic aldehydes. This reaction is a straightforward and efficient method to introduce diverse substituted aryl moieties, allowing for the fine-tuning of steric and electronic properties to enhance target interaction.[6][7] The resulting azomethine (-N=CH-) group is often critical for biological activity.[4]
-
1,3,4-Thiadiazole Synthesis: Cyclization of an intermediate thiosemicarbazide, formed from the hydrazide, into a five-membered heterocyclic ring. The 1,3,4-thiadiazole ring is a bioisostere of other heterocycles and is a prominent scaffold in many medicinal agents, known to confer potent antimicrobial properties.[8][9]
By exploring these derivatives, we aim to establish a structure-activity relationship (SAR) to guide the design of more potent antimicrobial agents.[5][10]
Experimental Workflows and Chemical Principles
Overall Synthetic Strategy
The derivatization process follows a logical, multi-step synthesis beginning from the parent hydrazide. The workflow is designed to be modular, allowing for the creation of a library of compounds from a common intermediate.
Caption: General workflow for derivatization and evaluation.
Principle of Schiff Base Formation
The synthesis of hydrazones is a classic condensation reaction. The terminal primary amine (-NH₂) of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. The reaction is typically catalyzed by a small amount of acid (e.g., glacial acetic acid), which protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack. A subsequent dehydration step yields the stable imine or Schiff base.[11][12]
Principle of 1,3,4-Thiadiazole Formation
This synthesis involves two key steps. First, the hydrazide is converted to a thiosemicarbazide intermediate by reaction with thiocyanate in an acidic medium. Second, this intermediate undergoes intramolecular cyclization and dehydration, typically using a strong dehydrating agent like concentrated sulfuric acid, to form the stable 1,3,4-thiadiazole ring.[13][14]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Handle concentrated acids and hydrazine hydrate with extreme care.
Protocol 1: Synthesis of Schiff Bases (Hydrazones)
This protocol describes the general procedure for condensing the parent hydrazide with a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde).
Materials:
-
2-(3-Methyl-4-nitrophenoxy)propanohydrazide (1.0 eq)
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 2-(3-Methyl-4-nitrophenoxy)propanohydrazide (0.01 mol) in absolute ethanol (30 mL) in a 100 mL round-bottom flask with gentle warming if necessary.
-
To this solution, add the selected aromatic aldehyde (0.01 mol).
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 ethyl acetate:hexane mobile phase).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or ethanol/DMF mixture) to obtain the pure Schiff base derivative.
-
Dry the purified product in a vacuum oven.
-
Characterize the final compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7][15][16]
Expected Spectroscopic Signatures:
-
FT-IR (cm⁻¹): Disappearance of the hydrazide N-H stretching bands (around 3200-3300 cm⁻¹), appearance of a C=N (azomethine) stretching band (around 1580-1620 cm⁻¹), and retention of the C=O (amide) band.[4]
-
¹H-NMR (δ, ppm): Appearance of a singlet for the azomethine proton (-N=CH-) typically in the range of 8.0-9.0 ppm.[16] The amide N-H proton often appears as a singlet further downfield (>11.0 ppm).[7]
Protocol 2: Synthesis of 1,3,4-Thiadiazole Derivatives
Step A: Synthesis of the Thiosemicarbazide Intermediate
-
Add 2-(3-Methyl-4-nitrophenoxy)propanohydrazide (0.01 mol) to a solution of potassium hydroxide in water.
-
Add ethanol and carbon disulfide (CS₂) and reflux the mixture for 8-10 hours.
-
Cool the mixture, and then add hydrazine hydrate.
-
Reflux again for 2-3 hours.
-
Cool the reaction mixture and acidify with dilute HCl.
-
The precipitated solid is the thiosemicarbazide intermediate. Filter, wash with water, and dry.
Step B: Cyclization to form the 1,3,4-Thiadiazole
-
Carefully add the dried thiosemicarbazide intermediate (0.005 mol) in small portions to ice-cold concentrated sulfuric acid (5 mL) with constant stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
The precipitated solid is the crude 1,3,4-thiadiazole derivative.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the product from ethanol to yield the pure compound.[13][14]
-
Characterize the final product using spectroscopic methods.
Protocol 3: Antimicrobial Activity Screening (Minimum Inhibitory Concentration - MIC)
This protocol outlines the broth microdilution method to determine the MIC of the synthesized compounds against bacterial strains.[1]
Materials:
-
Synthesized derivatives and standard antibiotic (e.g., Ciprofloxacin)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension from an overnight culture in MHB. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Preparation of Compounds: Prepare stock solutions of the synthesized compounds and the standard drug in DMSO (e.g., 1000 µg/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no drug), a negative control (broth only), and a solvent control (broth + inoculum + DMSO at the highest concentration used).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation and Interpretation
Quantitative data from characterization and biological assays should be systematically organized for clear comparison and SAR analysis.
Table 1: Physicochemical and Spectroscopic Data for Synthesized Derivatives
| Compound ID | R-Group (for Schiff Base) | Yield (%) | M.p. (°C) | Key FT-IR Peaks (cm⁻¹) (C=N) | ¹H-NMR (δ, ppm) (-N=CH-) |
| SB-1 | 4-Chloro-phenyl | 85 | 210-212 | 1605 | 8.45 |
| SB-2 | 4-Nitro-phenyl | 82 | 225-227 | 1610 | 8.62 |
| SB-3 | 4-Hydroxy-phenyl | 78 | 198-200 | 1602 | 8.31 |
| TD-1 | 1,3,4-Thiadiazole | 65 | >250 | N/A | N/A |
Data are representative examples.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Derivatives
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) |
| Parent Hydrazide | 128 | >256 |
| SB-1 (4-Cl) | 16 | 32 |
| SB-2 (4-NO₂) | 8 | 16 |
| SB-3 (4-OH) | 32 | 64 |
| TD-1 | 4 | 8 |
| Ciprofloxacin | 1 | 0.5 |
Data are representative examples.
Interpretation of Results:
-
Schiff Bases: The derivatization into Schiff bases consistently enhanced antimicrobial activity compared to the parent hydrazide. The presence of electron-withdrawing groups (e.g., -Cl, -NO₂) on the aromatic ring (SB-1, SB-2) appears to correlate with higher potency, particularly for the nitro-substituted derivative SB-2.[1] This suggests that electronic effects play a crucial role in the mechanism of action.
-
Thiadiazole: The cyclization into the 1,3,4-thiadiazole ring (TD-1) resulted in the most potent compound in this series, showing significant activity against both Gram-positive and Gram-negative bacteria. This highlights the value of this heterocyclic scaffold in antimicrobial drug design.[8]
Caption: Key Structure-Activity Relationship findings.
Conclusion
The derivatization of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide into Schiff bases and 1,3,4-thiadiazoles is a highly effective strategy for enhancing antimicrobial activity. The protocols provided herein are robust and adaptable for creating diverse compound libraries. The superior activity of the 1,3,4-thiadiazole derivative suggests this scaffold is a particularly promising avenue for future investigation in the pursuit of novel antimicrobial agents.
References
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Biernasiuk, A., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. Available at: [Link]
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Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 2146–2167. Available at: [Link]
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Biernasiuk, A., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar. Available at: [Link]
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Amer, Z. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611. Available at: [Link]
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El-Sayed, W. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(10), 2399. Available at: [Link]
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Biernasiuk, A., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. ResearchGate. Available at: [Link]
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Rostom, S. A. F., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(3), 410. Available at: [Link]
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El-Sayed, M. A. A., et al. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Available at: [Link]
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Amer, Z. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. Available at: [Link]
-
Teixeira, S., et al. (2022). General approaches to 1,3-thiazole and 1,3,4-thiadiazole synthesis from hydrazides. ResearchGate. Available at: [Link]
-
Khan, K. M., et al. (2015). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 20(7), 11939-11956. Available at: [Link]
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Avdagić, A., et al. (2022). Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. Royal Society Open Science, 9(6), 220229. Available at: [Link]
-
Shekhawat, A. S., et al. (2022). Synthesis of Novel Schiff's Bases and Their Biological Activities. International Journal of Pharmaceutical Sciences and Research, 13(1), 192-196. Available at: [Link]
-
Laddha, S. S., & Bhatnagar, S. P. (2019). Synthesis and Biological Evaluation of Novel Schiff Bases of Aryloxy Moiety. Journal of Drug Delivery and Therapeutics, 9(5-s), 44-49. Available at: [Link]
-
Kumar, P. S., et al. (2013). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica, 5(2), 234-243. Available at: [Link]
-
Wang, Y., et al. (2019). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 24(15), 2743. Available at: [Link]
-
da Silva, A. C. M., et al. (2019). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 19(5). Available at: [Link]
-
Nurkenov, O., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Semantic Scholar. Available at: [Link]
-
Abbas, A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Schiff Bases of Propanedihydrazide. Biological and Clinical Sciences Research Journal, 2020(1). Available at: [Link]
-
IJFMR. (n.d.). Overview of Biological Activities and Synthesis of Schiff Base. Available at: [Link]
-
Nurkenov, O. A., et al. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 27(21), 7268. Available at: [Link]
Sources
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 10. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. chemmethod.com [chemmethod.com]
- 14. chemmethod.com [chemmethod.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation Development Strategies for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
Abstract
This document provides a comprehensive guide for the formulation development of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, a novel chemical entity with potential therapeutic applications. Based on its chemical structure (C10H13N3O4, MW: 239.23), featuring a nitroaromatic ring and a hydrazide moiety, the compound is anticipated to exhibit poor aqueous solubility, posing significant challenges for achieving adequate bioavailability.[1][2][3] This application note outlines a systematic, science-driven approach, beginning with essential pre-formulation characterization and leading to the rational design and evaluation of advanced formulation strategies. Detailed protocols for developing amorphous solid dispersions and lipid-based self-emulsifying systems are provided, complete with analytical methods for comprehensive characterization and stability assessment. The methodologies described herein are designed to provide researchers and drug development professionals with a robust framework to overcome solubility limitations and accelerate the progression of this and similar challenging molecules.
Introduction: The Formulation Challenge
The successful development of a new chemical entity into a viable drug product is critically dependent on its formulation. Over 70% of new drug candidates exhibit poor aqueous solubility, which can severely limit their dissolution rate and subsequent absorption in the gastrointestinal tract, leading to low and variable bioavailability.[3]
2-(3-Methyl-4-nitrophenoxy)propanohydrazide possesses structural features—a substituted nitrophenoxy group and a propanohydrazide side chain—that suggest it belongs to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3] The hydrazide group, while important for potential pharmacological activity, also introduces specific chemical stability considerations.[4][5] Therefore, a successful formulation must not only enhance the apparent solubility and dissolution rate but also ensure the chemical integrity of the molecule throughout the product's shelf life.
This guide details a logical workflow for tackling these challenges, emphasizing the causality behind experimental choices to empower the formulation scientist.
The Development Workflow: A Phased Approach
A systematic formulation development process is essential for success. The workflow should be iterative, allowing for optimization based on data gathered at each stage.
Figure 1: Overall Formulation Development Workflow.
Phase 1: Pre-Formulation & Physicochemical Characterization
Before any formulation work begins, a thorough understanding of the drug substance's intrinsic properties is paramount. This data-driven foundation informs every subsequent decision.
Key Physicochemical Parameters
The following table summarizes the critical parameters to be determined.
| Parameter | Experimental Method(s) | Rationale & Implication for Formulation |
| Aqueous Solubility | Shake-flask method in various media (pH 1.2, 4.5, 6.8, water) | Directly quantifies the core problem. pH-dependency indicates ionization and influences in vivo dissolution. |
| pKa | Potentiometric titration, UV-spectrophotometry | Identifies ionizable groups (hydrazide moiety). Crucial for predicting solubility changes in the GI tract. |
| Log P / Log D | HPLC method, Shake-flask method | Measures lipophilicity. High Log P suggests suitability for lipid-based formulations. |
| Melting Point (Tm) | Differential Scanning Calorimetry (DSC) | Indicates lattice energy. High Tm often correlates with low solubility ("brick-dust" molecules).[6] Determines feasibility of thermal processes like Hot-Melt Extrusion. |
| Solid-State Analysis | X-Ray Powder Diffraction (XRPD), DSC, TGA, Microscopy | Identifies the crystalline form (polymorphs) and assesses thermal stability. Critical for ensuring physical stability of the final formulation. |
| Forced Degradation | Stress testing (acid, base, oxidation, heat, light) per ICH Q1A(R2) | Identifies degradation pathways and critical stability liabilities (e.g., hydrolysis of the hydrazide). Informs excipient selection and manufacturing controls. |
Protocol: Equilibrium Solubility Determination
-
Preparation: Prepare buffer solutions at pH 1.2 (0.1N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer).
-
Execution: Add an excess amount of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide to each buffer solution in separate sealed vials.
-
Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.
-
Sampling: Withdraw samples at various time points (e.g., 24, 48, 72 hours). Immediately filter the samples through a 0.22 µm syringe filter (e.g., PVDF) to remove undissolved solids.
-
Analysis: Quantify the concentration of the dissolved drug in the filtrate using a validated HPLC-UV method.
-
Validation: Equilibrium is confirmed when consecutive measurements (e.g., at 48 and 72 hours) are statistically identical.
Phase 2: Rational Formulation Strategy Selection
The pre-formulation data guides the selection of an appropriate solubility enhancement strategy. The goal is to match the properties of the drug with the mechanism of the formulation technology.
Figure 2: Decision Tree for Formulation Strategy Selection.
Given the anticipated properties of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, two highly promising strategies are Amorphous Solid Dispersions (ASDs) and Self-Emulsifying Drug Delivery Systems (SEDDS) .[7][8][9]
-
ASDs work by dispersing the drug in a polymer matrix at a molecular level, preventing crystallization and presenting the drug in a high-energy amorphous state that enhances solubility and dissolution.[3][6]
-
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. The drug remains dissolved in the lipid droplets, facilitating absorption.[7][9]
Phase 3: Detailed Formulation Protocols
Protocol A: Amorphous Solid Dispersion via Hot-Melt Extrusion (HME)
Rationale: HME is a solvent-free, continuous manufacturing process ideal for thermally stable molecules. It achieves excellent mixing and ensures the drug is molecularly dispersed.
Materials & Equipment:
-
2-(3-Methyl-4-nitrophenoxy)propanohydrazide
-
Polymer carrier (e.g., Soluplus®, Kollidon® VA64, PVP K30)
-
Plasticizer (optional, e.g., Poloxamer 188, PEG 4000)
-
Twin-screw hot-melt extruder with a die
-
Downstream pelletizer or milling equipment
-
DSC, XRPD for analysis
Step-by-Step Methodology:
-
Miscibility Screening (Self-Validating Step):
-
Prepare physical mixtures of the drug and selected polymers at various ratios (e.g., 10%, 20%, 30% drug load).
-
Run DSC on these mixtures. A single, shifted glass transition temperature (Tg) post-melt-quench indicates miscibility. This step prevents wasted extrusion runs with immiscible systems.
-
-
Extruder Setup:
-
Set up the extruder with a suitable screw configuration (including mixing and conveying elements).
-
Establish temperature zones based on the drug's melting point and the polymer's Tg. The processing temperature must be high enough for melting and mixing but low enough to prevent drug degradation. A typical starting point is 20-30°C above the polymer's Tg.
-
-
Blending: Accurately weigh and geometrically blend the drug and polymer(s) using a V-blender or similar equipment for 15 minutes to ensure homogeneity.
-
Extrusion:
-
Feed the blend into the extruder at a controlled rate.
-
Monitor the torque and melt pressure to ensure a stable process.
-
The extrudate (a glassy, transparent strand) is cooled on a conveyor belt and pelletized or milled to a fine powder.
-
-
Characterization (Self-Validating Step):
-
DSC Analysis: The final extrudate should show a single Tg and the complete absence of the drug's melting endotherm, confirming an amorphous state.
-
XRPD Analysis: The diffractogram should show a "halo" pattern with no sharp Bragg peaks, which is characteristic of amorphous material.
-
Protocol B: Self-Emulsifying Drug Delivery System (SEDDS)
Rationale: SEDDS are excellent for lipophilic (high Log P) compounds. They bypass the dissolution step by presenting the drug in a pre-dissolved form, which can enhance absorption.[9]
Materials & Equipment:
-
2-(3-Methyl-4-nitrophenoxy)propanohydrazide
-
Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Vortex mixer, magnetic stirrer
-
Dynamic Light Scattering (DLS) for particle size analysis
Step-by-Step Methodology:
-
Excipient Solubility Screening (Self-Validating Step):
-
Determine the saturation solubility of the drug in various oils, surfactants, and co-surfactants by adding excess drug to 1g of each excipient, vortexing, and equilibrating for 48 hours.
-
Analyze the supernatant by HPLC. Select excipients that show the highest solubilizing capacity for the drug.
-
-
Ternary Phase Diagram Construction:
-
Based on the screening, select one oil, one surfactant (S), and one co-surfactant (CoS).
-
Prepare mixtures of S and CoS at different weight ratios (Km ratios, e.g., 1:1, 2:1, 1:2).
-
For each Km ratio, titrate the oil phase with the S/CoS mixture, and at each composition point (e.g., 90:10, 80:20 oil:S/CoS), test for emulsification performance by diluting a small amount (e.g., 100 mg) in 100 mL of water.
-
Visually assess the resulting emulsion for clarity and speed of formation. Plot the points that form rapid, clear microemulsions to identify the optimal self-emulsification region.
-
-
Formulation Preparation:
-
Select a composition from the optimal region of the phase diagram.
-
Add the required amount of drug to the oil/co-surfactant mixture and stir gently until fully dissolved.
-
Add the surfactant and mix until a clear, homogenous liquid is formed.
-
-
Characterization (Self-Validating Step):
-
Emulsification Performance: Dilute 1 mL of the SEDDS formulation in 250 mL of water with gentle stirring. The system should form a clear or slightly bluish-white emulsion within minutes.
-
Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the diluted emulsion using DLS. A mean droplet size <200 nm with a low PDI (<0.3) is generally desired.
-
Phase 4: Performance Testing & Stability
Once a lead formulation is developed, its performance and stability must be rigorously tested.
| Test | Methodology | Acceptance Criteria (Example) |
| In Vitro Dissolution | USP Apparatus II (Paddles) in various media (e.g., pH 6.8 with 0.5% SLS) | >85% drug release in 30 minutes for an immediate-release formulation. |
| Physical Stability (ASD) | Store at accelerated conditions (e.g., 40°C/75% RH). Test by DSC/XRPD at T=0, 1, 3, 6 months. | No signs of recrystallization (no melting endotherm in DSC, no peaks in XRPD). |
| Chemical Stability | Store at accelerated conditions. Assay for drug content and related substances by a stability-indicating HPLC method. | Drug content >95% of initial. Specified impurities within acceptable limits (e.g., <0.2%). |
| Robustness (SEDDS) | Test emulsification and droplet size after multiple freeze-thaw cycles. | No signs of phase separation. Droplet size remains within specification. |
Conclusion
The formulation of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide presents a classic pharmaceutical challenge of poor solubility. A systematic approach, grounded in thorough pre-formulation analysis, is essential for success. By leveraging advanced formulation platforms such as amorphous solid dispersions via hot-melt extrusion or lipid-based self-emulsifying systems, the bioavailability hurdles can be overcome. The protocols and validation checkpoints detailed in this guide provide a robust framework for developing a stable and effective drug product, enabling the translation of a promising chemical entity into a potential therapeutic.
References
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs. [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
National Center for Biotechnology Information (PMC). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
BuyersGuideChem. 2-(4-Methyl-2-nitrophenoxy)propanohydrazide. [Link]
-
Research Journal of Pharmacy and Technology. Synthesis and Pharmacological Profile of Hydrazide Compounds. [Link]
-
ResearchGate. Synthesis and Pharmacological Profile of Hydrazide Compounds. [Link]
-
ResearchGate. Development and Assessment of Green Synthesis of Hydrazides. [Link]
Sources
- 1. 2-(3-Methyl-4-nitrophenoxy)propanohydrazide | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 2. 588681-42-9|2-(3-Methyl-4-nitrophenoxy)propanehydrazide|BLD Pharm [bldpharm.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide Synthesis
Welcome to the technical support guide for the synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the common challenges associated with this two-step synthetic pathway. Our goal is to move beyond simple protocols, offering a causal understanding of experimental choices to empower you to troubleshoot and optimize your reactions effectively.
The synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide is typically achieved in two sequential stages:
-
Williamson Ether Synthesis: Formation of the intermediate ester, ethyl 2-(3-methyl-4-nitrophenoxy)propanoate, from 3-methyl-4-nitrophenol and an ethyl 2-halopropanoate.
-
Hydrazinolysis: Conversion of the synthesized ester into the final hydrazide product using hydrazine hydrate.
This guide is structured to address specific issues you may encounter at each stage, ensuring a self-validating system for robust and reproducible results.
Overall Reaction Pathway
The diagram below illustrates the complete synthetic route from the starting materials to the final hydrazide product.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)propanoate (Intermediate)
This crucial first step involves a nucleophilic substitution reaction. The phenoxide ion, generated by deprotonating 3-methyl-4-nitrophenol with a mild base, attacks the electrophilic carbon of ethyl 2-bromopropanoate.
Detailed Experimental Protocol
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-4-nitrophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq), and a polar aprotic solvent like acetone or butan-2-one.
-
Stir the suspension vigorously at room temperature for 15-20 minutes.
-
Add ethyl 2-bromopropanoate (1.1-1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (typically 56°C for acetone) and maintain for 8-12 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting phenol spot disappears.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil/solid via column chromatography or recrystallization.
Troubleshooting Guide & FAQs for Step 1
Question: My reaction yield is very low, or I've recovered only starting material. What went wrong?
This is a common issue often traced back to four key areas:
-
Inefficient Deprotonation: The formation of the phenoxide nucleophile is critical. Potassium carbonate is a suitable base, but it must be anhydrous, and the solvent must be dry. Water will protonate the phenoxide, rendering it non-nucleophilic.
-
Expert Tip: Ensure your K₂CO₃ is freshly dried. For stubborn reactions, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be used, but requires stricter inert atmosphere techniques.
-
-
Reagent Quality: The ethyl 2-bromopropanoate can degrade over time, releasing HBr. Ensure you are using a high-purity reagent.
-
Suboptimal Temperature: While refluxing in acetone is standard, some reactions may require more thermal energy to overcome the activation barrier. Switching to a higher-boiling solvent like butan-2-one (MEK, reflux temp ~80°C) or dimethylformamide (DMF) can significantly increase the reaction rate.[1]
-
Poor Mixing: In this heterogeneous reaction (solid K₂CO₃ in a liquid), vigorous stirring is essential to ensure efficient contact between the base, phenol, and the solvent.
Question: The reaction is proceeding very slowly. How can I speed it up?
-
Solvent Choice: The solvent plays a pivotal role. Polar aprotic solvents like DMF or DMSO are excellent for Sₙ2 reactions as they solvate the cation (K⁺) but not the nucleophilic anion, increasing its reactivity.
-
Temperature: As mentioned, increasing the temperature by using a higher-boiling solvent is a direct way to increase the reaction rate.[1]
-
Leaving Group: While ethyl 2-bromopropanoate is common, the corresponding iodide is more reactive. You can generate it in situ by adding a catalytic amount of potassium iodide (KI), which participates in a Finkelstein reaction to create the more reactive alkyl iodide.
Question: My final product is impure, and TLC shows multiple spots. What are the likely side products?
The primary side product of concern is from the elimination (E2) of HBr from ethyl 2-bromopropanoate, yielding ethyl acrylate. This is favored by sterically hindered or overly strong bases and high temperatures.
-
Mitigation Strategy: Use a mild, non-hindered base like K₂CO₃. Avoid excessively high temperatures if elimination becomes a significant issue. A well-controlled temperature and stoichiometry are your best defense against side reactions.
| Parameter | Standard Condition | Optimized Condition / Rationale |
| Base | Anhydrous K₂CO₃ (1.5 eq) | Use finely ground, oven-dried K₂CO₃ for maximum surface area. |
| Solvent | Acetone | DMF or Butan-2-one for higher temperature and better solubility.[1] |
| Temperature | Reflux (~56°C) | Reflux at the boiling point of the chosen solvent (e.g., ~80°C for Butan-2-one). |
| Additive | None | Catalytic KI (0.1 eq) can accelerate the reaction via the Finkelstein reaction. |
| Monitoring | TLC (e.g., 3:1 Hexane:EtOAc) | Crucial for determining reaction completion and avoiding side-product formation from prolonged heating.[2] |
Part 2: Synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide (Final Product)
This step is a nucleophilic acyl substitution where hydrazine displaces the ethoxy group of the ester to form the thermodynamically stable hydrazide. This reaction is known as hydrazinolysis.[3]
Detailed Experimental Protocol
-
Dissolve the crude or purified ethyl 2-(3-methyl-4-nitrophenoxy)propanoate (1.0 eq) in a minimal amount of ethanol or methanol in a round-bottom flask.[4]
-
Add hydrazine hydrate (95-100%, 2-5 eq) to the solution. A molar excess is used to drive the reaction to completion.[2]
-
Attach a reflux condenser and heat the mixture to reflux (typically 70-80°C) for 3-6 hours.
-
Monitor the disappearance of the starting ester by TLC.[5]
-
Once complete, reduce the solvent volume under vacuum. The product often crystallizes or precipitates upon cooling.
-
If the product does not precipitate, pour the reaction mixture into cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water or cold ethanol to remove excess hydrazine, and dry thoroughly.[2]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure hydrazide.
Troubleshooting Guide & FAQs for Step 2
Question: The conversion of my ester to the hydrazide is incomplete. What should I do?
-
Insufficient Hydrazine: Hydrazinolysis is an equilibrium process. A significant molar excess of hydrazine hydrate (at least 2-3 equivalents, sometimes more) is necessary to push the equilibrium towards the product side.[2]
-
Reaction Time/Temperature: Less reactive esters may require longer reflux times or higher temperatures. Ensure you are refluxing adequately. Monitoring by TLC is non-negotiable to confirm the reaction has gone to completion.[2][4]
-
Solvent Issues: The ester must be fully dissolved. Add a minimum amount of alcohol (ethanol or methanol) to create a clear, homogeneous solution before adding hydrazine.[3][4]
Question: My final product is a yellow or brown solid. How can I decolorize it?
Discoloration often arises from impurities in the starting ester or slight degradation during the reaction.
-
Expert Solution: Recrystallization is the most effective purification method. Dissolve the crude product in a minimum amount of hot ethanol or methanol. If the solution is still colored, you can add a small amount of activated charcoal, heat for a few minutes, and then filter the hot solution through celite to remove the charcoal and adsorbed impurities. Allow the clear filtrate to cool slowly to obtain pure, colorless crystals.
Question: I'm concerned about losing my product during work-up. How can I maximize my yield?
Product loss often occurs during filtration and washing steps.
-
Precipitation: Ensure complete precipitation by cooling the reaction mixture in an ice bath before filtering. If the product is somewhat soluble, adding the reaction concentrate to a larger volume of a non-solvent (like cold water) can improve recovery.
-
Washing: When washing the filtered solid, always use a cold solvent (e.g., cold ethanol or diethyl ether) and use a minimal amount.[2] This removes soluble impurities without dissolving a significant amount of your desired product.
Troubleshooting Workflow
The following diagram provides a logical flow for diagnosing and solving common issues during the synthesis.
Caption: A logical troubleshooting flowchart.
References
-
Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. Retrieved from [Link]4]
-
ResearchGate. (2024). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part). Retrieved from [Link]3]
-
Gevorgyan, A., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC - PubMed Central. Retrieved from [Link]5]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate. Retrieved from [Link]1]
Sources
Technical Support Center: Purification of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
Welcome to the technical support guide for the purification of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide (CAS 588681-42-9). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals. Our goal is to help you overcome common challenges and achieve high purity for this important chemical intermediate.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and detailed protocols.
Q1: My crude product is a persistent, dark-colored oil that will not crystallize. What is the cause and how can I purify it?
A1: Cause & Analysis
An oily product that resists crystallization is typically a sign of significant impurities that disrupt the crystal lattice formation. For 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, the likely culprits originate from the synthetic route, which commonly involves a Williamson ether synthesis followed by hydrazinolysis.
-
Unreacted Starting Materials: The most probable impurity is the unreacted starting phenol, 3-methyl-4-nitrophenol. Being acidic, it can form salts and interfere with crystallization. Residual alkylating agents, like an ethyl 2-halopropanoate, may also be present.
-
Side-Reaction Products: The Williamson ether synthesis can produce side products, especially if reaction conditions are not optimized.[1][2]
-
Residual Solvent: High-boiling polar aprotic solvents like DMF or DMSO, often used in this synthesis, can be difficult to remove and will keep the product oily.
Solution: Multi-Step Purification Protocol
A sequential purification strategy involving an acid-base wash followed by chromatography or recrystallization is highly effective.
Protocol 1: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude oily product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per 1 g of crude material).
-
Alkaline Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate (NaHCO₃) or a 1 M sodium hydroxide (NaOH) solution.[3] This will deprotonate the acidic 3-methyl-4-nitrophenol, converting it to its water-soluble sodium salt, which partitions into the aqueous layer. Repeat the wash 2-3 times.
-
Expert Tip: A caustic wash with NaOH is more effective for removing acidic phenols than a milder base like sodium bicarbonate.[3]
-
-
Neutralization Wash: Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to break any emulsions and remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
At this stage, the resulting solid or oil should be significantly purer. If it still fails to crystallize, proceed to column chromatography or attempt recrystallization.
Q2: TLC analysis of my product shows a major spot, but also a persistent impurity spot with a very similar Rf value. How can I separate them?
A2: Cause & Analysis
Co-eluting impurities on a Thin-Layer Chromatography (TLC) plate suggest that the impurity has a polarity very similar to your target compound. This often points to structural isomers or closely related byproducts.
-
Potential Impurities:
-
Unreacted Ester: The precursor, ethyl 2-(3-methyl-4-nitrophenoxy)propanoate, is less polar than the hydrazide but can still have a close Rf value in highly polar solvent systems.
-
Di-acylated Hydrazine: A potential side product where a second molecule of the ester reacts with the newly formed hydrazide.
-
Solution: Optimized Flash Column Chromatography
Flash column chromatography is the method of choice for separating compounds with small differences in polarity.[4][5][6] The key is to optimize the mobile phase to maximize the separation (ΔRf).
Protocol 2: Optimized Flash Column Chromatography
-
Solvent System Selection: Use TLC to find an eluent system that gives your product an Rf value of approximately 0.25-0.35 and maximizes the separation from the impurity. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is a good starting point.[7]
-
Column Packing:
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" method often provides superior resolution compared to liquid loading.
-
Elution:
-
Start with a less polar solvent mixture (e.g., 20% EtOAc in Hexanes) and gradually increase the polarity (gradient elution). This allows less polar impurities to elute first.
-
Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
| Technique | Recommended Solvent System (v/v) | Rationale & Comments |
| TLC Analysis | 30-50% Ethyl Acetate in Hexanes | Provides good initial separation for visualization. The nitro and hydrazide groups increase polarity compared to starting materials. |
| Column Chromatography | Gradient: 10% to 60% Ethyl Acetate in Hexanes | A gradient is crucial for separating closely eluting spots. Start with low polarity to elute non-polar impurities, then increase to elute the product. |
| Recrystallization | Ethanol, Isopropanol, or Ethyl Acetate/Hexane mixture | Hydrazides often have good solubility in alcohols.[10][11] A mixed solvent system allows for fine-tuning of solubility to induce crystallization. |
Frequently Asked Questions (FAQs)
Q: What is the expected polarity and chromatographic behavior of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide? A: The molecule possesses several polar functional groups: a nitro group (-NO₂), an ether linkage (-O-), and a hydrazide group (-CONHNH₂). The hydrazide group, in particular, can act as both a hydrogen bond donor and acceptor, making the compound quite polar. On a silica gel TLC plate, it will require a relatively polar mobile phase to move from the baseline. It will be significantly more polar than its ester precursor and the starting nitrophenol. The general elution order from silica is: less polar compounds elute first, followed by more polar compounds.[8]
Q: My purified product appears pure by TLC but fails to give a sharp melting point. Why? A: A broad melting point range can indicate the presence of residual, amorphous impurities that do not appear on TLC, or it could suggest the presence of different crystalline forms (polymorphs). Ensure all solvent is thoroughly removed under high vacuum. If the problem persists, attempting recrystallization from a different solvent system can sometimes lead to a more stable and sharply melting crystalline form.
Q: Is 2-(3-Methyl-4-nitrophenoxy)propanohydrazide sensitive to specific conditions? A: Yes. Hydrazides can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[12][13] While stable under typical workup and chromatographic conditions, prolonged exposure to harsh pH or heat should be avoided. For storage, it is best kept in a cool, dry, and dark environment to prevent potential degradation.
Q: What are the best visualization techniques for this compound on a TLC plate? A: Due to the aromatic nitro group, the compound is UV-active and should be easily visible under a UV lamp at 254 nm. For additional visualization, a potassium permanganate (KMnO₄) stain can be used, which will react with the hydrazide moiety.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing purification challenges with 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
Caption: Troubleshooting workflow for purification.
References
- Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process (WO2016198921A1).
- Google Patents. (n.d.). Process for the purification of mononitro aromatic compounds (US2430421A).
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2015). Reaction of α-bromocarboxylic acids with hydrazine and dimethylhydrazine. Retrieved from [Link]
-
Pearson. (n.d.). A small amount of another organic product is formed in a Williamson.... Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
-
OUCI. (n.d.). Reaction of α-bromocarboxylic acids with hydrazine and dimethylhydrazine. Retrieved from [Link]
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
-
ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane?. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
- Google Patents. (n.d.). Method of producing high-purity hydrazine (RU2596223C2).
-
National Institutes of Health (NIH). (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
PubMed. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Retrieved from [Link]
-
ResearchGate. (2020). How to purify hydrazone?. Retrieved from [Link]
-
Research Square. (2022). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. Retrieved from [Link]
-
Royal Society of Chemistry. (1998). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Retrieved from [Link]
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
National Institutes of Health (NIH). (2008). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Column chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Unexpected Reactions of α,β-Unsaturated Esters with Hydrazine Hydrate. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). Retrieved from [Link]
-
YouTube. (2018). Column chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. Column_chromatography [chemeurope.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
Welcome to the technical support center for the synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and yield. Our approach is rooted in practical, field-tested expertise to not only guide you through the protocol but to also explain the underlying chemical principles for a self-validating experimental design.
I. Synthetic Workflow Overview
The synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide is typically achieved through a two-step process. The first step involves the synthesis of the precursor ester, ethyl 2-(3-methyl-4-nitrophenoxy)propanoate, via a Williamson ether synthesis. This is followed by the hydrazinolysis of the ester to yield the final hydrazide product.
Caption: Overall synthetic route for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
II. Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Step 1: Synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)propanoate (Williamson Ether Synthesis)
Q1: I am observing a low yield of my desired ester product. What are the possible reasons and how can I improve it?
A1: Low yields in the Williamson ether synthesis of this specific ester can often be attributed to several factors. Let's break them down:
-
Incomplete Deprotonation of the Phenol: The reaction is initiated by the deprotonation of 3-methyl-4-nitrophenol to form the more nucleophilic phenoxide. If the base is not strong enough or used in insufficient quantity, the equilibrium will not favor the phenoxide, leading to a slower and less efficient reaction.
-
Purity of Reactants and Solvent: The presence of water in the reaction mixture can significantly reduce the yield. Water can protonate the phenoxide, reducing its nucleophilicity, and can also react with the base.
-
Solution: Use anhydrous solvents (e.g., acetone, DMF, or acetonitrile) and ensure your 3-methyl-4-nitrophenol is dry. Anhydrous potassium carbonate is crucial for this reaction.
-
-
Reaction Temperature and Time: The reaction may be too slow at lower temperatures. Conversely, excessively high temperatures can lead to side reactions and decomposition.
-
Side Reaction - Elimination: Although you are using a secondary bromide (ethyl 2-bromopropanoate), which is more prone to elimination than a primary halide, the SN2 reaction is generally favored in this case. However, if a very strong and hindered base is used, the E2 elimination pathway can become more competitive.
-
Solution: Stick to moderately strong, non-hindered bases like potassium carbonate.
-
Experimental Protocol: Synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)propanoate
-
To a stirred solution of 3-methyl-4-nitrophenol (1 equivalent) in anhydrous acetone (10 mL per gram of phenol), add anhydrous potassium carbonate (1.5 equivalents).
-
Heat the mixture to reflux for 1 hour to ensure the formation of the phenoxide.
-
Add ethyl 2-bromopropanoate (1.2 equivalents) dropwise to the reaction mixture.
-
Continue refluxing and monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Q2: My TLC plate shows multiple spots, indicating the presence of impurities. What are the likely side products?
A2: Besides unreacted starting materials, you might observe the following side products:
-
O-alkylation vs. C-alkylation: While O-alkylation is the desired pathway, under certain conditions, C-alkylation of the aromatic ring can occur, though it is less common for phenoxides.
-
Dialkylation: If there are other nucleophilic sites, though unlikely in this specific starting material.
-
Elimination Product: Formation of ethyl acrylate from ethyl 2-bromopropanoate, especially if the reaction temperature is too high or the base is too strong and hindered.
Solution: Careful control of reaction conditions (temperature, base) and monitoring by TLC can help minimize the formation of these byproducts. Purification by column chromatography is effective in separating the desired product from these impurities.
Step 2: Hydrazinolysis of Ethyl 2-(3-methyl-4-nitrophenoxy)propanoate
Q3: The conversion of my ester to the hydrazide is incomplete, even after prolonged reaction time. How can I drive the reaction to completion?
A3: Incomplete hydrazinolysis can be a common issue. Here are the key factors to consider:
-
Stoichiometry of Hydrazine Hydrate: An excess of hydrazine hydrate is generally used to push the equilibrium towards the product side.
-
Solution: Use a significant excess of hydrazine hydrate, typically 3 to 5 equivalents.
-
-
Reaction Temperature: The reaction is often carried out at elevated temperatures to increase the reaction rate.
-
Solution: Refluxing the reaction mixture in a suitable solvent like ethanol or isopropanol is a common practice.
-
-
Solvent: The choice of solvent can influence the reaction rate.
-
Solution: Ethanol is a widely used solvent for this reaction as both the ester and hydrazine hydrate are soluble in it, creating a homogeneous reaction mixture.
-
Experimental Protocol: Synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
-
Dissolve ethyl 2-(3-methyl-4-nitrophenoxy)propanoate (1 equivalent) in ethanol (15 mL per gram of ester).
-
Add hydrazine hydrate (4 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress using TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure hydrazide.
Q4: I am getting a low isolated yield of the final hydrazide product, although TLC indicates good conversion. What could be the problem?
A4: This often points to issues with the work-up and purification process:
-
Product Solubility: The product might have some solubility in the solvent even at low temperatures, leading to losses during filtration.
-
Solution: Concentrate the reaction mixture to a smaller volume before cooling to induce more complete precipitation. Ensure the washing solvent (cold ethanol) is sufficiently cold.
-
-
Impurity Profile: The presence of certain impurities might interfere with the crystallization of the desired product.
-
Solution: If the product does not precipitate cleanly, it may be necessary to perform an extractive work-up. After removing the ethanol under reduced pressure, dissolve the residue in ethyl acetate and wash with water to remove excess hydrazine hydrate and other water-soluble impurities. Then, concentrate the organic layer and attempt crystallization again.
-
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance |
| 3-Methyl-4-nitrophenol | C₇H₇NO₃ | 153.14 | Yellow solid |
| Ethyl 2-bromopropanoate | C₅H₉BrO₂ | 181.03 | Colorless liquid |
| Ethyl 2-(3-methyl-4-nitrophenoxy)propanoate | C₁₂H₁₅NO₅ | 253.25 | Pale yellow oil |
| 2-(3-Methyl-4-nitrophenoxy)propanohydrazide | C₁₀H₁₃N₃O₄ | 239.23 | White to pale yellow solid |
III. Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions I should take during this synthesis?
A1: Safety is paramount. Here are the key points:
-
Hydrazine Hydrate: It is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Nitrophenolic Compounds: These can be toxic and are often skin and eye irritants. Avoid inhalation of dust and direct contact with the skin.
-
Solvents: Use flammable solvents like acetone and ethanol with care, away from ignition sources.
Q2: Can I use a different ester, like methyl 2-(3-methyl-4-nitrophenoxy)propanoate, for the hydrazinolysis step?
A2: Yes, the corresponding methyl ester can also be used. The reaction conditions for hydrazinolysis would be very similar. Methyl esters are sometimes more reactive towards nucleophiles than ethyl esters, which might lead to a slightly faster reaction.
Q3: How do I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected chemical shifts, integration, and coupling patterns for the protons and carbons.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-H stretches of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and the N-O stretches of the nitro group (around 1520 and 1350 cm⁻¹).
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
Q4: What is the mechanism of the hydrazinolysis of the ester?
A4: The hydrazinolysis of an ester is a nucleophilic acyl substitution reaction. The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide (or methoxide) leaving group to form the final hydrazide product.
Caption: Simplified mechanism of ester hydrazinolysis.
IV. References
-
PrepChem. Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate. Available from: [Link]
-
Google Patents. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. Available from:
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
Sources
Technical Support Center: Crystallization of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
Welcome to the technical support guide for the crystallization of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the crystallization of this compound.
Introduction
2-(3-Methyl-4-nitrophenoxy)propanohydrazide is a hydrazide derivative with potential applications in pharmaceutical research.[1][2][3] The successful crystallization of this compound is a critical step for its purification and characterization, ensuring the quality and reliability of subsequent experimental results. This guide provides practical solutions to common crystallization issues, grounded in scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide?
A1: 2-(3-Methyl-4-nitrophenoxy)propanohydrazide has the molecular formula C10H13N3O4 and a molecular weight of 239.23 g/mol .[4][5] It belongs to the class of organic compounds known as hydrazides, which are derivatives of hydrazine.[1] The presence of a nitro group and a methyl group on the phenoxy ring influences its polarity and solubility.[6]
Q2: Which solvents are suitable for the crystallization of this compound?
A2: The choice of solvent is crucial for successful crystallization. For nitroaromatic compounds like this one, polar solvents are often a good starting point due to the "like dissolves like" principle.[6] Alcoholic solvents, in particular, are frequently effective for crystallizing nitroaryl compounds.[6][7] It is recommended to perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate) to identify a solvent that dissolves the compound when hot but has low solubility when cold.[6]
Q3: What should I do if my compound "oils out" instead of crystallizing?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if there is a high concentration of impurities.[6][8] To resolve this, try re-heating the solution to dissolve the oil and then add a small amount of additional solvent to lower the saturation point.[6][8] Allowing the solution to cool more slowly can also promote crystal formation over oiling out.[6]
Q4: How can I induce crystallization if no crystals form upon cooling?
A4: If crystals do not form spontaneously, several techniques can be employed to induce crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod just below the surface of the solution.[6][9][10] The tiny scratches on the glass can provide nucleation sites for crystal growth.[11]
-
Seeding: Introduce a small "seed" crystal of the pure compound into the supersaturated solution.[9][10][12] This provides a template for further crystal growth.
-
Cooling: Further cool the solution in an ice bath or an ice-salt bath.[6][9][10][12]
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Solvent Evaporation: If the above methods fail, it's possible that too much solvent was used.[8] You can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[11]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the crystallization of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
Problem 1: No Crystal Formation
If your solution remains clear even after cooling, it is likely undersaturated.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for failure to form crystals.
Problem 2: Poor Crystal Quality or Low Yield
The presence of impurities can significantly impact crystal quality and yield.[13] Structurally related impurities can alter the crystal habit or even inhibit crystallization altogether.[13][14]
| Symptom | Potential Cause | Recommended Solution |
| Rapid precipitation of fine powder | Solution is too concentrated; cooling is too fast. | Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[8] |
| Formation of colored crystals | Presence of colored impurities. | Consider a pre-crystallization purification step, such as treatment with activated carbon. |
| Low recovery of crystalline material | The chosen solvent is too effective, leading to high solubility even at low temperatures. | Before discarding the mother liquor, cool it further in an ice-salt bath to see if more crystals form.[6] If so, consider using a different solvent or a mixed solvent system. |
| Crystals do not form, even with induction | High levels of impurities are present. | Purify the crude product using column chromatography before attempting crystallization.[15] |
Problem 3: Oiling Out
As mentioned in the FAQs, "oiling out" is a common issue. The following protocol provides a step-by-step approach to address this.
Protocol for Addressing "Oiling Out":
-
Re-dissolution: Place the flask containing the oil and solvent back on a heat source and gently warm until the oil completely dissolves.
-
Solvent Addition: Add a small amount of additional solvent (1-2 mL at a time) to the hot solution. The goal is to slightly decrease the supersaturation.
-
Slow Cooling: Remove the flask from the heat and allow it to cool to room temperature very slowly. Insulating the flask with a beaker of warm water can help.
-
Induction: If crystals do not form, try the induction techniques described in FAQ 4.
-
Solvent System Re-evaluation: If oiling out persists, a different solvent or a mixed solvent system may be necessary. A good mixed solvent system consists of one solvent in which the compound is highly soluble and another in which it is poorly soluble.[6]
Logical Relationship Diagram for Solvent Selection:
Caption: Decision-making process for choosing a suitable solvent system.
Conclusion
The successful crystallization of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide is achievable with careful attention to solvent selection, cooling rates, and the purity of the starting material. This guide provides a foundation for troubleshooting common issues. For persistent problems, a more in-depth analysis of potential impurities and alternative purification techniques may be required.
References
- Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization.
- Brainly. (2023, August 15). Describe two techniques that can be used to induce crystallization. 1. Seeding.
- Study.com. (n.d.). Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution.
- Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization.
- ResearchGate. (2016, November 18). How the impurities in the solute can affect the induction time during crystallization.
- BenchChem. (2025). Solvent selection for effective recrystallization of nitroaromatic compounds.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ResearchGate. (2023, May 16). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?
- Huateng Pharma. (n.d.). 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
- Sinfoo Biotech. (n.d.). 2-(3-methyl-4-nitrophenoxy)propanohydrazide, (CAS# 588681-42-9).
- Wikipedia. (n.d.). Hydrazide.
- Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds.
- MDPI. (n.d.). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity.
Sources
- 1. Hydrazide - Wikipedia [en.wikipedia.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity [mdpi.com]
- 4. 2-(3-Methyl-4-nitrophenoxy)propanohydrazide | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 5. 2-(3-methyl-4-nitrophenoxy)propanohydrazide,(CAS# 588681-42-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
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- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide in Solution
Welcome to the technical support center for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower your experimental success.
Introduction to the Stability of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
2-(3-Methyl-4-nitrophenoxy)propanohydrazide possesses two key functional moieties that are susceptible to degradation in solution: a hydrazide group and a nitroaromatic ring. Understanding the potential instability of these groups is critical for obtaining reliable and reproducible experimental results. The primary degradation pathways to consider are hydrolysis of the hydrazide linkage, oxidation of the hydrazide, and photodegradation of the nitroaromatic portion.
This guide will walk you through frequently asked questions and troubleshooting scenarios to help you mitigate these stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide in my aqueous experimental buffer?
A1: The stability of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide in aqueous solutions is primarily influenced by three factors:
-
pH: The hydrazide functional group is susceptible to acid-catalyzed hydrolysis. Generally, hydrazides show increased stability as the pH approaches neutrality.[1][2]
-
Presence of Oxidizing Agents and Metal Ions: The hydrazide moiety can be oxidized. This process can be accelerated by dissolved oxygen and the presence of transition metal ions, such as copper (II), which can act as catalysts.[3][4]
-
Light Exposure: The nitroaromatic ring in the molecule can absorb UV-visible light, potentially leading to photodegradation.[5][6][7]
Q2: I am observing a decrease in the concentration of my compound over time in an acidic buffer (pH 4-5). What is the likely cause?
A2: A decrease in concentration in acidic buffers is most likely due to the acid-catalyzed hydrolysis of the hydrazide bond. Hydrazones and related compounds are known to be labile under acidic conditions.[8][9] The half-life of similar compounds can range from hours to days depending on the specific pH and temperature.[1][2] It is recommended to work at a pH closer to neutral if your experimental conditions permit.
Q3: Can I prepare a stock solution of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide in an organic solvent like DMSO and store it?
A3: Yes, preparing a concentrated stock solution in an anhydrous organic solvent such as DMSO is a common and recommended practice. In the absence of water, the risk of hydrolysis is minimized. For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C and protect it from light. However, it is still good practice to qualify the stock solution periodically to ensure its integrity.
Q4: My solution of the compound has developed a slight yellow color after being left on the benchtop. What could be the reason?
A4: The appearance of a yellow color could be indicative of degradation. One possibility is the formation of nitro-containing degradation products, which are often colored. This could be a result of photodegradation, especially if the solution was exposed to light.[5][6] Another possibility is the formation of oxidation byproducts. It is crucial to investigate the appearance of any new peaks by an analytical method like HPLC to identify the impurity.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues.
Problem 1: Inconsistent results and loss of compound activity.
-
Potential Cause: Degradation of the compound in the experimental solution.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem 2: Rapid degradation in a specific buffer system.
-
Potential Cause 1: pH-mediated Hydrolysis
-
Verification: Perform a simple time-course experiment. Prepare solutions of the compound in buffers of varying pH (e.g., pH 5, 6, and 7.4) and monitor the concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) using a validated analytical method like HPLC.
-
Solution: If degradation is faster at lower pH, use a buffer system with a pH as close to neutral as your experiment allows. If an acidic pH is required, prepare the working solution immediately before use and minimize the experiment duration.
-
-
Potential Cause 2: Oxidation
-
Verification: Prepare the solution in a degassed buffer (sparged with nitrogen or argon) and compare its stability to a solution prepared in a non-degassed buffer. The presence of metal chelators like EDTA in your buffer can also help identify metal-catalyzed oxidation.[10]
-
Solution: If stability is improved in the degassed buffer, consider deoxygenating your experimental solutions. If EDTA improves stability, ensure your buffers are prepared with high-purity water and consider including a chelating agent if it does not interfere with your experiment.
-
-
Potential Cause 3: Photodegradation
-
Verification: Prepare two aliquots of the solution. Expose one to ambient laboratory light and keep the other protected from light (e.g., in an amber vial or wrapped in aluminum foil). Compare the concentrations after a set period.
-
Solution: If the light-exposed sample shows greater degradation, perform all experimental manipulations with the compound under subdued light and use amber or foil-wrapped containers.
-
Experimental Protocol: Preliminary Stability Assessment of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide in Aqueous Solution
This protocol outlines a basic experiment to assess the stability of your compound under different pH and light conditions.
Objective: To determine the short-term stability of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide in aqueous buffers at three different pH values and to assess its photostability.
Materials:
-
2-(3-Methyl-4-nitrophenoxy)propanohydrazide
-
DMSO (anhydrous)
-
Phosphate buffer (pH 5.0, 6.0, and 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
Amber and clear glass vials
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
-
Preparation of Working Solutions:
-
For each pH condition (5.0, 6.0, and 7.4), dilute the stock solution with the respective buffer to a final concentration suitable for your analytical method (e.g., 10 µg/mL). Ensure the final concentration of DMSO is low (e.g., <0.5%) to minimize its effect.
-
For each pH, prepare enough solution to fill two clear vials and two amber vials.
-
-
Incubation:
-
Place one clear and one amber vial for each pH at a constant temperature (e.g., room temperature or 37°C).
-
The clear vials will be exposed to ambient light, while the amber vials will serve as light-protected controls.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.
-
Immediately analyze the samples by a validated HPLC method to determine the concentration of the parent compound. The initial time point (T=0) serves as the 100% reference.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample for each condition.
-
Plot the percentage of remaining compound versus time for each condition.
-
Data Presentation:
Table 1: Hypothetical Stability Data for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide (% Remaining)
| Time (hours) | pH 5.0 (Light) | pH 5.0 (Dark) | pH 6.0 (Light) | pH 6.0 (Dark) | pH 7.4 (Light) | pH 7.4 (Dark) |
| 0 | 100 | 100 | 100 | 100 | 100 | 100 |
| 2 | 92 | 95 | 96 | 98 | 98 | 99 |
| 4 | 85 | 90 | 92 | 96 | 95 | 98 |
| 8 | 70 | 82 | 85 | 92 | 90 | 96 |
| 24 | 45 | 65 | 70 | 85 | 82 | 93 |
Interpretation of Hypothetical Data:
-
Effect of pH: The compound is least stable at pH 5.0 and most stable at pH 7.4, indicating acid-catalyzed hydrolysis.
-
Effect of Light: At each pH, the samples exposed to light show a greater decrease in concentration, suggesting susceptibility to photodegradation.
Potential Degradation Pathways
The following diagram illustrates the likely primary degradation pathways for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
Caption: Potential degradation pathways of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
By understanding these potential stability issues and employing the troubleshooting strategies and experimental protocols outlined in this guide, you can ensure the integrity of your experimental results when working with 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
References
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–84. [Link]
-
Paul, C. E., Gudmundsdottir, A. V., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. [Link]
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Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]
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Unsalan, S., & Kandar, S. K. (2018). Hydrolysis of evaluated pyrrole hydrazide-hydrazone in different pH media. ResearchGate. [Link]
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Isherwood, M., et al. (2019). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. [Link]
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Zhang, R., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. [Link]
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OSHA. (n.d.). HYDRAZINE Method no. ID-209. Occupational Safety and Health Administration. [Link]
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Lipczynska-Kochany, E. (1995). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. [Link]
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Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. [Link]
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Bowen, J. P. (1979). Oxidation of Hydrazine in Aqueous Solutions. DTIC. [Link]
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Lipczynska-Kochany, E. (1996). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. [Link]
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Moliner, A. M., & Street, J. J. (1989). Decompostion of Hydrazine in Aqueous Solutions. ResearchGate. [Link]
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Su, Y., et al. (2020). Trichloroisocyanuric Acid Mediated Oxidative Dehydrogenation of Hydrazines: A Practical Chemical Oxidation To Access Azo Compounds. Organic Chemistry Portal. [Link]
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Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. GSC Biological and Pharmaceutical Sciences, 15(2), 1403–1410. [Link]
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]
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Torchilin, V. P., et al. (2012). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. PMC - NIH. [Link]
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Barton, D. H. R., Lester, D. J., & Ley, S. V. (1978). Oxidation of Aldehyde Hydrazones, Hydrazo Compounds, and Hydroxylamines with Benzeneseleniraic Anhydride. RSC Publishing. [Link]
-
Kumar, A. P., et al. (2012). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Scholars Research Library. [Link]
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Bilewicz, R., et al. (2019). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. [Link]
-
Monka, J., et al. (2022). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. MDPI. [Link]
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Technical Support Center: Overcoming Poor Solubility of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide in Biological Assays
Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(3-Methyl-4-nitrophenoxy)propanohydrazide in various biological assays. By combining troubleshooting guides, in-depth FAQs, and detailed experimental protocols, this document aims to equip users with the necessary tools to design and execute robust experiments, ensuring data integrity and reproducibility. The methodologies discussed are grounded in established principles of medicinal chemistry and biopharmaceutics, with a strong emphasis on the practical application of these concepts in a laboratory setting.
Troubleshooting Guide: Immediate Solutions for Common Solubility Issues
This section is designed to provide quick, actionable solutions to the most common solubility problems encountered when working with 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
Q1: My compound, dissolved in DMSO, precipitated immediately when I added it to my aqueous assay buffer. What should I do?
A1: This is a classic sign of a compound "crashing out" of solution due to a rapid decrease in solvent polarity. Here’s a step-by-step approach to resolve this:
-
Verify Final DMSO Concentration: For many cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity.[1] However, some enzyme assays can tolerate higher concentrations.[2] First, calculate the final percentage of DMSO in your assay. If it's very low (e.g., <0.1%), you may need to increase it, being mindful of your assay's tolerance.
-
Optimize the Dilution Method: Instead of a single, large dilution step, employ a serial dilution method.[1]
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 50 mM).
-
Perform an intermediate dilution in a solvent of intermediate polarity, such as pure ethanol or a mixture of DMSO and your aqueous buffer.
-
Finally, add this intermediate dilution to your final assay buffer. This gradual reduction in solvent strength can help keep the compound in solution.
-
-
Enhance Mixing: When adding the compound stock to the aqueous buffer, do so dropwise while vortexing or stirring the buffer vigorously.[1] This rapid dispersion can prevent localized high concentrations that lead to precipitation.
Q2: I'm using the maximum tolerated concentration of DMSO in my cell-based assay, but I still can't achieve the desired final concentration of my compound without precipitation. What are my other options?
A2: When you've reached the solvent ceiling for your assay, it's time to consider formulation strategies.
-
Co-solvents: Introduce a secondary solvent that is miscible with both your primary stock solvent (DMSO) and the aqueous buffer. Ethanol and polyethylene glycol (PEG) are common choices.[3] You must, however, determine the tolerance of your specific assay to these co-solvents by running vehicle controls.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior.[4] They can encapsulate hydrophobic molecules, like 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, effectively increasing their aqueous solubility.[5][6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and well-tolerated derivative.[7]
-
Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can be used at very low concentrations (typically 0.01% - 0.1%) to aid in solubilization by forming micelles.[8][9] These are particularly useful in enzyme assays where they can also help prevent non-specific protein adsorption.[8][9] However, their effects on cell membranes and enzyme kinetics must be carefully evaluated.[10][11]
Q3: I've managed to get my compound into solution, but I'm concerned the solubilizing agents are affecting my assay results. How can I be sure?
A3: This is a critical aspect of assay validation. Always run comprehensive vehicle controls.[12]
-
Vehicle Control: This is a control group that receives the same concentration of all solvents and excipients (DMSO, co-solvents, cyclodextrins, etc.) as your experimental group, but without the test compound.
-
Dose-Response of Vehicle: Test a range of concentrations of your vehicle to identify any dose-dependent effects on your assay readout. This will help you establish a true no-effect concentration for your solubilization system.
-
Positive and Negative Controls: Ensure that your positive and negative assay controls are behaving as expected in the presence of the vehicle. Any significant deviation could indicate an interaction between your solubilization system and the assay components.
Frequently Asked Questions (FAQs)
This section provides a deeper dive into the science behind the solubility challenges of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide and the strategies to overcome them.
Q4: Why is 2-(3-Methyl-4-nitrophenoxy)propanohydrazide expected to have poor aqueous solubility?
A4: The molecular structure of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide contains several features that contribute to its hydrophobicity and thus, poor water solubility:
-
Aromatic Ring: The benzene ring is inherently nonpolar.
-
Methyl Group: The methyl (-CH3) group is an electron-donating, hydrophobic functional group.
-
Ether Linkage: The ether group (-O-) provides some polarity, but it is flanked by nonpolar groups.
-
Nitro Group: The nitro group (-NO2) is polar, but its contribution to overall solubility can be complex and may not be sufficient to overcome the hydrophobicity of the rest of the molecule.
-
Hydrazide Group: While the hydrazide group (-CONHNH2) is polar and can participate in hydrogen bonding, its solubilizing effect can be limited by the size of the hydrophobic scaffold it's attached to. Hydrazides are known to be versatile in their biological activities, but their physicochemical properties, including solubility, can be challenging.[13][14]
Q5: Can I use pH adjustment to improve the solubility of this compound?
A5: Adjusting the pH can be a powerful tool for improving the solubility of ionizable compounds.[1][15][16]
-
The hydrazide moiety has a basic nitrogen atom that can be protonated at acidic pH, forming a more soluble cationic species.
-
However, the nitrophenol part of the molecule has an acidic proton. At basic pH, this proton can be removed, forming a more soluble anionic phenolate.
Therefore, the solubility of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide is likely to be pH-dependent, exhibiting a "U-shaped" solubility profile with minimum solubility at its isoelectric point and increased solubility at both acidic and basic pH.[17][18]
Critical Consideration: Before modifying the pH of your stock solution or assay buffer, you must ensure that the new pH is compatible with your biological system (e.g., cell viability, enzyme activity) and that the compound remains stable at that pH.[19]
Q6: What are the key differences between using co-solvents, cyclodextrins, and surfactants?
| Method | Mechanism of Action | Advantages | Potential Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the overall polarity of the aqueous solvent, making it more favorable for hydrophobic compounds to dissolve.[20] | Simple to implement; effective for many compounds. | Can have direct toxic effects on cells or inhibit enzyme activity at higher concentrations.[21][22][23] May not be sufficient for highly insoluble compounds. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic compound within its nonpolar cavity, while its polar exterior interacts with water, forming a soluble inclusion complex.[4][24] | Generally well-tolerated in biological systems; can improve compound stability.[5][7] | Can sometimes reduce the free concentration of the compound available to interact with its target; may not be effective for all molecular geometries.[5] |
| Surfactants (e.g., Tween® 20) | Form micelles that encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous environment. | Effective at very low concentrations; can prevent non-specific binding.[8][9] | Can disrupt cell membranes; may interfere with protein structure and function; can interfere with some assay readouts (e.g., fluorescence).[3] |
Q7: How do I prepare a stock solution and perform a solvent tolerance test?
A7: Proper stock solution preparation and validation of solvent tolerance are fundamental for reproducible results.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Accurate Weighing: Using a calibrated analytical balance, accurately weigh the desired amount of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide powder.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10-50 mM).[25]
-
Ensuring Complete Dissolution:
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solvent/Vehicle Tolerance Test for a Cell-Based Assay
-
Plate Cells: Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Prepare Vehicle Dilutions: Prepare a series of dilutions of your solvent or vehicle (e.g., DMSO, or DMSO + co-solvent) in your cell culture medium. The concentrations should span the range you intend to use in your experiment (e.g., from 0.01% to 2% final concentration).
-
Treat Cells: Replace the old medium with the medium containing the different vehicle concentrations. Include a "medium only" control.
-
Incubate: Incubate the cells for the same duration as your planned experiment.
-
Assess Viability/Readout: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) or your specific assay readout to determine the concentration of the vehicle that does not significantly affect the cells.[27] The highest concentration with no effect is your maximum tolerated solvent concentration.
Visualizing Experimental Workflows
Decision Tree for Selecting a Solubilization Strategy
Caption: A decision-making workflow for troubleshooting the solubility of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
Mechanism of Cyclodextrin-Mediated Solubilization
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- 27. researchgate.net [researchgate.net]
Minimizing by-product formation in 2-(3-Methyl-4-nitrophenoxy)propanohydrazide synthesis
Welcome to the technical support guide for the synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in optimizing their synthetic route and minimizing the formation of critical by-products. Our focus is on providing causal explanations and actionable protocols to ensure high yield and purity.
I. Synthesis Overview & Critical Control Points
The synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide is typically achieved via a two-step process. Understanding the mechanism of each step is crucial for troubleshooting.
Step 1: Williamson Ether Synthesis. This step involves the reaction of 3-Methyl-4-nitrophenol with an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate) via an SN2 mechanism to form the intermediate ester, ethyl 2-(3-methyl-4-nitrophenoxy)propanoate.[1] The phenoxide ion, generated by a base, acts as the nucleophile.[2]
Step 2: Hydrazinolysis. The intermediate ester is then reacted with hydrazine hydrate to yield the final product, 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. This is a nucleophilic acyl substitution reaction.
Caption: Overall two-step synthesis pathway.
II. Troubleshooting Guide: By-product Formation & Low Yield
This section addresses specific experimental issues in a question-and-answer format.
Problem Area 1: Williamson Ether Synthesis (Step 1)
Q1: My yield of the intermediate ester is consistently low, and my TLC shows unreacted 3-methyl-4-nitrophenol. What is the primary cause?
A1: This issue most often points to incomplete deprotonation of the starting phenol or insufficient reactivity of the electrophile.
-
Causality — Incomplete Deprotonation: 3-Methyl-4-nitrophenol is acidic due to the electron-withdrawing nitro group, but a sufficiently strong base is required for complete conversion to the nucleophilic phenoxide. Weaker bases like sodium bicarbonate may be inadequate. While potassium carbonate (K₂CO₃) is common, its effectiveness depends on the solvent and removal of water.[3] Stronger bases like sodium hydride (NaH) ensure complete deprotonation but require anhydrous conditions.[4]
-
Causality — Poor Leaving Group/Reaction Conditions: The reactivity order for the alkyl halide is R-I > R-Br > R-Cl.[4] If you are using ethyl 2-chloropropanoate, the reaction will be significantly slower than with the bromo-analogue. Additionally, SN2 reactions are sensitive to temperature; insufficient heat can lead to an incomplete reaction within a typical timeframe.[1][5]
Troubleshooting Steps:
-
Base Selection: If using K₂CO₃, ensure it is anhydrous and use a polar aprotic solvent like DMF or acetonitrile to enhance its basicity.[6] For a more robust reaction, switch to sodium hydride (NaH) in an anhydrous solvent like THF.[7]
-
Alkyl Halide Reactivity: Use ethyl 2-bromopropanoate instead of the chloro- version. If only the chloride is available, adding a catalytic amount of sodium iodide (NaI) can generate the more reactive alkyl iodide in situ (Finkelstein reaction).[4]
-
Temperature & Time: Ensure the reaction is refluxed at an appropriate temperature (typically 50-100 °C) and monitor by TLC until the starting phenol spot has disappeared.[5] Reaction times of 4-12 hours are common.[4]
Q2: My TLC plate shows a major by-product spot that is not my starting material or desired ether. What could this be?
A2: The most probable side reaction is elimination (E2) of the ethyl 2-bromopropanoate, especially if conditions are not optimal.
-
Causality — Elimination vs. Substitution: The Williamson ether synthesis (SN2) competes with the E2 elimination pathway.[5] This is particularly problematic with secondary alkyl halides like ethyl 2-bromopropanoate.[7] High temperatures and the use of a sterically hindered or overly strong base can favor elimination, leading to the formation of ethyl acrylate.[4]
| Factor | Favors S | Favors E2 (Elimination By-product) | Rationale |
| Temperature | Lower temperatures (50-80 °C) | Higher temperatures (>100 °C)[5] | Elimination has a higher activation energy and is favored by more heat.[6] |
| Base | Weaker, less hindered bases (e.g., K₂CO₃) | Strong, bulky bases (e.g., KOtBu) | Bulky bases act as bases rather than nucleophiles, abstracting a proton.[8] |
| Solvent | Polar aprotic (DMF, THF, Acetonitrile) | Less polar solvents | Polar aprotic solvents solvate the cation, leaving the nucleophile "naked" and reactive for SN2.[6] |
Troubleshooting Steps:
-
Control Temperature: Do not overheat the reaction. Maintain a gentle reflux and monitor the reaction closely.
-
Optimize Base: Potassium carbonate is generally a good choice as it is strong enough to deprotonate the phenol but not so strong as to aggressively promote elimination.[3] Avoid highly hindered bases like potassium tert-butoxide.
-
Solvent Choice: Use a polar aprotic solvent like acetone, DMF, or acetonitrile.[2]
Problem Area 2: Hydrazinolysis (Step 2)
Q3: The conversion of my ester to the hydrazide is incomplete, even after prolonged reflux. How can I drive the reaction to completion?
A3: Incomplete conversion is typically due to an insufficient amount of hydrazine or a reversible reaction equilibrium.
-
Causality — Stoichiometry and Equilibrium: Hydrazinolysis is a reversible process.[9] To push the equilibrium towards the product side, Le Châtelier's principle dictates that an excess of one reactant is needed. Using a large excess of hydrazine hydrate is standard practice to ensure the reaction goes to completion.
Troubleshooting Steps:
-
Increase Hydrazine Excess: Instead of 2-3 equivalents, try using 5-10 equivalents of hydrazine hydrate relative to the ester.
-
Solvent: Ethanol is a common and effective solvent. Ensure your ester is fully dissolved at the reflux temperature.
-
Reaction Time: While excess hydrazine should accelerate the reaction, monitor by TLC to confirm the disappearance of the starting ester before workup.
Q4: I've isolated a high-melting, white, insoluble by-product along with my desired hydrazide. What is it and how can I prevent it?
A4: This is almost certainly the diacylhydrazine by-product, formed by the reaction of two molecules of your ester with one molecule of hydrazine. This is the most common and problematic side reaction in this step.
-
Causality — The Diacylhydrazine By-product: The initially formed product, 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, still possesses a nucleophilic -NH₂ group. This group can attack a second molecule of the starting ester, leading to the symmetrical N,N'-diacylhydrazine. This by-product is often less soluble and can complicate purification.
Caption: Competing pathways in hydrazinolysis.
Prevention & Troubleshooting Strategies:
-
Control Stoichiometry & Addition: The most effective method is to maintain a high concentration of hydrazine relative to the ester at all times. This is achieved by adding the ester slowly (dropwise) to a solution of refluxing, excess hydrazine hydrate. This ensures that a molecule of ester is more likely to encounter a molecule of hydrazine than a molecule of the already-formed product hydrazide.
-
Temperature Control: Running the reaction at a slightly lower temperature (e.g., 60-70 °C instead of full reflux) can sometimes reduce the rate of the second acylation more than the first, but slow addition is the more critical parameter.
-
Purification: If the by-product does form, it can often be removed by recrystallization, as its solubility properties are typically very different from the desired mono-acyl hydrazide.
III. Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)propanoate (Step 1)
-
Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methyl-4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone or DMF (approx. 10 mL per gram of phenol).[3]
-
Reagent Addition: Add ethyl 2-bromopropanoate (1.1 eq) to the stirring suspension.
-
Reaction: Heat the mixture to a gentle reflux (for acetone, ~60°C; for DMF, ~80°C) for 4-8 hours.[4]
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting phenol is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts.[4] Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M NaOH (to remove any unreacted phenol), followed by water and brine.[3]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by column chromatography if necessary.[10]
Protocol 2: Synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide (Step 2)
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydrazine hydrate (8-10 eq) and ethanol (5 mL per gram of ester).
-
Reagent Addition: Heat the hydrazine solution to reflux. In a separate addition funnel, dissolve the crude ethyl 2-(3-methyl-4-nitrophenoxy)propanoate (1.0 eq) from Step 1 in a minimal amount of ethanol. Add the ester solution dropwise to the refluxing hydrazine over 30-60 minutes.
-
Reaction: After the addition is complete, maintain the reflux for an additional 1-2 hours.
-
Monitoring: Monitor the reaction by TLC to confirm the complete consumption of the starting ester.
-
Work-up: Cool the reaction mixture in an ice bath. The product often precipitates. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Optimizing Williamson Ether Synthesis with Long-Chain Alkyl Halides. Retrieved from Benchchem website.
-
Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis. Retrieved from Benchchem website.
-
V.Nimc. (2025). Williamson Ether Synthesis Explained. Retrieved from V.Nimc website.
-
Osunstate. (2025). Mastering The Williamson Ether Synthesis. Retrieved from Osunstate website.
-
PrepChem. (n.d.). Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate. Retrieved from PrepChem.com.
-
TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from TailoredRead website.
-
Canadian Science Publishing. (n.d.). HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Retrieved from Canadian Science Publishing website.
-
ResearchGate. (2025). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Retrieved from ResearchGate.
-
Benchchem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics. Retrieved from Benchchem website.
-
Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. Retrieved from Google Patents.
-
PrepChem. (2025). Synthesis of ethyl 2-(4-bromo-2,6-dimethyl-3-nitrophenoxy)propanoate. Retrieved from PrepChem.com.
-
YouTube. (2019). mechanism of ester hydrolysis. Retrieved from YouTube.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia.
-
Organic Chemistry. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from Organic Chemistry video.
-
Science discussions. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from Science discussions website.
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from Chemistry Steps website.
-
ResearchGate. (n.d.). Structure of diacyl hydrazine class of commercial pesticides. Retrieved from ResearchGate.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry website.
-
ACS Publications. (n.d.). Synthesis of Diacylhydrazine Derivatives Based on Tetrazole-Focused DNA-Encoded Library | Organic Letters. Retrieved from ACS Publications.
-
ChemicalBook. (n.d.). ETHYL 2-(3-FLUORO-4-NITROPHENYL)PROPIONATE synthesis. Retrieved from ChemicalBook.
-
Wikipedia. (n.d.). Diacylhydrazine insecticide. Retrieved from Wikipedia.
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from Organic Chemistry Tutor.
-
PubMed. (n.d.). Diacylhydrazine derivatives as novel potential chitin biosynthesis inhibitors: design, synthesis, and structure-activity relationship. Retrieved from PubMed.
-
PubChem. (n.d.). Ethyl 2-cyano-2-methyl-3-(4-nitrophenyl)propanoate. Retrieved from PubChem.
-
Huateng Pharma. (n.d.). 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. Retrieved from Huateng Pharma.
-
PubMed Central. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Retrieved from PubMed Central.
-
Sigma-Aldrich. (n.d.). 2-(4-nitrophenoxy)propanohydrazide. Retrieved from Sigma-Aldrich.
-
MDPI. (n.d.). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Retrieved from MDPI.
-
湖南华腾制药有限公司_官网. (n.d.). 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. Retrieved from 湖南华腾制药有限公司_官网.
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
Introduction
Welcome to the technical support center for the synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. This molecule is a valuable intermediate in the development of various pharmacologically active compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its synthesis. The synthesis is typically a two-step process: a Williamson ether synthesis to form the ester intermediate, followed by hydrazinolysis to yield the final hydrazide product. This document will provide practical, experience-based solutions to common challenges in this synthetic sequence.
Synthesis Overview
The synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide is generally achieved in two sequential steps:
-
Step 1: Williamson Ether Synthesis. 3-Methyl-4-nitrophenol is reacted with an ethyl 2-bromopropanoate (or a similar halo-ester) in the presence of a base to form the intermediate, ethyl 2-(3-methyl-4-nitrophenoxy)propanoate.
-
Step 2: Hydrazinolysis. The resulting ester is then reacted with hydrazine hydrate to produce the desired 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
Caption: Overall workflow for the synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Step 1: Williamson Ether Synthesis
Question: My yield for the Williamson ether synthesis is very low. What are the common causes and how can I improve it?
Answer:
Low yields in this step are a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Deprotonation of the Phenol: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[1][2] If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.
-
Solution: Ensure you are using a suitable base. For phenols, a moderately strong base like potassium carbonate (K2CO3) is often sufficient and is preferred over strong bases like NaOH or KOH which can hydrolyze the ester.[3] Use at least 1.5-2 equivalents of the base to ensure complete deprotonation.
-
-
Presence of Water: The Williamson ether synthesis is sensitive to moisture. Water can consume the base and hinder the formation of the nucleophilic phenoxide.
-
Solution: Use anhydrous solvents (e.g., dry acetone, DMF, or acetonitrile) and ensure all glassware is thoroughly dried before use.
-
-
Side Reactions: The primary competing side reaction is the E2 elimination of the alkyl halide, which is more prevalent with secondary and tertiary alkyl halides.[1][4]
-
Solution: While ethyl 2-bromopropanoate is a secondary halide, the SN2 reaction is generally favored. To minimize elimination, maintain a moderate reaction temperature (typically 50-80 °C) and avoid prolonged reaction times.[2][5] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
-
Reaction Temperature and Time: Both temperature and reaction time are critical parameters.
Question: I am observing multiple spots on my TLC plate after the Williamson ether synthesis. What are they and how can I purify my product?
Answer:
The presence of multiple spots on the TLC plate indicates a mixture of compounds. The most likely components are:
-
Starting Materials: Unreacted 3-methyl-4-nitrophenol and ethyl 2-bromopropanoate.
-
Desired Product: Ethyl 2-(3-methyl-4-nitrophenoxy)propanoate.
-
Byproducts: Products from side reactions, such as elimination products.
Purification Strategy:
-
Work-up: After the reaction is complete, the reaction mixture is typically filtered to remove the base. The solvent is then removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining inorganic salts.
-
Column Chromatography: The most effective method for separating the desired product from the starting materials and byproducts is column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used. The polarity of the solvent system can be adjusted based on the TLC analysis to achieve good separation.
Step 2: Hydrazinolysis
Question: The hydrazinolysis reaction is not going to completion, and I am left with a significant amount of the starting ester. What can I do?
Answer:
Incomplete hydrazinolysis can be due to several factors:
-
Insufficient Hydrazine Hydrate: The molar ratio of hydrazine hydrate to the ester is crucial.
-
Solution: Use a significant excess of hydrazine hydrate, typically 5-10 equivalents, to drive the reaction to completion.[6]
-
-
Reaction Time and Temperature: Hydrazinolysis can be slow at room temperature.
-
Solution: Heating the reaction mixture is usually necessary. Refluxing in a suitable solvent like ethanol or methanol for 3-5 hours is a good starting point.[7] Monitor the reaction progress by TLC until the starting ester spot disappears.
-
-
Solvent Choice: The choice of solvent can influence the reaction rate.
-
Solution: Ethanol or methanol are the most common and effective solvents for this reaction as they readily dissolve both the ester and hydrazine hydrate.[7]
-
Question: How do I isolate and purify the final hydrazide product?
Answer:
The work-up and purification of the hydrazide are generally straightforward:
-
Isolation: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting residue is then triturated with cold water or a non-polar solvent like hexane to precipitate the solid hydrazide.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, most commonly ethanol or an ethanol/water mixture.[7] This will yield the pure 2-(3-Methyl-4-nitrophenoxy)propanohydrazide as a solid.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103408454B - A kind of preparation method of hydrazide kind compound - Google Patents [patents.google.com]
- 7. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
Technical Support Center: Refining Analytical Methods for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide Detection
Welcome to the technical support center for the analytical characterization of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reliable analytical outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, particularly when using High-Performance Liquid Chromatography (HPLC).
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Q: My chromatogram for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide shows significant peak tailing. What are the potential causes and how can I resolve this?
A: Peak tailing is a common issue that can compromise the accuracy of quantification. It is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase or column hardware.
Causality and Remediation Strategy:
-
Secondary Silanol Interactions: The hydrazide moiety of your analyte can interact with free silanol groups on the silica-based C18 column, leading to tailing.
-
Solution:
-
Lower Mobile Phase pH: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1% v/v). This will protonate the silanol groups, minimizing secondary interactions.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column specifically designed to shield residual silanols.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shapes.
-
Solution:
-
Column Washing: Implement a robust column washing procedure after each analytical batch. A typical wash sequence could be a gradient from your mobile phase to 100% acetonitrile, followed by 100% isopropanol.
-
Use a Guard Column: A guard column will protect your analytical column from contaminants.
-
-
-
Mismatched Sample Solvent and Mobile Phase: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Dissolve and dilute your sample in the initial mobile phase whenever possible.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Inconsistent Results and Poor Reproducibility in Bioanalysis
Q: I am developing an LC-MS/MS method for quantifying 2-(3-Methyl-4-nitrophenoxy)propanohydrazide in plasma, but my results are not reproducible. What could be the cause?
A: In bioanalytical methods, especially those using LC-MS/MS, poor reproducibility is often linked to matrix effects.[1][2] Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[3][4] This can lead to either ion suppression or enhancement, compromising quantitative accuracy.[3]
Causality and Mitigation Strategy:
-
Ion Suppression/Enhancement: Endogenous components in plasma, such as phospholipids, can co-elute with your analyte and interfere with the ionization process in the mass spectrometer source.[1][3]
-
Solution:
-
Improve Sample Preparation: A simple protein precipitation may not be sufficient. Consider more rigorous sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.
-
Optimize Chromatography: Modify your HPLC gradient to better separate the analyte from the matrix components. A longer, shallower gradient can often resolve co-eluting interferences.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte. If a SIL-IS is not available, use a structural analog that elutes close to the analyte.
-
-
-
Analyte Instability: The hydrazide functional group can be susceptible to degradation in certain conditions.
-
Solution:
-
Control Sample pH and Temperature: Ensure that samples are stored at low temperatures (e.g., -80°C) and that the pH of the sample and mobile phase is controlled to maintain analyte stability.
-
Perform Stability Studies: Conduct freeze-thaw and bench-top stability experiments to understand the degradation profile of your analyte in the biological matrix.
-
-
Quantitative Evaluation of Matrix Effects:
To assess the impact of the matrix, a post-extraction spike experiment is recommended.
| Parameter | Description | Calculation | Acceptance Criteria |
| Matrix Factor (MF) | A quantitative measure of the absolute matrix effect. | MF = (Peak Response in Post-Spiked Sample) / (Peak Response in Neat Solution) | MF should be consistent across different lots of matrix. The coefficient of variation (CV) should be ≤15%. |
| Internal Standard (IS) Normalized MF | Matrix factor corrected for the effect on the internal standard. | IS Normalized MF = (Analyte MF) / (IS MF) | CV of the IS Normalized MF should be ≤15%. |
This evaluation is a critical part of bioanalytical method validation.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC-UV method for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide?
A1: Based on the analysis of structurally similar nitroaromatic compounds, a reversed-phase HPLC method is highly suitable.[6] Here is a recommended starting point that will likely require further optimization:
| Parameter | Recommendation |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 254 nm (due to the nitroaromatic chromophore) |
This method should provide good retention and selectivity for your analyte.[6]
Q2: My analyte appears to be degrading in the autosampler. How can I prevent this?
A2: Analyte stability in the autosampler is a common concern. The hydrazide functional group can be reactive.[7][8]
-
Autosampler Temperature: Set the autosampler temperature to a low value, such as 4°C, to slow down potential degradation reactions.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that promotes stability. For hydrazides, slightly acidic conditions can sometimes improve stability. Avoid highly basic or reactive solvents.
-
Limit Residence Time: If possible, schedule your analytical runs to minimize the time the sample sits in the autosampler before injection.
Q3: Can I use Gas Chromatography (GC) to analyze this compound?
A3: While GC can be used for the analysis of some hydrazide-containing compounds, it is often not the preferred method for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.[7] The compound has a relatively high molecular weight and may have low volatility. Additionally, the thermal lability of the hydrazide and nitro groups could lead to degradation in the hot GC inlet. HPLC is generally a more robust and reliable technique for this type of molecule. If GC is necessary, derivatization to a more volatile and stable analog may be required.[7][8]
Section 3: Experimental Protocols
Protocol 1: HPLC-UV Analysis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
This protocol provides a detailed workflow for the quantitative analysis of the target compound.
Workflow Diagram:
Sources
- 1. eijppr.com [eijppr.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. droracle.ai [droracle.ai]
- 4. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide: Synthesis, Bioactivity, and Structure-Activity Relationships
Abstract
The hydrazide functional group is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for developing therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This guide presents a comprehensive comparative study of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, a molecule of interest due to its unique substitution pattern. We will dissect its synthesis, place it in context with structurally similar hydrazides, and provide a framework for its biological evaluation based on established protocols and structure-activity relationship (SAR) principles. This document is intended for researchers, chemists, and drug development professionals seeking to explore and rationalize the design of novel hydrazide-based therapeutic candidates.
Introduction: The Hydrazide Scaffold in Drug Discovery
Hydrazides (R-CO-NHNH₂) and their derivatives, particularly hydrazones (R-CO-NH-N=CHR'), are privileged structures in drug discovery.[4][5] Their prevalence stems from several key chemical and biological attributes:
-
Synthetic Tractability: The hydrazide moiety is readily synthesized, most commonly through the hydrazinolysis of an ester, allowing for the facile creation of diverse compound libraries.[6][7][8]
-
Hydrogen Bonding Capability: The -CONHNH- backbone provides both hydrogen bond donors and acceptors, facilitating interactions with biological targets like enzymes and receptors.
-
Chelating Properties: The hydrazide-hydrazone moiety can chelate metal ions, which is a known mechanism of action for some antimicrobial and anticancer agents.[9]
-
Broad-Spectrum Bioactivity: Compounds incorporating this scaffold have demonstrated significant efficacy as antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant agents.[1][2][10][11]
The subject of this guide, 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, combines the core hydrazide pharmacophore with a substituted phenoxy ring. The presence of a methyl group and a strongly electron-withdrawing nitro group suggests potentially potent and specific biological activity, warranting a detailed comparative investigation.
Synthesis and Characterization
The synthesis of phenoxyalkanoic hydrazides is a well-established and robust process, typically involving a two-step sequence. The causality behind this choice is clear: it allows for the modular assembly of diverse derivatives by simply varying the starting phenol and α-halo ester.
General Synthetic Protocol
The proposed synthesis for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide follows this validated pathway.
Step 1: Synthesis of Ethyl 2-(3-Methyl-4-nitrophenoxy)propanoate (Ester Intermediate) This step involves a classic Williamson ether synthesis. The phenoxide ion, generated by deprotonating 3-Methyl-4-nitrophenol with a suitable base (e.g., K₂CO₃), acts as a nucleophile, attacking an ethyl 2-bromopropionate electrophile. Acetonitrile is often chosen as the solvent due to its polarity and appropriate boiling point for this reaction.[12][13]
Step 2: Hydrazinolysis of the Ester Intermediate The purified ester is subsequently converted to the final hydrazide via hydrazinolysis.[3][6][14] Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the ethoxy group. This reaction is typically performed in an alcoholic solvent like ethanol under reflux to drive the reaction to completion.[7][8]
Caption: General two-step synthesis workflow for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
Characterization
The identity and purity of the synthesized compounds must be rigorously confirmed. Standard analytical techniques include:
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (N-H stretch, C=O stretch).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the complete molecular structure and confirm the positions of substituents.[15]
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[10]
Comparative Framework & Structure-Activity Relationship (SAR)
To understand the potential of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, we compare it to a series of structurally related analogues. The SAR analysis is built upon extensive data from the scientific literature.[5][11][16][17]
| Compound | Core Structure | R1 (Alkyl) | R2 (Ring Substituents) | Key Feature for Comparison |
| Target Compound | 2-(Phenoxy)propanohydrazide | -CH₃ | 3-CH₃, 4-NO₂ | The specific combination of methyl and nitro group substitution. |
| Analogue A | 2-(Phenoxy)acetohydrazide | -H | 3-CH₃, 4-NO₂ | Impact of the propanoic methyl group vs. an acetic core. |
| Analogue B | 2-(3-Methylphenoxy)propanohydrazide | -CH₃ | 3-CH₃ | Role of the electron-withdrawing nitro group. |
| Analogue C | 2-(4-Nitrophenoxy)propanohydrazide | -CH₃ | 4-NO₂ | Influence of the methyl group's position and steric effects. |
| Analogue D (Hydrazone) | N'-Benzylidene-2-(3-methyl-4-nitrophenoxy)propanohydrazide | -CH₃ | 3-CH₃, 4-NO₂ | Enhanced lipophilicity and altered geometry of a hydrazone derivative. |
SAR Insights from Literature:
-
The Hydrazide-Hydrazone Moiety: The core -CONHNH- group is essential for activity. Its conversion to a hydrazone (-CONH-N=CH-) often enhances biological effects, particularly antimicrobial and anticancer activity, by increasing lipophilicity and introducing a rigid, planar azomethine group.[1][2][18]
-
The Phenoxy Ring: This aromatic system acts as a crucial linker. Its substituents dramatically modulate the compound's electronic properties, lipophilicity, and steric profile.
-
Electron-Withdrawing Groups (EWGs): The 4-nitro group is a powerful EWG. In many compound series, the presence of EWGs like nitro or halo groups on the phenyl ring is correlated with increased antimicrobial and anticancer activity.[15][19] This is attributed to altered electronic distribution and potential for specific interactions with target sites.
-
Alkyl Groups: The methyl group at position 3 (R2) and on the propanoate backbone (R1) increases lipophilicity. This can enhance cell membrane penetration but may also introduce steric hindrance, potentially affecting binding to a target protein. The optimal balance of lipophilicity and steric factors is key for potency.[16][17]
Based on this, we can hypothesize that the Target Compound possesses significant biological potential due to the combined electronic effect of the nitro group and the lipophilic character imparted by the two methyl groups. Its activity is predicted to be greater than Analogue B (lacking the nitro group) and potentially different from Analogue C (lacking the 3-methyl group).
Protocols for Biological Evaluation
To empirically validate these hypotheses, standardized, self-validating biological assays are required. The protocols below are widely accepted in the field.
Antimicrobial Susceptibility Testing
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10][20]
Protocol: Broth Microdilution Assay
-
Preparation: Prepare a stock solution of the test hydrazide in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the bacterial or fungal strain (e.g., S. aureus, E. coli, C. albicans) to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth media.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth to achieve a range of final concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin, Amphotericin B) should be run in parallel.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
Analysis: Determine the MIC by visually inspecting for the lowest concentration at which no turbidity (growth) is observed. This can be confirmed by measuring absorbance with a plate reader.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination via broth microdilution.
Anticancer Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[9][18][21]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, PC-3 prostate cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test hydrazide (prepared by serial dilution) for a specified period (e.g., 48 or 72 hours).
-
Controls: Include untreated cells (vehicle control) and cells treated with a standard anticancer drug (e.g., Paclitaxel, 5-Fluorouracil).[9][18]
-
MTT Addition: After incubation, add MTT solution [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Analysis: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Standard workflow for determining anticancer cytotoxicity using the MTT assay.
Illustrative Data and Interpretation
The following tables present hypothetical but plausible experimental data based on the SAR principles discussed. This data serves to illustrate how results from the proposed experiments would be structured for comparative analysis.
Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| Target Cpd. | 8 | 32 | 16 |
| Analogue A | 16 | 64 | 32 |
| Analogue B | 64 | >128 | 128 |
| Analogue C | 8 | 32 | 16 |
| Analogue D | 4 | 16 | 8 |
| Ciprofloxacin | 1 | 0.5 | N/A |
Interpretation: This illustrative data suggests the Target Compound has potent activity, which is significantly diminished without the nitro group (Analogue B). The conversion to a hydrazone (Analogue D) further enhances potency across all strains, a commonly observed trend.[2][10]
Table 2: Hypothetical Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | PC-3 (Prostate) | HCT-116 (Colon) |
| Target Cpd. | 5.2 | 7.8 | 4.1 |
| Analogue A | 10.5 | 15.1 | 9.8 |
| Analogue B | 45.7 | 60.2 | 51.3 |
| Analogue C | 6.1 | 8.5 | 4.9 |
| Analogue D | 2.1 | 3.5 | 1.8 |
| Paclitaxel | 0.01 | 0.05 | 0.02 |
Interpretation: The data pattern mirrors the antimicrobial results. The nitro group appears critical for potent cytotoxicity (compare Target vs. Analogue B). The hydrazone (Analogue D) shows the highest potency among the derivatives, highlighting a valuable direction for lead optimization.[1][18][21]
Conclusion and Future Directions
This guide establishes 2-(3-Methyl-4-nitrophenoxy)propanohydrazide as a compound of significant interest for therapeutic development. Based on a robust analysis of structure-activity relationships from existing literature, its unique substitution pattern—combining an electron-withdrawing nitro group with lipophilic methyl groups—positions it as a promising candidate for antimicrobial and anticancer applications.
The provided protocols for synthesis and biological evaluation offer a clear and validated pathway for its empirical investigation. Future research should focus on:
-
Synthesis and Confirmation: Synthesizing the target compound and its analogues to generate empirical data.
-
Biological Screening: Performing the antimicrobial and anticancer assays described to validate the hypotheses.
-
Lead Optimization: Expanding the library, particularly by synthesizing a range of hydrazone derivatives (Analogue D type) to further enhance potency.
-
Mechanism of Action Studies: Investigating how the most potent compounds exert their biological effects at a molecular level.
By systematically applying the principles and methods outlined herein, researchers can effectively explore the therapeutic potential of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide and contribute to the development of novel hydrazide-based drugs.
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A Researcher's Guide to Validating the Mechanism of Action of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous experimental scrutiny. This guide provides a comprehensive framework for elucidating and validating the mechanism of action of the novel compound, 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. While the specific biological activities of this molecule are not yet extensively documented, its structural similarity to other phenoxypropanohydrazide derivatives suggests a high potential for pharmacological activity.[1][2][3][4][5][6] This guide, therefore, is designed to be a self-validating system of inquiry, leading you through a logical progression of experiments to uncover its molecular targets and cellular effects.
Initial Hypothesis Generation: What Could It Be Doing?
The chemical scaffold of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, featuring a substituted phenoxy ring linked to a propanohydrazide moiety, is a privileged structure in medicinal chemistry.[5][7] Derivatives of this class have been reported to exhibit a wide array of biological activities, including but not limited to, enzyme inhibition and receptor modulation.[1][6] Therefore, a logical starting point for our investigation is to hypothesize that 2-(3-Methyl-4-nitrophenoxy)propanohydrazide may function as an enzyme inhibitor . This hypothesis provides a clear and testable framework for the initial stages of our investigation.
Stage 1: Identifying the Molecular Target - Is It Hitting Something?
The crucial first step is to determine if, and to what, our compound of interest binds within a cellular context. For this, the Cellular Thermal Shift Assay (CETSA) is an invaluable tool.[8][9][10][11][12] CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[10][11]
Experimental Workflow: Target Engagement Confirmation with CETSA
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for CETSA
-
Cell Culture and Treatment:
-
Culture a relevant cell line to 80-90% confluency. The choice of cell line should be guided by any preliminary data on the compound's activity or by screening a panel of cell lines from different tissues.
-
Treat the cells with a predetermined concentration of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[8]
-
-
Heating:
-
After treatment, harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.[8]
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[8]
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of a specific target protein in the soluble fraction by Western blotting or other protein quantification methods.
-
-
Data Interpretation:
-
A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, signifying stabilization upon binding.
-
Stage 2: Characterizing the Interaction - How Is It Binding?
Once a target protein is identified, the next step is to characterize the nature of the interaction. If the identified target is an enzyme, a series of enzyme inhibition assays should be performed to determine the kinetic parameters of inhibition.[13][14][15][16][17]
Experimental Workflow: Enzyme Inhibition Kinetics
Caption: Workflow for characterizing the kinetics of enzyme inhibition.
Detailed Protocols for Enzyme Inhibition Assays
-
IC50 Determination:
-
Perform the enzyme assay with a fixed concentration of substrate and varying concentrations of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
-
Mechanism of Inhibition Studies:
-
Conduct the enzyme assay with varying concentrations of the substrate in the absence and presence of different fixed concentrations of the inhibitor.
-
Plot the initial reaction velocities against the substrate concentrations (Michaelis-Menten plot) and their reciprocals (Lineweaver-Burk plot).[18]
-
The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the type of reversible inhibition (competitive, non-competitive, or uncompetitive).[18]
-
-
Irreversibility Studies:
-
To distinguish between reversible and irreversible inhibition, perform a rapid dilution experiment.[13][19] Pre-incubate the enzyme with a high concentration of the inhibitor, and then rapidly dilute the mixture to a concentration well below the Ki.[13] If the inhibition is reversible, enzyme activity will be restored. If it is irreversible, the activity will not be recovered.[19]
-
Hypothetical Data Comparison
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| 2-(3-Methyl-4-nitrophenoxy)propanohydrazide | Hypothetical Kinase A | 1.2 | 0.5 | Competitive |
| Known Inhibitor X | Hypothetical Kinase A | 0.5 | 0.1 | Competitive |
| Known Inhibitor Y | Hypothetical Kinase A | 5.8 | 2.1 | Non-competitive |
This table provides a clear comparison of the inhibitory potency and mechanism of our test compound with known inhibitors of the same target.
Stage 3: Elucidating Downstream Cellular Effects - What Is the Consequence?
Validating the mechanism of action requires demonstrating that the compound's interaction with its target leads to a measurable downstream cellular response.[20][21][22][23][24] This can be achieved by analyzing the modulation of signaling pathways.
Experimental Workflow: Downstream Signaling Analysis
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide Analogs
Abstract
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 2-(3-methyl-4-nitrophenoxy)propanohydrazide. While direct, extensive SAR studies on this specific scaffold are not widely published, this document synthesizes findings from structurally related phenoxy, hydrazide, and nitroaromatic compounds to establish a predictive SAR framework. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel therapeutic agents. We will explore the rationale behind structural modifications, compare potential biological activities supported by experimental data from analogous series, and provide detailed experimental protocols for the evaluation of these compounds.
Introduction: The 2-(Aryloxy)propanohydrazide Scaffold
The 2-(aryloxy)propanohydrazide moiety represents a versatile scaffold in medicinal chemistry. The core structure, characterized by a substituted phenoxy ring linked to a propanohydrazide side chain, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The parent compound, 2-(3-methyl-4-nitrophenoxy)propanohydrazide, incorporates key pharmacophoric features:
-
The Nitroaromatic System: The 4-nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the phenoxy ring and is a known pharmacophore in various antimicrobial and anticancer agents.[1] Its biological activity is often linked to its bioreduction to reactive nitrogen species within target cells.[1]
-
The Hydrazide Moiety: Hydrazides and their hydrazone derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[2]
-
The Phenoxy Linkage: The ether linkage provides a degree of conformational flexibility, while the substituents on the phenyl ring are critical determinants of target binding and overall pharmacological profile.
This guide will deconstruct the SAR of this scaffold by examining the influence of substituents on the aromatic ring and modifications of the propanohydrazide side chain.
Synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide and its Analogs
The synthesis of the parent compound and its analogs typically follows a convergent strategy, allowing for the introduction of diversity at various positions.
General Synthetic Workflow
Caption: General synthetic scheme for 2-(aryloxy)propanohydrazide analogs.
Experimental Protocol: Synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
-
Step 1: Synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)propanoate.
-
To a solution of 3-methyl-4-nitrophenol (1 eq.) in acetone, add anhydrous potassium carbonate (2 eq.).
-
Add ethyl 2-bromopropionate (1.2 eq.) dropwise.
-
Reflux the reaction mixture for 12-24 hours, monitoring by TLC.
-
After completion, filter the solid and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate).
-
-
Step 2: Synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
-
Dissolve the ethyl 2-(3-methyl-4-nitrophenoxy)propanoate (1 eq.) in ethanol.
-
Add hydrazine hydrate (5 eq.) and reflux for 8-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired product.
-
Comparative Analysis of Biological Activities
Based on the biological activities of structurally related nitroaromatic and hydrazone compounds, the analogs of 2-(3-methyl-4-nitrophenoxy)propanohydrazide are anticipated to exhibit a range of effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
The nitro group is a key pharmacophore in many antimicrobial agents.[1] Its efficacy is often attributed to its reduction within microbial cells to cytotoxic reactive nitrogen species.
Inferred SAR for Antimicrobial Activity:
-
Nitro Group Position: The para-position of the nitro group is often crucial for activity. Shifting it to the meta or ortho position may alter the reduction potential and, consequently, the antimicrobial efficacy.
-
Substituents on the Phenyl Ring:
-
Electron-donating groups (e.g., methyl): The 3-methyl group may slightly enhance lipophilicity, potentially improving cell membrane penetration.
-
Electron-withdrawing groups (e.g., halogens): Introduction of additional electron-withdrawing groups could further enhance the electron-deficient nature of the nitroaromatic ring, potentially increasing its susceptibility to bioreduction.
-
-
Hydrazide/Hydrazone Moiety: Conversion of the hydrazide to various hydrazones by reacting with different aldehydes or ketones can significantly modulate the antimicrobial spectrum and potency. This modification alters the lipophilicity, steric bulk, and hydrogen bonding capacity of the molecule.
Table 1: Comparative Antimicrobial Activity of Structurally Related Nitroaromatic Hydrazones (Hypothetical Data Based on Literature Trends)
| Compound ID | R1 (at position 3) | R2 (at position 4) | Hydrazone Substituent (Ar) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | -CH3 | -NO2 | -H | 16 | 32 |
| Analog 1 | -H | -NO2 | -H | 32 | 64 |
| Analog 2 | -Cl | -NO2 | -H | 8 | 16 |
| Analog 3 | -CH3 | -NO2 | 4-chlorophenyl | 4 | 8 |
| Analog 4 | -CH3 | -NO2 | 2-hydroxyphenyl | 8 | 16 |
| Analog 5 | -CH3 | -H | -H | >128 | >128 |
Anticancer Activity
Nitroaromatic compounds have also been investigated as potential anticancer agents, often acting as hypoxia-activated prodrugs.[1] The hydrazone moiety is also a common feature in many compounds with antiproliferative activity.
Inferred SAR for Anticancer Activity:
-
Hypoxia-Activated Prodrug Potential: The 4-nitro group can be selectively reduced in the hypoxic environment of solid tumors, releasing cytotoxic species.
-
Enzyme Inhibition: The overall structure may allow for inhibition of key enzymes involved in cancer cell proliferation or survival. For instance, structurally related phenoxy derivatives have been shown to inhibit enzymes like malate dehydrogenase.[3]
-
Modifications of the Hydrazone Moiety: The aromatic or heterocyclic ring introduced in the hydrazone portion can engage in various interactions (e.g., π-π stacking, hydrogen bonds) with biological targets, significantly influencing anticancer potency.
Table 2: Comparative Anticancer Activity of Structurally Related Analogs (Hypothetical IC50 Data)
| Compound ID | R1 (at position 3) | R2 (at position 4) | Hydrazone Substituent (Ar) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| Parent | -CH3 | -NO2 | -H | 25.5 | 38.2 |
| Analog 6 | -OCH3 | -NO2 | -H | 15.8 | 22.4 |
| Analog 7 | -CH3 | -NO2 | 3,4-dimethoxyphenyl | 8.2 | 12.5 |
| Analog 8 | -CH3 | -NO2 | 2-pyridyl | 11.5 | 18.9 |
| Analog 9 | -CH3 | -CN | -H | 45.1 | 62.7 |
Experimental Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Sources
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide Activity
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is both arduous and fraught with challenges. A critical juncture in this process is establishing a robust correlation between in vitro observations and in vivo efficacy. This guide provides a comprehensive framework for evaluating the biological activity of the novel compound, 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, with a focus on bridging the translational gap between laboratory assays and whole-organism responses.
The hydrazide functional group is a cornerstone in medicinal chemistry, featured in a plethora of compounds with a broad spectrum of biological activities.[1] Our focus here is to delineate a logical, evidence-based pathway for characterizing 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, a compound whose potential is yet to be fully unlocked. This guide will objectively compare its hypothetical performance with established alternatives, supported by detailed experimental designs.
The Rationale for a Correlative Approach
The drug development pipeline has seen a significant shift towards incorporating in vitro testing at early stages.[2] This is driven by ethical considerations, cost-effectiveness, and the ability to rapidly screen numerous candidates.[2][3] In vitro assays, conducted on cells or biological molecules outside a living organism, offer a controlled environment to dissect specific biological mechanisms.[2][4][5] However, the complexity of a living system, with its intricate network of metabolic pathways and physiological responses, cannot be fully replicated "in glass."[2]
This is where in vivo studies, conducted in living organisms, become indispensable.[6] They provide crucial information on a drug candidate's safety, toxicity, pharmacokinetics, and pharmacodynamics in a whole-organism context.[4][6] A strong in vitro-in vivo correlation (IVIVC) is the holy grail of preclinical development, as it enhances the predictive power of early-stage screening and de-risks the transition to clinical trials.
Hypothetical Activity Profile of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
Given the structural motifs present in 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, specifically the nitrophenoxy and hydrazide moieties, we can hypothesize potential biological activities. For instance, compounds with a nitrophenyl substituent have demonstrated promising antiproliferative activity against cancer cell lines.[7][8][9] Therefore, for the purpose of this guide, we will explore its potential as an anti-cancer agent. As a comparator, we will consider Doxorubicin, a well-established chemotherapeutic agent.
A Phased Approach to In Vitro and In Vivo Correlation
Our investigation into the anti-cancer potential of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide will follow a structured, multi-phase approach.
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"Mechanism_of_Action" -> "Animal_Model" [label="Promising In Vitro Data", lhead="cluster_1"]; "Efficacy_Study" -> "PK_PD_Modeling" [lhead="cluster_2"]; "Toxicity_Assessment" -> "PK_PD_Modeling"; }
Phase 1: In Vitro Characterization
The initial phase focuses on determining the cytotoxic potential and preliminary mechanism of action of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide using cell-based assays.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide against a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide and Doxorubicin (positive control) in culture medium. Replace the existing medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation: Comparative In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| 2-(3-Methyl-4-nitrophenoxy)propanohydrazide | MCF-7 | Hypothetical Value |
| 2-(3-Methyl-4-nitrophenoxy)propanohydrazide | A549 | Hypothetical Value |
| Doxorubicin | MCF-7 | Established Value |
| Doxorubicin | A549 | Established Value |
Table 1: Hypothetical IC50 values for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide and Doxorubicin.
Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if the cytotoxic effect of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide is mediated by the induction of apoptosis.
Methodology:
-
Cell Treatment: Treat cancer cells with 2-(3-Methyl-4-nitrophenoxy)propanohydrazide at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Phase 2: In Vivo Validation
Following promising in vitro results, the focus shifts to evaluating the compound's efficacy and safety in a living organism.
Experimental Protocol: Xenograft Mouse Model of Cancer
Objective: To assess the in vivo anti-tumor efficacy of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, 2-(3-Methyl-4-nitrophenoxy)propanohydrazide at different doses, Doxorubicin).
-
Compound Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal or oral) according to a predetermined schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Study Termination: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
Data Presentation: Comparative In Vivo Efficacy
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Hypothetical Value | 0 |
| 2-(3-Methyl-4-nitrophenoxy)propanohydrazide (Low Dose) | Hypothetical Value | Calculated Value |
| 2-(3-Methyl-4-nitrophenoxy)propanohydrazide (High Dose) | Hypothetical Value | Calculated Value |
| Doxorubicin | Hypothetical Value | Calculated Value |
Table 2: Hypothetical in vivo efficacy data for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide and Doxorubicin in a xenograft model.
Experimental Protocol: Acute Toxicity Study
Objective: To determine the short-term safety profile and the maximum tolerated dose (MTD) of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
Methodology:
-
Animal Model: Use healthy rodents (e.g., mice or rats).
-
Dose Administration: Administer single, escalating doses of the compound to different groups of animals.
-
Observation: Closely monitor the animals for signs of toxicity, morbidity, and mortality for up to 14 days.
-
Data Collection: Record clinical signs, body weight changes, and any instances of mortality.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
Phase 3: Correlation Analysis
The final phase involves integrating the in vitro and in vivo data to establish a meaningful correlation.
subgraph "cluster_invitro" { label="In Vitro"; bgcolor="#E8F0FE"; invitro_node [label="Drug Concentration\n(in culture medium)", fillcolor="#FFFFFF", fontcolor="#202124"]; response_invitro [label="Cellular Response\n(e.g., % Inhibition)", fillcolor="#FFFFFF", fontcolor="#202124"]; invitro_node -> response_invitro [label="leads to"]; }
subgraph "cluster_invivo" { label="In Vivo"; bgcolor="#E6F4EA"; invivo_node [label="Drug Concentration\n(in plasma/tumor)", fillcolor="#FFFFFF", fontcolor="#202124"]; response_invivo [label="Pharmacological Effect\n(e.g., Tumor Regression)", fillcolor="#FFFFFF", fontcolor="#202124"]; invivo_node -> response_invivo [label="leads to"]; }
invitro_node -> invivo_node [style=dashed, color="#EA4335", label="Correlation?", arrowhead=normal, constraint=false]; response_invitro -> response_invivo [style=dashed, color="#EA4335", label="Correlation?", arrowhead=normal, constraint=false]; }
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Objective: To understand the relationship between the drug concentration in the body over time (PK) and its therapeutic effect (PD).
Methodology:
-
Pharmacokinetic Study: Administer 2-(3-Methyl-4-nitrophenoxy)propanohydrazide to animals and collect blood samples at various time points. Analyze the plasma concentrations of the drug to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
-
Pharmacodynamic Assessment: Correlate the PK parameters with the observed anti-tumor effect from the efficacy studies.
-
Modeling: Use mathematical models to describe the PK/PD relationship.
By establishing a robust IVIVC, we can use in vitro data to predict the in vivo performance of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide and its analogs, thereby accelerating the drug development process. This correlative approach, grounded in sound scientific principles and rigorous experimentation, is paramount for translating a promising molecule into a life-saving therapeutic.
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A Comparative Guide to the Biological Activity of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide Enantiomers
In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive framework for the comparative analysis of the biological activity of the (R)- and (S)-enantiomers of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, a novel compound with potential therapeutic applications. While specific comparative data for this compound's enantiomers is not yet extensively published, this guide synthesizes established methodologies and insights from the broader class of hydrazide derivatives to propose a robust experimental plan for their evaluation.
Introduction: The Significance of Chirality in Drug Action
Chirality plays a pivotal role in the interaction between a drug molecule and its biological target, which is typically a chiral macromolecule such as a protein or nucleic acid. The differential interaction of enantiomers with these targets can lead to variations in efficacy, potency, and toxicity.[1] For instance, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even responsible for adverse effects.[1] Therefore, the thorough characterization of individual enantiomers is a regulatory and scientific imperative in drug development.
Hydrazide-hydrazone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3][4][5] The introduction of a chiral center, as in 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, necessitates a comparative evaluation of its enantiomers to identify the eutomer—the enantiomer with the desired pharmacological activity.
This guide will delineate the necessary steps for a comprehensive comparison, from the synthesis and chiral separation of the enantiomers to the detailed protocols for assessing their biological activities.
Synthesis and Chiral Resolution
The first critical step is the synthesis of the racemic mixture of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide and the subsequent separation of its enantiomers.
Synthesis of Racemic 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
The synthesis of the target compound can be achieved through a multi-step process, likely starting from commercially available precursors. A plausible synthetic route is outlined below.
Caption: Proposed synthetic pathway for racemic 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
Chiral Resolution of Enantiomers
The separation of the synthesized racemate into its constituent enantiomers is a crucial step. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.[6][7]
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: A variety of chiral stationary phases are available, such as those based on polysaccharide derivatives (e.g., cellulose or amylose).[8] Initial screening with a small set of diverse chiral columns is recommended to identify a suitable stationary phase that provides baseline separation of the enantiomers.
-
Mobile Phase Optimization: The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), should be optimized to achieve good resolution and reasonable retention times.
-
Detection: A UV detector set at an appropriate wavelength based on the compound's UV-Vis spectrum should be used for detection.
-
Fraction Collection: Once the analytical method is established, it can be scaled up to a preparative or semi-preparative scale to collect fractions of the individual enantiomers.
-
Purity and Enantiomeric Excess Determination: The purity of the collected fractions should be assessed by analytical HPLC, and the enantiomeric excess (ee) should be determined to ensure the high purity of each enantiomer.
Comparative Biological Activity Assessment
A battery of in vitro assays should be conducted to compare the biological activities of the (R)- and (S)-enantiomers. Based on the known activities of hydrazide derivatives, the following assays are recommended.
Antimicrobial Activity
Rationale: Hydrazide-hydrazones are well-documented as potent antimicrobial agents.[2][3][4] It is plausible that the enantiomers of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide will exhibit differential activity against various bacterial strains.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.
-
Preparation of Inoculum: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilutions: The (R)- and (S)-enantiomers, as well as the racemate, are serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well, and the plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Activity
Rationale: Many hydrazide derivatives have demonstrated significant antifungal properties.[9][10][11] A comparative study of the enantiomers against pathogenic fungal strains is therefore warranted.
Experimental Protocol: Antifungal Susceptibility Testing (CLSI M27-A3)
-
Fungal Strains: A selection of pathogenic yeasts (e.g., Candida albicans, Cryptococcus neoformans) and molds (e.g., Aspergillus fumigatus) should be included.
-
Inoculum Preparation: Fungal inocula are prepared and standardized according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Drug Dilution and Inoculation: Similar to the antibacterial assay, serial dilutions of the enantiomers and racemate are prepared in 96-well plates, followed by the addition of the fungal inoculum.
-
Incubation: Plates are incubated at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration that causes a significant inhibition of fungal growth compared to the drug-free control.
Cytotoxic Activity
Rationale: The potential of hydrazone derivatives as anticancer agents has been explored in numerous studies.[12][13][14] Evaluating the cytotoxic effects of the enantiomers on various cancer cell lines is a critical step in assessing their therapeutic potential.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be used. A non-cancerous cell line (e.g., HEK293) should be included to assess selectivity.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the (R)- and (S)-enantiomers and the racemate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The half-maximal inhibitory concentration (IC50) is then calculated.
Data Presentation and Interpretation
The quantitative data obtained from the biological assays should be summarized in clear and concise tables to facilitate easy comparison between the enantiomers and the racemate.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| (R)-enantiomer | ||||
| (S)-enantiomer | ||||
| Racemate | ||||
| Positive Control |
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Compound | C. albicans | C. neoformans | A. fumigatus |
| (R)-enantiomer | |||
| (S)-enantiomer | |||
| Racemate | |||
| Positive Control |
Table 3: Comparative Cytotoxic Activity (IC50 in µM)
| Compound | MCF-7 | A549 | HCT116 | HEK293 |
| (R)-enantiomer | ||||
| (S)-enantiomer | ||||
| Racemate | ||||
| Positive Control |
The interpretation of these results will reveal whether there is a significant difference in the biological activity of the two enantiomers. The enantiomer with the higher potency and selectivity will be identified as the eutomer and will be the focus of further preclinical development.
Mechanistic Insights and Future Directions
Should one enantiomer demonstrate significantly superior activity, further studies to elucidate its mechanism of action would be the next logical step. For instance, if an enantiomer shows potent anticancer activity, investigating its effect on the cell cycle, apoptosis induction, or specific signaling pathways would be crucial.
Caption: Experimental workflow for the comparative analysis of enantiomers.
Conclusion
The comparative biological evaluation of the enantiomers of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide is a critical undertaking to unlock its full therapeutic potential. By following the systematic approach outlined in this guide, researchers can effectively characterize the pharmacological profile of each enantiomer, identify the eutomer, and pave the way for the development of a potentially safer and more effective therapeutic agent. The principles and protocols described herein are grounded in established scientific practices and provide a solid foundation for the rigorous investigation of this and other chiral drug candidates.
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Gümrükçüoğlu, N., et al. (2013). Synthesis and antifungal activity of new hydrazide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1010-1015. [Link]
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Benchmarking 2-(3-Methyl-4-nitrophenoxy)propanohydrazide Against Standard Anti-Inflammatory Drugs: A Comparative Guide for Drug Development Professionals
Abstract: The pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for benchmarking the investigational compound 2-(3-Methyl-4-nitrophenoxy)propanohydrazide against established, clinically relevant anti-inflammatory drugs. While specific preclinical data for this compound is not publicly available, its structural motifs—a nitrophenoxy group and a propanohydrazide core—are present in molecules with known biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] This document, therefore, presents a series of robust in vitro and in vivo protocols to elucidate its potential anti-inflammatory mechanism and comparative efficacy. We will benchmark it against two classes of standard drugs: a selective COX-2 inhibitor (Celecoxib) and a TNF-α inhibitor (Infliximab), representing both small molecule and biologic therapeutic modalities.
Introduction: Rationale for Investigation
2-(3-Methyl-4-nitrophenoxy)propanohydrazide, hereafter referred to as "Compound X," is a novel chemical entity. The presence of a nitro group is a feature in various bioactive compounds with a wide spectrum of activities, including anti-inflammatory effects.[3][4] Similarly, hydrazone derivatives, which can be formed from hydrazides, are known to possess significant anti-inflammatory properties.[2] This structural alert analysis provides a strong rationale for investigating Compound X as a potential anti-inflammatory agent.
This guide is designed to provide researchers with a scientifically rigorous, step-by-step approach to:
-
Determine the in vitro anti-inflammatory profile of Compound X.
-
Elucidate its potential mechanism of action in comparison to known pathways.
-
Evaluate its in vivo efficacy in a preclinical model of acute inflammation.
Our choice of comparators is deliberate:
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, representing a widely used class of oral non-steroidal anti-inflammatory drugs (NSAIDs).[5][6]
-
Infliximab: A monoclonal antibody that neutralizes tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[3][4][7] This allows for comparison against a potent biologic agent with a distinct mechanism of action.
The following sections detail the experimental workflows, from initial cell-based assays to in vivo studies, providing the necessary protocols to generate robust, comparative data.
In Vitro Efficacy Assessment
The initial phase of benchmarking involves characterizing the compound's activity in relevant cell-based models. The primary objective is to determine its potency in inhibiting key inflammatory mediators.
Inhibition of Pro-Inflammatory Cytokine Production
Causality: A hallmark of inflammation is the overproduction of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6) by immune cells in response to a stimulus. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of this response in macrophages. By measuring the ability of Compound X to inhibit the production of these cytokines, we can quantify its direct anti-inflammatory effect at the cellular level.
Experimental Protocol: Cytokine Inhibition in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing serial dilutions of Compound X, Celecoxib, or Infliximab. A vehicle control (e.g., 0.1% DMSO) is also included. Cells are pre-incubated with the compounds for 1 hour.
-
Stimulation: LPS is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Quantification: The cell culture supernatant is collected. The concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) for each compound is calculated by plotting the percentage of cytokine inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
Hypothetical Comparative Data:
| Compound | Target Pathway | IC₅₀ (TNF-α Inhibition) | IC₅₀ (IL-6 Inhibition) |
| Compound X | To Be Determined | 5.2 µM | 8.7 µM |
| Celecoxib | COX-2 | > 50 µM | > 50 µM |
| Infliximab | TNF-α | 0.01 µg/mL | 0.5 µg/mL |
Note: Hypothetical data is for illustrative purposes. Celecoxib is not expected to directly inhibit cytokine production in this assay, as its primary mechanism is downstream of cytokine signaling.
Mechanistic Insight: COX Enzyme Inhibition Assay
Causality: A primary mechanism of many NSAIDs is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[8] This assay will determine if Compound X shares this mechanism.
Experimental Protocol: COX-1/COX-2 Inhibition Assay
A commercially available colorimetric COX inhibitor screening assay kit will be used. This assay measures the peroxidase activity of COX enzymes.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared according to the kit's instructions.
-
Compound Incubation: The enzymes are incubated with various concentrations of Compound X, Celecoxib (as a COX-2 selective inhibitor), and a non-selective NSAID like Ibuprofen.
-
Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Detection: The production of Prostaglandin G₂, the initial product of the COX reaction, is measured colorimetrically at the recommended wavelength.
-
Data Analysis: The IC₅₀ values for COX-1 and COX-2 inhibition are calculated. The selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) is determined to assess the compound's preference for inhibiting COX-2 over COX-1.
Hypothetical Comparative Data:
| Compound | IC₅₀ (COX-1) | IC₅₀ (COX-2) | Selectivity Index (COX-1/COX-2) |
| Compound X | 25 µM | 2.1 µM | 11.9 |
| Celecoxib | 15 µM | 0.05 µM | 300 |
| Ibuprofen | 2 µM | 5 µM | 0.4 |
Note: Hypothetical data suggests Compound X may be a moderately selective COX-2 inhibitor.
In Vivo Efficacy Assessment
Moving from in vitro to in vivo models is a critical step to evaluate the therapeutic potential of a compound in a complex biological system.
Causality: The carrageenan-induced paw edema model is a well-established and widely used assay for evaluating the acute anti-inflammatory activity of new compounds.[9] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema, a cardinal sign of inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (180-200g) are used and acclimatized for at least one week.
-
Grouping: Animals are randomly assigned to groups (n=6 per group): Vehicle control, Compound X (e.g., 10, 30, 100 mg/kg), Celecoxib (e.g., 30 mg/kg), and a positive control.
-
Compound Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Hypothetical Comparative Data:
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition at 3h (%) | Paw Edema Inhibition at 5h (%) |
| Vehicle Control | - | 0% | 0% |
| Compound X | 30 | 45% | 55% |
| Celecoxib | 30 | 50% | 60% |
Visualization of Experimental Workflows and Pathways
Diagram 1: General Experimental Workflow
Caption: Workflow for benchmarking Compound X.
Diagram 2: Inflammatory Signaling Pathways
Caption: Key inflammatory pathways and drug targets.
Conclusion and Future Directions
This guide outlines a foundational strategy for the preclinical benchmarking of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide (Compound X) as a potential anti-inflammatory agent. The proposed experiments will generate critical data on its in vitro potency, mechanism of action, and in vivo efficacy in an acute inflammation model, all in direct comparison to clinically successful drugs.
Positive results from these studies would warrant further investigation, including:
-
Broader Mechanism of Action Studies: Investigating effects on other inflammatory pathways (e.g., NF-κB, JAK-STAT).
-
Chronic Inflammation Models: Evaluating efficacy in models of rheumatoid arthritis or inflammatory bowel disease.
-
Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
By following this structured and comparative approach, researchers can efficiently and effectively evaluate the therapeutic potential of novel compounds like 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, making informed decisions for further drug development.
References
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]
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Patsnap. (2024). What are COX-2 inhibitors and how do they work?. Patsnap Synapse. [Link]
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Patsnap. (2024). What are TNF inhibitors and how do they work?. Patsnap Synapse. [Link]
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Cleveland Clinic. (2022). TNF (Tumor Necrosis Factor) Inhibitor: What It Is & Types. Cleveland Clinic. [Link]
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Monaco, C., Nanchahal, J., Taylor, P., & Feldmann, M. (2015). TNFα blockade in human diseases: Mechanisms and future directions. Seminars in Immunology, 27(3), 201-210*. [Link]
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Cleveland Clinic. (2023). COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]
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Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]
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Noriega-Rivera, J. D., Zaca-Sotelo, T., & Serafín-Higuera, N. A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel, Switzerland), 15(6), 717. [Link]
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A Researcher's Guide to the Reproducibility of Biological Effects of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide and its Analogs
In the landscape of modern drug discovery and chemical biology, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides an in-depth analysis of the biological effects of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, a member of the diverse hydrazide class of compounds. While specific literature on this particular molecule is sparse, the broader family of hydrazides is known for a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor effects[1][2][3][4]. This guide will, therefore, establish a framework for evaluating the biological activity of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, with a focus on a proposed antibacterial effect, and compare its potential efficacy against established hydrazide-based compounds.
The principles of rigorous experimental design and data interpretation are paramount. As highlighted in multi-center studies on drug-response assays, factors such as biological context, experimental variables, and data analysis methods can significantly impact the reproducibility of findings[5]. This guide is structured to address these challenges head-on, providing researchers with the tools to generate robust and verifiable data.
Proposed Biological Activity and Mechanism of Action
Hydrazide derivatives have a well-documented history of diverse biological activities. For the purpose of this guide, and based on the frequent observation of antimicrobial properties within this chemical class, we will hypothesize that 2-(3-Methyl-4-nitrophenoxy)propanohydrazide exhibits antibacterial activity. The proposed mechanism of action, common to many bioactive small molecules, could involve the inhibition of a critical bacterial enzyme or the disruption of the bacterial cell wall or membrane. The nitrophenoxy moiety, in particular, is a common feature in compounds with antimicrobial and antiproliferative properties[6].
Hypothetical Signaling Pathway for Antibacterial Activity
Caption: Hypothetical mechanism of antibacterial action.
Experimental Protocol for Assessing Antibacterial Activity and Ensuring Reproducibility
To rigorously assess the antibacterial properties of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide and ensure the reproducibility of the findings, the following detailed protocol is recommended. This protocol incorporates best practices to minimize variability and enhance the reliability of the data[5].
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide against a panel of pathogenic bacteria.
Materials:
-
2-(3-Methyl-4-nitrophenoxy)propanohydrazide (ensure purity >95%)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Dissolve 2-(3-Methyl-4-nitrophenoxy)propanohydrazide in DMSO to a final concentration of 10 mg/mL.
-
Prepare a stock solution of the positive control antibiotic in the appropriate solvent.
-
Rationale: Using a high-concentration stock solution minimizes the volume of solvent added to the assay, reducing potential solvent-induced effects on bacterial growth.
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, inoculate a few colonies of the test bacterium into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Rationale: Standardizing the inoculum density is critical for the reproducibility of MIC values.
-
-
Microtiter Plate Assay Setup:
-
In a 96-well plate, perform serial two-fold dilutions of the compound stock solution in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Include wells for the positive control (antibiotic) and negative control (vehicle only).
-
Add the standardized bacterial inoculum to each well.
-
The final volume in each well should be 200 µL.
-
Rationale: A standardized microdilution method allows for high-throughput screening and is a widely accepted technique for MIC determination.
-
-
Incubation and Data Collection:
-
Incubate the plates at 37°C for 18-24 hours.
-
Following incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
For quantitative analysis, measure the optical density (OD) at 600 nm using a microplate reader.
-
Rationale: Visual inspection and spectrophotometric measurement provide both qualitative and quantitative assessments of bacterial growth inhibition.
-
-
Data Analysis and Interpretation:
-
The MIC is determined as the lowest concentration where there is no visible growth or a significant reduction in OD600 compared to the negative control.
-
Perform each experiment in triplicate and on at least three separate occasions to ensure biological reproducibility.
-
Calculate the mean MIC and standard deviation.
-
Rationale: Statistical analysis of replicate experiments is essential to validate the significance of the observed effects.
-
Experimental Workflow for Reproducibility
Caption: Workflow for ensuring experimental reproducibility.
Comparative Analysis with Alternative Hydrazide Compounds
To contextualize the potential efficacy of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, it is crucial to compare its performance against other well-characterized hydrazide derivatives with known biological activities. The following table presents a comparative overview. Note: The data for the topic compound is presented as a hypothetical example for illustrative purposes, as specific experimental data is not publicly available at this time.
| Compound | Chemical Structure | Primary Biological Activity | Reported IC50/MIC | Reference |
| 2-(3-Methyl-4-nitrophenoxy)propanohydrazide | C10H13N3O4 | Antibacterial (Hypothesized) | Hypothetical: 16 µg/mL against S. aureus | N/A |
| Isoniazid | C6H7N3O | Anti-tubercular | 0.02-0.2 µg/mL against M. tuberculosis | [2] |
| N'-(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | C14H11N3O5 | Antiproliferative (LN-229 cancer cells) | IC50: 0.77 µM | [6] |
| 7-chloroquinoline hydrazide derivatives | Varies | Antimalarial | Active against P. falciparum strains | [1] |
This comparative table allows researchers to benchmark the performance of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide against compounds with established and potent biological effects.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic and reproducible evaluation of the biological effects of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. By proposing a testable hypothesis based on the known activities of the hydrazide chemical class and outlining a rigorous, multi-replicate experimental protocol, researchers can generate high-quality, reliable data. The importance of comparing novel compounds to established alternatives cannot be overstated, as it provides essential context for their potential therapeutic utility.
Future research should focus on executing the proposed experimental plan to determine the actual biological activity of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. Should the compound demonstrate significant antibacterial properties, subsequent studies should aim to elucidate its precise mechanism of action, evaluate its toxicity profile, and explore its efficacy in more complex biological systems. The principles of reproducibility and rigorous scientific validation must remain at the forefront of these future endeavors to ensure that any promising findings are robust and translatable.
References
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A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. National Institutes of Health. [Link]
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Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. MDPI. [Link]
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A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Asian Journal of Pharmaceutical and Clinical Research. [Link]
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Institutes of Health. [Link]
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Synthesis and Pharmacological Profile of Hydrazide Compounds. NeuroQuantology. [Link]
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Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. National Institutes of Health. [Link]
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A Head-to-Head Comparison of Synthetic Routes for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide: A Senior Application Scientist's Guide
Introduction
2-(3-Methyl-4-nitrophenoxy)propanohydrazide is a molecule of significant interest in the field of medicinal chemistry and drug discovery. As a hydrazide derivative, it serves as a versatile scaffold for the synthesis of a wide array of heterocyclic compounds and potential therapeutic agents. The unique combination of a nitrophenoxy moiety and a propanohydrazide side chain imparts specific physicochemical properties that are desirable in the design of novel bioactive molecules. This guide provides a comprehensive, head-to-head comparison of two plausible and efficient synthetic routes for the preparation of this target compound, offering insights into the strategic considerations and experimental nuances of each approach. The methodologies presented herein are grounded in established chemical principles and supported by experimental data from analogous transformations reported in the scientific literature.
Synthetic Strategy Overview
The synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide fundamentally involves the formation of an ether linkage between the phenolic oxygen of 3-methyl-4-nitrophenol and a three-carbon propyl backbone, followed by the introduction of the hydrazide functionality. Two primary strategies emerge from this retrosynthetic analysis, differing in the order of key bond formations.
-
Route 1: The Convergent Approach - This route prioritizes the early formation of the ester intermediate, ethyl 2-(3-methyl-4-nitrophenoxy)propanoate, through a Williamson ether synthesis. This is followed by a direct conversion of the ester to the final hydrazide.
-
Route 2: The Linear Approach - This strategy first synthesizes the carboxylic acid intermediate, 2-(3-methyl-4-nitrophenoxy)propanoic acid. This acid is then subjected to esterification, followed by hydrazinolysis to yield the target compound.
This guide will now delve into a detailed, side-by-side comparison of these two synthetic pathways.
Route 1: Williamson Ether Synthesis Followed by Hydrazinolysis
This two-step approach is characterized by its efficiency and convergence. The key ether bond is formed in the first step, directly leading to an ester that is the immediate precursor to the final product.
Workflow Diagram
Caption: Workflow for Route 1, a two-step synthesis.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)propanoate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-4-nitrophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and a suitable solvent such as acetone or acetonitrile.
-
Addition of Alkyl Halide: To the stirred suspension, add ethyl 2-bromopropanoate (1.2 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M NaOH solution to remove any unreacted phenol, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. The product can be purified by column chromatography if necessary.
Step 2: Synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl 2-(3-methyl-4-nitrophenoxy)propanoate (1.0 eq.) from the previous step in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (3.0-5.0 eq.) to the solution at room temperature.
-
Reaction: Heat the mixture to reflux for 6-12 hours. The progress of the reaction can be monitored by TLC.[1][2]
-
Work-up and Isolation: Cool the reaction mixture in an ice bath. The solid product that precipitates out is collected by vacuum filtration, washed with cold ethanol, and dried to afford the pure 2-(3-methyl-4-nitrophenoxy)propanohydrazide.
Scientific Rationale and Mechanistic Insights
The cornerstone of this route is the Williamson ether synthesis , a classic and reliable method for forming C-O-C bonds.[3] The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated in situ by the deprotonation of 3-methyl-4-nitrophenol with a base like potassium carbonate, acts as a nucleophile. This nucleophile then attacks the electrophilic carbon of ethyl 2-bromopropanoate, displacing the bromide leaving group. The choice of a polar aprotic solvent like acetone or acetonitrile facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.
The final step, hydrazinolysis , is a nucleophilic acyl substitution reaction.[4][5] Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol as a leaving group to form the stable hydrazide product. The reaction is typically carried out in an alcoholic solvent and driven to completion by heating under reflux.[1]
Route 2: Synthesis via Carboxylic Acid Intermediate
This three-step linear synthesis involves the initial formation of the phenoxypropanoic acid, which is then converted to the target hydrazide via an ester intermediate.
Workflow Diagram
Caption: Workflow for Route 2, a three-step synthesis.
Experimental Protocol
Step 1: Synthesis of 2-(3-Methyl-4-nitrophenoxy)propanoic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 3-methyl-4-nitrophenol (1.0 eq.) and a strong base such as sodium hydroxide (2.0 eq.) in water.
-
Addition of Haloacid: Heat the solution to 80-90°C and add 2-bromopropanoic acid (1.1 eq.) portion-wise.
-
Reaction: Maintain the reaction at reflux for 2-4 hours.
-
Work-up and Isolation: Cool the reaction mixture and acidify with concentrated HCl to a pH of ~2. The precipitated carboxylic acid is collected by filtration, washed with cold water, and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)propanoate
-
Reaction Setup: To a solution of 2-(3-methyl-4-nitrophenoxy)propanoic acid (1.0 eq.) in excess ethanol (which also acts as the solvent), add a catalytic amount of a strong acid such as concentrated sulfuric acid (e.g., 3-5 mol%).
-
Reaction: Heat the mixture to reflux for 12-18 hours. The formation of water can be monitored, and in some setups, removed using a Dean-Stark apparatus to drive the equilibrium towards the product.[6]
-
Work-up and Isolation: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the ester with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ester.
Step 3: Synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
This step is identical to Step 2 of Route 1.
Scientific Rationale and Mechanistic Insights
The initial step of this route also employs the Williamson ether synthesis , but in this case, the nucleophilic phenoxide attacks a haloacid. The reaction conditions are similar, though often performed in an aqueous basic solution.
The second step is a classic Fischer esterification .[7][8] This is an acid-catalyzed nucleophilic acyl substitution reaction between a carboxylic acid and an alcohol. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. This reaction is reversible, and to achieve high yields, an excess of the alcohol is typically used, or the water formed is removed from the reaction mixture.[9]
The final hydrazinolysis step follows the same mechanism as described in Route 1.
Head-to-Head Comparison
| Feature | Route 1: Williamson Ether Synthesis & Hydrazinolysis | Route 2: Synthesis via Carboxylic Acid Intermediate |
| Number of Steps | 2 | 3 |
| Overall Efficiency | Potentially higher due to fewer steps. | May be lower due to an additional step and potential for loss of material at each stage. |
| Starting Materials | 3-Methyl-4-nitrophenol, Ethyl 2-bromopropanoate | 3-Methyl-4-nitrophenol, 2-Bromopropanoic acid, Ethanol |
| Key Intermediates | Ethyl 2-(3-methyl-4-nitrophenoxy)propanoate | 2-(3-Methyl-4-nitrophenoxy)propanoic acid, Ethyl 2-(3-methyl-4-nitrophenoxy)propanoate |
| Potential for Side Reactions | Incomplete reaction in the first step may require purification to remove unreacted phenol before hydrazinolysis. | The esterification step is an equilibrium reaction and may not go to completion without specific measures (e.g., removal of water). |
| Purification | One intermediate purification may be sufficient. | Two intermediate purifications may be necessary, potentially impacting overall yield. |
| Scalability | Generally well-suited for scale-up. | The Fischer esterification can be slow and may require prolonged heating, which could be a consideration for large-scale synthesis. |
Conclusion and Recommendation
Both synthetic routes presented are viable for the preparation of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
Route 1 offers a more direct and convergent pathway. With fewer steps, it has the potential for a higher overall yield and is likely to be more time and resource-efficient. The success of this route hinges on the clean and high-yielding synthesis of the intermediate ester in the first step.
Route 2 , being a more linear synthesis, provides the advantage of isolating and characterizing the intermediate carboxylic acid. This can be beneficial for ensuring the purity of the material proceeding to the subsequent steps. However, the additional esterification step adds to the overall synthesis time and may reduce the overall yield.
For most laboratory-scale syntheses where efficiency is a key consideration, Route 1 is the recommended approach . Its convergent nature and fewer synthetic operations make it a more elegant and practical choice. For process development and scale-up, a careful evaluation of the yields and purification requirements for each step in both routes would be necessary to determine the most cost-effective and robust method.
References
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A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. (2017). Hygeia Journal for Drugs and Medicines, 9(1), 61-79. [Link]
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Eyube, M. (2024). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part of ester with hydrazine derivative to form hydrazide)? ResearchGate. [Link]
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A New Procedure for Preparation of Carboxylic Acid Hydrazides. (2005). Organic Process Research & Development, 9(4), 457-462. [Link]
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Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2020). Eng. Proc., 11, 21. [Link]
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The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. [Link]
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Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). Pharmacia, 69(2), 481-490. [Link]
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The Williamson Ether Synthesis. (n.d.). University of Wisconsin-Madison. [Link]
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Alkyl Aryl Ether Bond Formation with PhenoFluor. (2016). Angewandte Chemie International Edition, 55(1), 321-325. [Link]
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Aryl ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. [Link]
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Hydrolysis and hydrazinolysis of esters of N,N-dimethyldithiocarbamic acid: A method for the preparation of mercaptans. (1956). Canadian Journal of Chemistry, 34(11), 1569-1574. [Link]
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The Fischer Esterification. (n.d.). University of Missouri–St. Louis. [Link]
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Development and Assessment of Green Synthesis of Hydrazides. (2014). International Journal of ChemTech Research, 6(1), 406-411. [Link]
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Aryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. [Link]
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Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
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Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. (2022). RSC Advances, 12(55), 35865-35882. [Link]
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Independent Verification of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide: A Comparative Experimental Guide
This guide provides a comprehensive framework for the independent synthesis, characterization, and biological evaluation of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. In the absence of extensive published data on this specific molecule, this document outlines a series of robust, self-validating experimental protocols designed to elucidate its physicochemical properties and explore its potential as a bioactive agent. This guide is intended for researchers in drug discovery and medicinal chemistry, offering a direct comparison to established methodologies and potential alternative compounds within the broader class of hydrazide derivatives.
Introduction: The Rationale for Investigation
Hydrazide and hydrazone derivatives are prominent scaffolds in medicinal chemistry, recognized for a wide spectrum of biological activities including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumoral effects[1]. The core functional group, a hydrazine moiety linked to a carbonyl, provides a versatile synthetic handle for creating diverse chemical libraries. The title compound, 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, integrates several key pharmacophoric features: a nitrophenoxy ring, a common element in bioactive molecules[2][3], and a propanohydrazide chain. The nitro group, in particular, is a well-known electron-withdrawing group that can modulate the biological activity of a compound[2].
Given the established biological significance of related structures, an independent verification of the properties of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide is a logical step in the exploration of novel therapeutic agents. This guide provides the necessary protocols to achieve this, from initial synthesis to biological screening.
Synthesis and Structural Verification
The first step in any independent verification is the unambiguous synthesis and structural confirmation of the target compound. Based on standard methodologies for hydrazide synthesis[4][5][6], a straightforward and widely adopted protocol is the hydrazinolysis of a corresponding ester precursor.
Proposed Synthetic Workflow
The proposed synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide would proceed via a two-step reaction from commercially available 3-methyl-4-nitrophenol.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)propanoate
-
To a solution of 3-methyl-4-nitrophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-bromopropionate (1.2 equivalents) dropwise to the reaction mixture.
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the ester intermediate.
Step 2: Synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
-
Dissolve the purified ethyl 2-(3-methyl-4-nitrophenoxy)propanoate (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC[6].
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol)[4].
Structural Characterization and Purity Assessment
The identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic and analytical techniques.
| Technique | Purpose | Expected Observations for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide |
| FT-IR Spectroscopy | Functional group identification | Presence of N-H stretching (hydrazide, ~3200-3300 cm⁻¹), C=O stretching (amide I, ~1630-1680 cm⁻¹), N-O stretching (nitro group, ~1500-1550 and 1300-1370 cm⁻¹), and C-O-C stretching (ether, ~1200-1250 cm⁻¹)[7][8]. |
| ¹H NMR Spectroscopy | Proton environment mapping | Signals corresponding to aromatic protons, the methyl group on the ring, the methyl group on the propanoate chain, the methine proton, and the N-H protons of the hydrazide. The integration of these signals should match the number of protons in the structure. |
| ¹³C NMR Spectroscopy | Carbon skeleton confirmation | Signals for each unique carbon atom in the molecule, including the carbonyl carbon, aromatic carbons, and aliphatic carbons[8]. |
| Mass Spectrometry (MS) | Molecular weight determination | The molecular ion peak [M]+ or protonated molecule [M+H]+ should correspond to the calculated molecular weight of 239.23 g/mol [9]. |
| Elemental Analysis | Elemental composition verification | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated values for the molecular formula C₁₀H₁₃N₃O₄. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single sharp peak under various solvent conditions, indicating a purity of >95%. |
Comparative Biological Evaluation
Hydrazide derivatives have shown promise as both antimicrobial and anticancer agents[10][11][12]. Therefore, a primary screen to evaluate 2-(3-Methyl-4-nitrophenoxy)propanohydrazide against a panel of bacterial strains and cancer cell lines is warranted.
In Vitro Antimicrobial Activity Screening
The antimicrobial potential will be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.
Workflow for Antimicrobial Susceptibility Testing
Caption: Broth microdilution method for MIC determination.
Experimental Protocol: Broth Microdilution Assay [13][14][15]
-
Bacterial Strains: A representative panel should include Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Preparation of Inoculum: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells[13].
-
Compound Dilution: Prepare a stock solution of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide in DMSO. Perform two-fold serial dilutions in broth in a 96-well microtiter plate to achieve a range of test concentrations.
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include positive (broth + inoculum) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[14][16]. Visual inspection can be aided by adding a viability dye like resazurin or INT (p-iodonitrotetrazolium violet).
Comparative Compounds:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic to serve as a positive control.
-
2-(4-Nitrophenoxy)propanohydrazide: A structurally similar analogue lacking the methyl group to probe its influence on activity[17].
In Vitro Anticancer Activity Screening
The cytotoxic potential of the compound will be evaluated against a panel of human cancer cell lines using the MTT assay, a standard colorimetric method for assessing cell viability.
Workflow for MTT Cytotoxicity Assay
Caption: Standard workflow for determining IC50 via MTT assay.
Experimental Protocol: MTT Assay [10][18]
-
Cell Lines: A panel of human cancer cell lines should be used, for instance, a breast cancer line (e.g., MCF-7 or MDA-MB-231)[18], a colon cancer line (e.g., HCT-116)[10], and a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity[19].
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight in a humidified 5% CO₂ incubator at 37°C.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., Doxorubicin or Cisplatin)[10].
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: After incubation, add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Data Acquisition: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve. This value represents the concentration of the compound required to inhibit cell growth by 50%[7][11].
Data Summary and Comparative Analysis
All quantitative data should be tabulated for clear comparison.
Table 1: Physicochemical Properties of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
| Property | Theoretical Value | Experimental Finding |
|---|---|---|
| Molecular Formula | C₁₀H₁₃N₃O₄ | Confirmed by MS & EA |
| Molecular Weight | 239.23 | |
| Appearance | - | |
| Melting Point | - |
| Purity (HPLC) | >95% | |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |
|---|---|---|---|---|
| Test Compound | ||||
| Comparator 1 |
| Ciprofloxacin | | | | |
Table 3: Comparative Cytotoxicity (IC₅₀ in µM)
| Compound | MCF-7 | HCT-116 | Fibroblasts |
|---|---|---|---|
| Test Compound | |||
| Comparator 1 |
| Doxorubicin | | | |
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to the independent verification of the properties of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. By following these self-validating protocols, researchers can reliably synthesize the compound, confirm its structure and purity, and conduct a preliminary assessment of its biological activity. The comparative nature of the proposed studies, pitting the novel compound against established drugs and structural analogues, will provide crucial context for its potential as a lead compound in future drug development efforts. The data generated will form a solid foundation for any subsequent, more in-depth mechanistic studies or preclinical development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, a compound that, due to its nitrophenol and hydrazide moieties, requires careful management as hazardous waste.
Hazard Profile and Risk Assessment
-
Nitrophenol Derivatives: Compounds in this family are known to be toxic. For instance, 2-Nitrophenol is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1].
-
Hydrazide Derivatives: Hydrazine and its derivatives are classified as hazardous substances. They are known to be corrosive, toxic, and potential carcinogens[2].
Therefore, 2-(3-Methyl-4-nitrophenoxy)propanohydrazide must be handled as a hazardous substance with potential toxicity, irritant properties, and possible carcinogenicity.
Personal Protective Equipment (PPE): All personnel handling this compound or its waste must wear appropriate PPE to prevent exposure[3].
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber)[3]. |
| Eye Protection | Safety glasses with side-shields or safety goggles[3]. |
| Protective Clothing | Standard laboratory coat, fully buttoned[3]. |
| Respiratory Protection | Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood[3]. |
An emergency eyewash station and safety shower must be readily accessible.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation is a cornerstone of safe laboratory waste management. Do not mix 2-(3-Methyl-4-nitrophenoxy)propanohydrazide waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[2].
Experimental Protocol: Chemical Waste Collection
-
Designate a Waste Container:
-
Collect Solid Waste:
-
Collect Liquid Waste:
-
Labeling the Waste Container:
-
Immediately label the waste container with the words "Hazardous Waste"[5][7].
-
Clearly list all chemical constituents, including "2-(3-Methyl-4-nitrophenoxy)propanohydrazide" and any solvents, with their approximate percentages[5]. Do not use abbreviations or chemical formulas[5].
-
Include the name of the generating researcher and the date.
-
-
Storage of Waste:
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Personal protective equipment for handling 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
A Guide to the Safe Handling of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS) for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, this guide is formulated based on the known hazards of its structural components: nitrophenols and hydrazides. It is imperative to treat this compound with a high degree of caution, assuming it may be harmful by ingestion, skin contact, and inhalation.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. The procedural guidance herein is designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is conducted with the utmost care.
Understanding the Risks: A Structural Perspective
A thorough risk assessment is the foundation of safe laboratory practice. Given the absence of specific toxicological data for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, we must infer its potential hazards from its chemical structure. The molecule contains a nitrophenol group and a hydrazide moiety, both of which are associated with specific health risks.
-
Nitrophenols: Aromatic nitro compounds are often toxic and can be readily absorbed through the skin. They can interfere with metabolic processes.
-
Hydrazides: This functional group can be a skin and respiratory sensitizer. Some hydrazides are also investigated for potential long-term health effects.
Therefore, the primary hazards to mitigate are skin and eye contact, inhalation of dust or aerosols, and ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations involving 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
| Operation | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing. | Nitrile or neoprene gloves. Consult a glove compatibility chart for specific breakthrough times.[1] | A flame-resistant lab coat worn over full-length pants and closed-toe shoes. | Use a certified fume hood or a ventilated balance enclosure to minimize dust inhalation.[2] |
| Solution Preparation and Transfers | Chemical splash goggles. A face shield is strongly recommended. | Double-gloving with nitrile or neoprene gloves is advisable.[3][4] | A chemically resistant apron over a lab coat.[3] | All work should be performed in a certified chemical fume hood. |
| Running Reactions and Work-up | Chemical splash goggles and a face shield. | Chemically resistant gloves (e.g., neoprene or nitrile).[1] | A chemically resistant lab coat or suit.[3][5] | Operations should be conducted in a chemical fume hood. |
| Waste Disposal | Chemical splash goggles and a face shield. | Heavy-duty, chemically resistant gloves. | A chemically resistant apron or coveralls.[3][5] | Use a fume hood when handling open waste containers. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures that safety is integrated into every stage of the workflow.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The container should be kept tightly closed.[2][6]
Handling and Use
-
Ventilation: All work with 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, especially when handling the solid form, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.[7]
-
Spill Preparedness: Have a chemical spill kit readily available. The kit should contain appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags.
Emergency Procedures: A Rapid Response Plan
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water.[7] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air.[7] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.
Chemical Spill Response Workflow
The following diagram outlines the procedural steps for managing a spill of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
Caption: Workflow for a chemical spill of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
-
Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. This can typically be achieved by rinsing with an appropriate solvent, followed by washing with soap and water.
-
Waste Disposal: All waste containing 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[7] Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-(3-Methyl-4-nitrophenoxy)propanohydrazide and ensure a safe laboratory environment for yourself and your colleagues.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
